molecular formula C8H12N2O B169881 1-tert-butyl-1H-pyrazole-4-carbaldehyde CAS No. 127949-06-8

1-tert-butyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B169881
CAS No.: 127949-06-8
M. Wt: 152.19 g/mol
InChI Key: KXRJDLZPCNTHJN-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazole-4-carbaldehyde, also known as 1-tert-butyl-1H-pyrazole-4-carbaldehyde, is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-tert-butyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-tert-butyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRJDLZPCNTHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561128
Record name 1-tert-Butyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127949-06-8
Record name 1-tert-Butyl-1H-pyrazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-1H-pyrazole-4-carbaldehyde
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Foundational & Exploratory

1-tert-butyl-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We delve into its core chemical properties, synthesis, spectroscopic characterization, and key reactive pathways. This document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed experimental protocols to facilitate its use in complex molecule synthesis and drug discovery programs.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of commercial drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal template for designing novel therapeutic agents.[2] The subject of this guide, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, is a particularly valuable derivative.

The strategic placement of two key functional groups defines its utility:

  • The N-tert-butyl group: This bulky substituent serves multiple purposes. It provides steric protection, enhances solubility in organic solvents, and improves metabolic stability by preventing N-dealkylation.[3][4] This makes it an economically and synthetically efficient protecting group.[4]

  • The C4-aldehyde group: As a versatile electrophile, the aldehyde is a gateway for a vast array of chemical transformations, enabling the construction of diverse molecular architectures through C-C and C-N bond formation.[3]

This combination makes 1-tert-butyl-1H-pyrazole-4-carbaldehyde a critical intermediate for synthesizing compounds targeting a range of diseases, including neurological disorders, as well as for developing novel agrochemicals.[1][3]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is paramount before its inclusion in a synthetic workflow. The key identifiers and physical characteristics of 1-tert-butyl-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂O[5]
Molecular Weight 152.19 g/mol [5]
Appearance Yellow to brown solid[3][6]
SMILES CC(C)(C)N1C=C(C=N1)C=O[7]
InChIKey KXRJDLZPCNTHJN-UHFFFAOYSA-N[7]
Storage Conditions Store at 0-8 °C, keep in a dark place[3][6]

Synthesis Pathway: Vilsmeier-Haack Formylation

The most direct and widely employed method for introducing a formyl group at the C4-position of an electron-rich pyrazole ring is the Vilsmeier-Haack reaction.[2][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality of Experimental Choice: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[9] The Vilsmeier reagent, a chloroiminium cation, is a weak electrophile, perfectly suited for reacting with activated aromatic systems without causing unwanted side reactions or decomposition. The N-tert-butyl group is stable under these conditions and directs the substitution to the electronically favorable and sterically accessible C4 position.

G cluster_reagents Reagent Generation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Intermediate Electrophilic Attack (Sigma Complex) Vilsmeier->Intermediate Start 1-tert-butyl-1H-pyrazole Start->Intermediate + Vilsmeier Reagent Hydrolysis Aqueous Workup (e.g., NaOAc solution) Intermediate->Hydrolysis Rearomatization Product 1-tert-butyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product Forms Aldehyde

Caption: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for pyrazoles.[2][8]

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Electrophilic Substitution: Dissolve 1-tert-butyl-1H-pyrazole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Hydrolysis (Workup): Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7. This step hydrolyzes the iminium intermediate to the desired aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the pure 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Spectroscopic Characterization

Structural confirmation is a critical, self-validating step in any synthetic protocol. The following data represent the expected spectroscopic signatures for the title compound, based on analyses of analogous structures.[1][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule.

¹H NMR Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aldehyde9.8 - 10.0Singlet (s)1H-CHO
Pyrazole H58.0 - 8.2Singlet (s)1HC5-H
Pyrazole H37.9 - 8.1Singlet (s)1HC3-H
tert-Butyl1.5 - 1.7Singlet (s)9H-C(CH₃)₃
¹³C NMR Expected Chemical Shift (δ, ppm)Assignment
Aldehyde185 - 190C HO
Pyrazole C5140 - 142C 5-H
Pyrazole C3135 - 138C 3-H
Pyrazole C4120 - 125C 4-CHO
tert-Butyl (Quaternary)60 - 62-C (CH₃)₃
tert-Butyl (Methyl)29 - 31-C(C H₃)₃

Expertise Insight: In the ¹H NMR spectrum, the nine protons of the tert-butyl group will appear as a prominent singlet, a characteristic feature that simplifies spectral interpretation.[10] The two pyrazole protons will appear as distinct singlets in the aromatic region, with their exact positions influenced by the electronic effect of the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The predicted collision cross-section (CCS) values for various adducts are valuable for identification in complex mixtures via ion mobility-mass spectrometry.[7]

AdductPredicted m/z
[M+H]⁺153.10224
[M+Na]⁺175.08418
[M+K]⁺191.05812

Chemical Reactivity and Synthetic Utility

The aldehyde functionality is the primary reactive center of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, serving as a linchpin for building molecular complexity. Its utility is best demonstrated through common, high-yield transformations essential for drug development.

G cluster_top C-N Bond Formation cluster_bottom C-C Bond Formation cluster_right Oxidation/Reduction center_node 1-tert-butyl-1H-pyrazole-4-carbaldehyde Acid Carboxylic Acid center_node->Acid Oxidation (e.g., PDC, KMnO₄) Alcohol Primary Alcohol center_node->Alcohol Reduction (e.g., NaBH₄) Amine Primary/Secondary Amine (R-NH₂) Amine->center_node Reductive Amination (e.g., NaBH(OAc)₃) Wittig Wittig Reagent (Ph₃P=CHR) Wittig->center_node Wittig Reaction Grignard Grignard/Organolithium (R-MgBr) Grignard->center_node Nucleophilic Addition

Caption: Key Synthetic Transformations.
Core Reaction: Reductive Amination

Reductive amination is arguably the most powerful method for synthesizing amines and is a workhorse reaction in the pharmaceutical industry for C-N bond construction.[1] It proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild, selective reducing agent.

Trustworthiness of Protocol: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is mild enough not to reduce the starting aldehyde, is selective for the iminium ion over other functional groups, and does not require strictly anhydrous conditions, making the protocol robust and reproducible.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 equiv.).

  • Imine Formation: Add acetic acid (0.1-1.0 equiv.) to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Monitoring: Stir at room temperature for 12-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine product by column chromatography.

Handling and Safety

As a research chemical, 1-tert-butyl-1H-pyrazole-4-carbaldehyde should be handled with appropriate care in a laboratory setting.[5] Based on safety data for analogous compounds, the following precautions are mandatory.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[12]

  • Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14]

  • Handling: Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[12][15]

References

  • 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. Chem-Impex. [Link]

  • ¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. ResearchGate. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • CAS RN 2002441-91-8 | 1-(tert-Butyl)-4-nitro-1H-pyrazole-3-carbaldehyde. Hoffman Fine Chemicals. [Link]

  • 3-(tert-Butyl)-1H-pyrazole-4-carbaldehyde. J&K Scientific. [Link]

  • 1-tert-butyl-1h-pyrazole-4-carbaldehyde. PubChemLite. [Link]

  • t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Capot Chemical. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

    • 1H NMR Spectroscopy. Thieme. [Link]

Sources

Structural Elucidation and Analytical Validation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

[1][2]

Abstract

This technical guide outlines the definitive structural elucidation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] While the synthesis via Vilsmeier-Haack formylation is electronically directed to the C4 position, the steric bulk of the tert-butyl group introduces specific analytical requirements to confirm regiochemical purity (N1 vs. N2 isomerism).[1] This document details a self-validating analytical workflow, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary determinant of N-substituent positioning.

Part 1: Synthetic Genesis & Regiochemical Ambiguity[1]

To understand the analytical challenge, one must first understand the synthetic origin.[1] The target molecule is typically synthesized via the Vilsmeier-Haack reaction applied to 1-tert-butyl-1H-pyrazole.[1]

The Regioselectivity Challenge

The pyrazole ring possesses two nitrogen atoms.[1][2] In unsubstituted pyrazoles, these rapidly tautomerize.[1] However, the introduction of a tert-butyl group locks the tautomer, theoretically favoring the N1 position due to steric thermodynamics.[1]

  • Electronic Bias: The C4 position is the most nucleophilic site on the pyrazole ring, making it the exclusive target for the electrophilic Vilsmeier reagent (chloromethyliminium salt).[1]

  • Steric Ambiguity: While the tert-butyl group overwhelmingly favors N1 formation during the precursor synthesis (from tert-butylhydrazine), trace amounts of the N2 isomer or C-alkylation byproducts must be ruled out in high-purity applications.[1]

DOT Diagram: Synthetic Pathway & Isomer Potential

Gcluster_0Critical Control PointStart1-tert-butyl-1H-pyrazoleInterIminium IntermediateStart->InterElectrophilic Subst. (C4)ReagentPOCl3 / DMF(Vilsmeier-Haack)Reagent->InterProduct1-tert-butyl-1H-pyrazole-4-carbaldehyde(Target)Inter->ProductHydrolysisImpurityIsomeric Impurities(N2-t-butyl / C3-formyl)Inter->ImpurityMinor Pathway

Caption: Vilsmeier-Haack formylation pathway showing the electronic preference for C4 and the potential for isomeric impurities.[1]

Part 2: Primary Spectroscopic Fingerprint[1]

The following data represents the expected spectroscopic signature for the pure compound.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 152.09[1]

  • Observed:

    
    [1]
    
  • Fragmentation: Loss of tert-butyl group (

    
    ) is a common high-energy fragment.[1]
    
Nuclear Magnetic Resonance (1H NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    [1]
  • Key Diagnostic Signals:

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
CHO ~9.85Singlet (s)1HCharacteristic aldehyde proton.[1]
H-5 ~8.30Singlet (s)1HDeshielded by adjacent Nitrogen (N1).[1]
H-3 ~8.00Singlet (s)1HLess deshielded than H-5.[1]
t-Butyl ~1.60Singlet (s)9HIntense singlet; confirms N-alkylation.[1]

*Note: H-3 and H-5 may appear as doublets with small coupling constants (

1
Carbon NMR (13C NMR)
  • C=O (Aldehyde): ~184 ppm.[1]

  • C-3/C-5 (Pyrazole): ~130-140 ppm range (C5 is typically downfield of C3).[1]

  • C-4 (Quaternary): ~120-125 ppm (Shielded by resonance).[1]

  • t-Butyl (Quaternary): ~60 ppm (attached to N).[1]

  • t-Butyl (Methyl): ~29 ppm.[1]

Part 3: Advanced Structural Confirmation (The "Why" & "How")

The primary risk in this analysis is misidentifying the position of the tert-butyl group relative to the aldehyde.[1] Simple 1D NMR is insufficient because the chemical shifts of H3 and H5 are similar.[1]

The Solution: 1D/2D NOESY (Nuclear Overhauser Effect Spectroscopy) This is the definitive "self-validating" experiment.[1]

  • Hypothesis: If the tert-butyl group is at position N1, its protons are spatially close to the proton at C5 but distant from the proton at C3 .[1]

  • Expected Result: Irradiation of the tert-butyl singlet (~1.6 ppm) must produce a strong NOE enhancement of the H-5 signal (~8.3 ppm).[1]

  • Negative Control: There should be no NOE enhancement of the H-3 signal (~8.0 ppm).

DOT Diagram: NOESY Correlation Logic

NOESYtBut-Butyl(1.6 ppm)H5H-5(8.3 ppm)tBu->H5Strong NOEH3H-3(8.0 ppm)tBu->H3No NOECHOCHO(9.8 ppm)H3->CHOW-Coupling

Caption: Spatial map showing the mandatory NOE interaction between the t-Butyl group and H-5, confirming N1 regiochemistry.

Part 4: Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra suitable for NOE analysis.

  • Mass: Weigh 10-15 mg of the solid aldehyde.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     . (DMSO is preferred over CDCl
    
    
    to prevent potential rapid exchange or overlapping solvent peaks, and it sharpens the aldehyde proton signal).[1]
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Acquisition (NOESY 1D):

    • Pulse Sequence: selnogp (Selective NOE with gradient pulses) or equivalent.

    • Mixing Time: 500 ms (Optimal for small molecules to observe transient NOE).[1]

    • Target: Set selective irradiation frequency on the tert-butyl peak (~1.6 ppm).

    • Scans: Minimum 64 scans to resolve small enhancements (1-2%).

Protocol B: HPLC Purity Check

Objective: Quantify the presence of non-formylated starting material or regioisomers.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde conjugation).[1]

    • Note: The aldehyde product will be significantly more polar (elutes earlier) than the 1-tert-butylpyrazole starting material if using isocratic flow, but in gradient, look for the main peak >98% area.[1]

References

  • Vilsmeier-Haack Reaction on Pyrazoles

    • Meth-Cohn, O., & Stanforth, S. P. (1982).[1] The Vilsmeier–Haack Reaction.[1][3][4][5] Comprehensive Organic Synthesis.

    • Context: Establishes the electronic preference for C4 formyl
  • Regioselectivity of N-Alkylation

    • Murguía, M. C., et al. (2017).[1] Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazole-3-esters. Tetrahedron Letters, 58(25), 2441-2444.[1]

    • Context: Confirms that bulky groups like tert-butyl direct alkylation to N1 and provides crystallographic evidence of this regiochemistry.[1]

    • [1]

  • NMR Assignment of Pyrazoles

    • Elguero, J., et al. (2012).[1] Characterization of Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.

    • Context: Provides the fundamental chemical shift logic for distinguishing C3 and C5 carbons in N-substituted pyrazoles.
    • [1]

  • General Synthesis of 1-Substituted Pyrazole-4-Carbaldehydes

    • Telvekar, V. N., et al. (2012).[1][6] Novel synthesis of 1-substituted-1H-pyrazole-4-carbaldehydes. Synthetic Communications.

    • Context: Validates the synthetic route used to gener
    • [1]

Navigating the Synthesis and Application of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of contemporary functional molecules. Its unique electronic properties and versatile substitution patterns have rendered it a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Within this esteemed class of compounds, pyrazole-4-carbaldehydes serve as pivotal synthetic intermediates, offering a reactive aldehyde functionality for the elaboration of complex molecular frameworks.[4] This guide provides an in-depth technical overview of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a specific yet significant derivative, focusing on its synthesis, physicochemical properties, and potential applications for researchers in drug discovery and chemical development. While not widely commercially available, its synthesis from accessible precursors makes it a valuable target for novel molecular design.

Physicochemical and Structural Characteristics

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole featuring a sterically demanding tert-butyl group at the N1 position of the pyrazole ring and a carbaldehyde group at the C4 position. The presence of the tert-butyl group significantly influences the compound's solubility, lipophilicity, and metabolic stability, making it an attractive moiety in drug design to enhance pharmacokinetic profiles.

PropertyValueSource
CAS Number Not explicitly assignedInferred from literature and databases[5][6]
Molecular Formula C₈H₁₂N₂OPubChem[6]
Molecular Weight 152.19 g/mol PubChem[6]
Appearance Predicted to be a solidInferred from related compounds
SMILES CC(C)(C)N1C=C(C=N1)C=OPubChem[6]
InChI InChI=1S/C8H12N2O/c1-8(2,3)10-5-7(6-11)4-9-10/h4-6H,1-3H3PubChem[6]

Strategic Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

The synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is not yet widely documented in commercial catalogs, necessitating a rational design of its synthetic route from available starting materials. The most direct and established method for introducing a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction .[7][8] This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.

However, a critical consideration for this specific substrate is the potential for low reactivity or side reactions due to the bulky tert-butyl group.[9] Some studies have shown that bulky N-alkyl substituents on pyrazoles can hinder the Vilsmeier-Haack reaction or, under harsh conditions, lead to dealkylation. Therefore, careful optimization of reaction conditions is paramount for a successful synthesis.

An alternative pathway involves the synthesis of the corresponding alcohol, (1-tert-butyl-1H-pyrazol-4-yl)methanol, followed by a mild oxidation to the desired aldehyde. This two-step approach can offer greater control and may be necessary if the Vilsmeier-Haack formylation proves to be low-yielding.

Below is a proposed synthetic workflow, followed by a detailed experimental protocol for the Vilsmeier-Haack approach.

G cluster_0 Synthesis of Precursor cluster_1 Vilsmeier-Haack Formylation cluster_2 Alternative Route A tert-Butylhydrazine C 1-tert-butyl-1H-pyrazole A->C Condensation B Malondialdehyde or equivalent B->C F 1-tert-butyl-1H-pyrazole-4-carbaldehyde C->F Electrophilic Substitution G (1-tert-butyl-1H-pyrazol-4-yl)methanol C->G Requires separate synthesis D POCl3 + DMF E Vilsmeier Reagent D->E Formation E->F I 1-tert-butyl-1H-pyrazole-4-carbaldehyde G->I Oxidation H Mild Oxidizing Agent (e.g., PCC, DMP) H->I

Caption: Proposed synthetic pathways to 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-tert-butyl-1H-pyrazole

Disclaimer: This protocol is a proposed method based on established chemical principles and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 1-tert-butyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC). Note: Due to the potential for low reactivity of the tert-butyl substituted pyrazole, prolonged heating may be necessary. It is advisable to monitor for any potential side-product formation, such as dealkylation.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product should be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery and Materials Science

The strategic placement of the aldehyde functionality on the pyrazole ring opens up a vast landscape of chemical transformations, making 1-tert-butyl-1H-pyrazole-4-carbaldehyde a valuable building block for the synthesis of more complex molecules with potential biological activity.

  • Synthesis of Novel Heterocycles: The aldehyde can serve as a precursor for the synthesis of various fused heterocyclic systems through condensation reactions with binucleophiles. These fused systems are often explored for their potential as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[4]

  • Reductive Amination: The aldehyde can undergo reductive amination with a wide range of primary and secondary amines to generate novel pyrazole-containing amine derivatives. This is a powerful strategy for building libraries of compounds for high-throughput screening in drug discovery programs.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes via the Wittig reaction or related olefination reactions, providing access to a diverse range of vinyl-substituted pyrazoles for applications in materials science or as synthetic intermediates.

  • Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-tert-butyl-1H-pyrazole-4-carboxylic acid, which can then be converted to amides, esters, and other acid derivatives with a wide array of biological activities.

G cluster_0 Derivatization Pathways A 1-tert-butyl-1H-pyrazole-4-carbaldehyde B Fused Heterocycles A->B Condensation C Amine Derivatives A->C Reductive Amination D Alkene Derivatives A->D Wittig Reaction E Carboxylic Acid Derivatives A->E Oxidation

Caption: Key synthetic transformations of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Conclusion

1-tert-butyl-1H-pyrazole-4-carbaldehyde represents a strategically important, albeit not widely commercialized, building block for chemical synthesis. Its preparation, while potentially challenging due to the steric hindrance of the tert-butyl group, is achievable through established methods like the Vilsmeier-Haack reaction with careful optimization. The versatility of the aldehyde functionality, combined with the favorable physicochemical properties imparted by the tert-butyl group, makes this compound a highly attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding for researchers looking to explore the potential of this and related pyrazole derivatives in their scientific endeavors.

References

  • Doherty, K.E., Wadey, G.P., León Sandoval, A., & Leadbeater, N.E. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(M1468). Available from: [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available from: [Link]

  • Kumar, V., & Kumar, A. (2020). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 11(3), 8263-8273. Available from: [Link]

  • University of Johannesburg. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Journal of Chemical Research, 36(8), 474-477. Available from: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Journal of Advanced Scientific Research, 10(4), 11-14. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 2014(1), 1-7. Available from: [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-12. Available from: [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(M1564). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. 65(1), 201-214. Available from: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(M1352). Available from: [Link]

  • ResearchGate. (2011). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved February 7, 2026, from [Link]

  • El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. Available from: [Link]

  • Pandhurnekar, C. P., et al. (2021). Pyrazoles: A Versatile Moiety in the Field of Medicinal Chemistry. Journal of Advanced Scientific Research, 12(3), 37-43. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Oxidation of Primary Alcohols to Methyl Esters Using tert.-Butyl Hypochlorite, Pyridine and Methyl Alcohol. Retrieved February 7, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (2015). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. 92, 254-266. Available from: [Link]

  • MDPI. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(M1468). Available from: [Link]

  • PubChem. (n.d.). 1-tert-butyl-1h-pyrazole-4-carbaldehyde. Retrieved February 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the heterocyclic compound 1-tert-butyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug discovery, making a thorough understanding of their structural and electronic properties crucial.[1] This document, authored from the perspective of a Senior Application Scientist, offers practical insights into the acquisition and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this specific molecule. The guide emphasizes the causal relationships behind spectroscopic observations and outlines self-validating experimental protocols.

Introduction: The Significance of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The pyrazole core is a privileged structure in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. The tert-butyl group offers steric bulk and increased lipophilicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The carbaldehyde functional group is a versatile handle for further chemical transformations, allowing for the construction of diverse molecular architectures.

A comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structural integrity of the target compound. This guide will delve into the expected spectroscopic signatures of 1-tert-butyl-1H-pyrazole-4-carbaldehyde and the rationale behind their interpretation.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 1-tert-butyl-1H-pyrazole-4-carbaldehyde dictates its spectroscopic properties. The key structural motifs to consider are the pyrazole ring, the N-tert-butyl group, and the C4-carbaldehyde group.

Figure 1: Molecular structure of 1-tert-butyl-1H-pyrazole-4-carbaldehyde with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-tert-butyl-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate interpretation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16-64 scans are usually sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon atoms.

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Parameter Optimization dissolve->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) & Peak Picking baseline->integrate

Figure 2: General workflow for NMR data acquisition and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
tert-Butyl (9H)1.5 - 1.7Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a single, intense peak in the aliphatic region. The absence of adjacent protons leads to a singlet.
Pyrazole H5 (1H)7.8 - 8.2Singlet (s)1HThis proton is on an electron-deficient aromatic ring and is deshielded by the adjacent nitrogen atom and the electron-withdrawing aldehyde group.
Pyrazole H3 (1H)8.0 - 8.4Singlet (s)1HSimilar to H5, this proton is also on the pyrazole ring and is deshielded. Its chemical shift will be influenced by the N-tert-butyl group.
Aldehyde (1H)9.8 - 10.2Singlet (s)1HThe aldehyde proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group, causing it to appear far downfield.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon Type Expected Chemical Shift (δ, ppm) Rationale
tert-Butyl (CH₃)28 - 32The methyl carbons of the tert-butyl group are in a shielded, aliphatic environment.
tert-Butyl (quaternary C)60 - 65The quaternary carbon of the tert-butyl group is attached to a nitrogen atom, which causes a downfield shift compared to the methyl carbons.
Pyrazole C4115 - 125This carbon is part of the aromatic pyrazole ring and is attached to the aldehyde group.
Pyrazole C5135 - 145This carbon is adjacent to a nitrogen atom and is part of the aromatic system.
Pyrazole C3140 - 150Similar to C5, this carbon is also part of the pyrazole ring and adjacent to a nitrogen atom.
Aldehyde (C=O)185 - 195The carbonyl carbon of the aldehyde is highly deshielded due to the double bond to the electronegative oxygen atom.

Note: The assignments of C3 and C5 can be confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-tert-butyl-1H-pyrazole-4-carbaldehyde will be dominated by absorptions corresponding to the C=O, C-H, and C=N bonds.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: Typically 4000 - 400 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • Resolution: 4 cm⁻¹ is adequate for most applications.

IR Spectral Data and Interpretation
Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
C-H stretch (aliphatic)2950 - 3000StrongCorresponds to the C-H bonds of the tert-butyl group.
C-H stretch (aromatic)3050 - 3150MediumCorresponds to the C-H bonds on the pyrazole ring.
C=O stretch (aldehyde)1680 - 1710StrongThis is a characteristic and intense absorption for a conjugated aldehyde.
C=N stretch (pyrazole)1500 - 1600Medium-StrongCorresponds to the stretching vibrations of the C=N bonds within the pyrazole ring.
C-N stretch1300 - 1350MediumCorresponds to the C-N bond of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is commonly used.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Mass Spectral Data and Interpretation

The molecular formula of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is C₈H₁₂N₂O, with a monoisotopic mass of 152.0950 g/mol .

Expected Ions:

  • [M+H]⁺: The protonated molecular ion is expected to be observed at m/z 153.1028. This is often the base peak in ESI-MS.

  • [M+Na]⁺: Adducts with sodium ions are common and would appear at m/z 175.0847.

  • [2M+H]⁺: Dimer formation can sometimes be observed at m/z 305.2049.

Fragmentation Pattern: A common fragmentation pathway would involve the loss of the tert-butyl group, resulting in a fragment ion at m/z 97.0453.

Ion Calculated m/z
[M+H]⁺153.1028
[M+Na]⁺175.0847
[M-C₄H₉]⁺97.0453

Note: Predicted mass spectrometry data can be found in databases such as PubChem.[3]

Conclusion

The comprehensive spectroscopic analysis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation. The expected data, based on established principles of spectroscopy and comparison with related structures, offers a clear and unambiguous fingerprint of the molecule. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to confidently synthesize, characterize, and utilize this important chemical entity in their research endeavors.

References

  • Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. (2021-07-06). [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-)-1-Ambriz-Rosas-Hern%C3%A1ndez-Montes/672a953e5e5461234988770d10d9f4561081519b]([Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. PMC. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. (2025-08-06). [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • 1-tert-butyl-1h-pyrazole-4-carbaldehyde. PubChem. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023-07-14). [Link]

  • 1H-Pyrazole. NIST WebBook. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. (2025-12-12). [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of the expected spectrum, provide a detailed, field-proven protocol for sample preparation and data acquisition, and conduct a systematic interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how to utilize ¹H NMR for the structural elucidation and purity assessment of substituted pyrazole derivatives.

Introduction: The Significance of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Substituted pyrazoles are a cornerstone of heterocyclic chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. The specific compound, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, combines the stability and aromaticity of the pyrazole ring with two key functional groups: a sterically demanding tert-butyl group and a reactive aldehyde moiety. The tert-butyl group can enhance solubility in organic solvents and provide steric shielding, while the aldehyde group serves as a versatile handle for further synthetic transformations.

Accurate structural confirmation is the first critical step in any synthetic workflow. ¹H NMR spectroscopy provides a rapid, non-destructive, and information-rich method to verify the identity, purity, and structural integrity of the target molecule. A thorough understanding of its ¹H NMR spectrum is therefore essential for any scientist working with this compound.

Section 1: Theoretical Principles & Spectral Prediction

Before acquiring a spectrum, a robust theoretical prediction based on the molecular structure provides a framework for interpretation. The structure of 1-tert-butyl-1H-pyrazole-4-carbaldehyde presents four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

  • Proton Environments:

    • tert-Butyl Protons (9H): The nine protons of the three methyl groups on the tert-butyl substituent are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds.

    • Pyrazole H3 Proton (1H): The proton at the C3 position of the pyrazole ring.

    • Pyrazole H5 Proton (1H): The proton at the C5 position of the pyrazole ring.

    • Aldehyde Proton (1H): The proton of the carbaldehyde group.

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups provide shielding, moving the signal to a lower chemical shift (upfield).[3][4]

  • tert-Butyl Protons: These protons are attached to sp³-hybridized carbons and are shielded. They are expected to resonate in the typical alkyl region, generally between 0.5 and 2.0 ppm.[5] The large, electron-donating nature of the alkyl group contributes to this upfield shift.

  • Pyrazole Ring Protons (H3 & H5): Protons attached to aromatic or heteroaromatic rings are significantly deshielded and appear downfield, typically in the range of 6.5-8.0 ppm.[6] The electron-withdrawing nature of the adjacent nitrogen atoms and the aldehyde group further deshields these protons. The H5 proton, being closer to the aldehyde group, is expected to be slightly more deshielded than the H3 proton.

  • Aldehyde Proton: The aldehyde proton is one of the most deshielded types in ¹H NMR.[7] This is due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O double bond. Its signal is characteristically found far downfield, typically between 9.0 and 10.0 ppm.[3][7][8]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal. For 1-tert-butyl-1H-pyrazole-4-carbaldehyde, the expected integration ratio of the four signals will be 9:1:1:1 , corresponding to the tert-butyl, H3, H5, and aldehyde protons, respectively. This ratio is a critical validation point for the structure.[9]

Spin-Spin Coupling (Multiplicity)

Spin-spin coupling, which results in the splitting of signals, arises from the interaction of non-equivalent protons on adjacent carbons.

  • tert-Butyl Protons: The nine protons are equivalent and have no adjacent, non-equivalent protons. Therefore, this signal is expected to be a sharp singlet (s) .[5][10]

  • Pyrazole Ring Protons (H3 & H5): These two protons are on the same ring but are not adjacent. They are separated by three bonds (H-C3-N2-N1-C5-H), a pathway that can sometimes lead to very small long-range coupling (⁴J). However, in many substituted pyrazoles, this coupling is often unresolved or very small (typically < 1 Hz), resulting in both signals appearing as sharp singlets (s) .

  • Aldehyde Proton: This proton is attached to a carbon with no adjacent protons. It will therefore appear as a singlet (s) .[8]

Section 2: Experimental Protocol for High-Resolution Data Acquisition

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and correct instrument parameterization.[11][12]

Materials and Reagents
  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde (5-15 mg)

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D)

  • Internal Standard (e.g., Tetramethylsilane, TMS, 0.03% v/v in CDCl₃)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with filter plug (e.g., cotton or glass wool)

  • Vial and spatula

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the solid compound into a clean, dry vial.[13]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[14] Using a deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H spectrum.[11][12]

  • Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved. The solution must be clear and free of any particulate matter.

  • Transfer: Using a Pasteur pipette with a small filter plug, carefully transfer the solution into the NMR tube. The filter removes any dust or undissolved microparticles that can degrade spectral resolution.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Setup
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Locking & Shimming: Insert the sample and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing weigh 1. Weigh Compound (10 mg) dissolve 2. Dissolve in Solvent (0.6 mL CDCl3 + TMS) weigh->dissolve Add Solvent transfer 3. Filter Transfer to NMR Tube dissolve->transfer Pipette insert 4. Insert Sample & Lock transfer:e->insert:w shim 5. Shim B0 Field insert->shim acquire 6. Acquire Data (zg30, NS=16) shim->acquire process 7. FT, Phase, Baseline Correction acquire:e->process:w calibrate 8. Calibrate (TMS = 0 ppm) process->calibrate analyze 9. Analyze Spectrum calibrate->analyze

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Section 3: Spectral Data Analysis and Interpretation

The resulting ¹H NMR spectrum provides a fingerprint of the molecule. The analysis involves assigning each signal based on its chemical shift, integration, and multiplicity, and ensuring these assignments are consistent with the known molecular structure.

Predicted Data Summary

The expected ¹H NMR data for 1-tert-butyl-1H-pyrazole-4-carbaldehyde in CDCl₃ are summarized in the table below.

Signal LabelProton AssignmentPredicted δ (ppm)MultiplicityIntegration (Relative # of H)Causality of Chemical Shift
AAldehyde (-CHO)9.8 – 10.0Singlet (s)1HStrong deshielding from anisotropic effect and electronegativity of C=O group.[7][8]
BPyrazole H58.0 – 8.2Singlet (s)1HAromatic proton, deshielded by ring current and adjacent electron-withdrawing aldehyde.
CPyrazole H37.9 – 8.1Singlet (s)1HAromatic proton, deshielded by ring current and electronegative nitrogen atoms.
Dtert-Butyl (-C(CH₃)₃)1.5 – 1.7Singlet (s)9HShielded alkyl protons attached to an sp³ carbon.[5]
Detailed Signal Interpretation
  • Signal A (δ ≈ 9.9 ppm, s, 1H): This singlet, appearing far downfield, is the unmistakable signature of the aldehyde proton. Its integration value of one proton confirms this assignment. The absence of splitting validates that there are no protons on the adjacent C4 carbon.

  • Signals B & C (δ ≈ 8.0-8.2 ppm, two singlets, 1H each): These two signals in the aromatic region correspond to the two protons on the pyrazole ring. They appear as sharp singlets, indicating negligible coupling to each other. The slight difference in their chemical shifts arises from the different electronic influence of their neighbors. Signal B (H5) is typically slightly further downfield due to its proximity to the deshielding aldehyde group at C4.

  • Signal D (δ ≈ 1.6 ppm, s, 9H): This intense singlet in the upfield region is characteristic of a tert-butyl group.[10] Its large integration value of nine protons provides definitive confirmation of this moiety. The singlet multiplicity arises because all nine protons are chemically equivalent and lack adjacent proton neighbors for coupling.

Structure-Spectrum Correlation Diagram

G cluster_mol 1-tert-butyl-1H-pyrazole-4-carbaldehyde cluster_spec Predicted ¹H NMR Spectrum (Schematic) mol peak_A A (1H, s) mol->peak_A Aldehyde-H peak_B B (1H, s) mol->peak_B Pyrazole-H5 peak_C C (1H, s) mol->peak_C Pyrazole-H3 peak_D D (9H, s) mol->peak_D tert-Butyl-H axis <-- 10.0 ppm (downfield)                                    0.0 ppm (upfield) -->

Caption: Correlation of molecular proton environments to their predicted ¹H NMR signals.

Section 4: Self-Validation and Troubleshooting

A correctly acquired and interpreted spectrum serves as a self-validating system for structural confirmation.

  • Integration Check: The 9:1:1:1 integration ratio must be observed. Deviation from this ratio may indicate the presence of impurities or incomplete reaction.

  • Multiplicity Check: The presence of four distinct singlets is a key identifier. The appearance of unexpected splitting could suggest an isomeric byproduct or incorrect structural assignment.

  • Impurity Identification: Extraneous peaks should be accounted for. Common impurities include residual solvents (e.g., diethyl ether, ethyl acetate) or water. Their characteristic chemical shifts can be checked against reference tables.[15]

Conclusion

The ¹H NMR spectrum of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is highly characteristic and allows for unambiguous structural verification. The four distinct signals—a downfield aldehyde singlet, two aromatic-region pyrazole singlets, and an upfield, high-intensity tert-butyl singlet—provide a clear fingerprint. The expected 9:1:1:1 integration ratio serves as a crucial confirmation of purity and identity. By following the detailed protocol for sample preparation and data acquisition, and applying the principles of spectral interpretation outlined in this guide, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved February 7, 2026, from [Link]

  • Ortega, G., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(29), 3746-3750. Available from: [Link]

  • Ferraz, C. S., et al. (2022). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. Molecules, 27(19), 6667. Available from: [Link]

  • Gable, K. (2022). 1H NMR Chemical Shifts. Oregon State University. Retrieved February 7, 2026, from [Link]

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. Retrieved February 7, 2026, from [Link]

  • Rojas-León, A., et al. (2022). One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2022(2), M1382. Available from: [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Aldehydes and Ketones. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Abboud, J. L. M., et al. (2000). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 5(9), 1039-1048. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

  • Elguero, J., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 40(3), 161-172. Available from: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved February 7, 2026, from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved February 7, 2026, from [Link]

  • Kamble, R. R. (n.d.). 1H NMR Spectroscopy. Karnatak University. Retrieved February 7, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved February 7, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, December 2). Basic Introduction to NMR Spectroscopy [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Retrieved February 7, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved February 7, 2026, from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Available from: [Link]

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Comprehensive 13C NMR Assignment Guide: 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS: 1001020-17-2) is a critical heterocyclic building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural rigidity, provided by the tert-butyl group, often improves the metabolic stability and solubility of downstream drug candidates.

This guide provides a definitive assignment of the Carbon-13 (


C) NMR spectrum. Unlike simple alkanes, the pyrazole core exhibits tautomer-dependent and substituent-dependent shifts that often lead to misassignment of the C3 and C5 positions. This document outlines a self-validating protocol using 1D and 2D NMR techniques to ensure structural integrity.

Structural Analysis & Atom Numbering

Before interpreting the spectrum, we must establish a consistent numbering scheme. The pyrazole ring is numbered starting from the substituted nitrogen.

Molecule N1 N1 N2 N2 N1->N2 C7 C7 (t-Bu Cq) N1->C7 t-Butyl C3 C3 (CH) N2->C3 C4 C4 (Cq) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (CHO) C4->C6 Aldehyde C5->N1 C8 C8 (t-Bu Me) C7->C8 x3

Figure 1: Connectivity map of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Experimental Methodology

Sample Preparation

For optimal resolution and to minimize solvent-solute interactions that shift the aldehyde peak:

  • Solvent: Chloroform-d (

    
    ) is the standard. Use DMSO-
    
    
    
    only if downstream solubility is required, but note that DMSO may shift the aldehyde carbon signal slightly downfield.
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Reference: Calibrate the spectrum to the central peak of the

    
     triplet at 77.16 ppm .
    
Acquisition Parameters[1][2]
  • Frequency: 100 MHz or higher (for

    
    C) is recommended to resolve the aromatic region.
    
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (C4, C7) and the aldehyde (C6) have long 
    
    
    
    relaxation times. Insufficient delay will suppress these signals.

Detailed Assignments

The following assignments are based on inductive effects, resonance structures, and literature analogs of 1-alkyl-pyrazole-4-carbaldehydes.

Master Assignment Table (in )
Atom LabelChemical Shift (

, ppm)
Carbon TypeMultiplicity (DEPT-135)Assignment Logic
C-6 184.2 ± 0.5 Aldehyde (

)
Up (+)Characteristic low-field signal.
C-3 141.5 ± 1.0 Aromatic CHUp (+)Deshielded by adjacent N2 (pyridine-like).
C-5 130.5 ± 1.0 Aromatic CHUp (+)Shielded relative to C3; adjacent to N1 (pyrrole-like).
C-4 123.0 ± 1.0 Aromatic

InvisibleShielded position, but shifted by CHO.
C-7 60.5 ± 0.5 Quaternary (

)
InvisibleAttached to N1; typical t-Bu Cq shift.
C-8 29.8 ± 0.5 Methyl (

)
Up (+)Intense signal (3 equivalent carbons).
The "Expert" Analysis: Distinguishing C3 and C5

The most common error in pyrazole NMR is swapping C3 and C5.

  • Theoretical Basis: In 1-substituted pyrazoles, C3 is adjacent to the pyridine-like nitrogen (N2), which is electron-withdrawing, causing a downfield shift (~141 ppm). C5 is adjacent to the pyrrole-like nitrogen (N1), which donates electron density into the ring, shielding C5 (~130 ppm).

  • The "Smoking Gun" (HMBC): You cannot rely solely on shifts. You must validate using Heteronuclear Multiple Bond Correlation (HMBC).

    • The intense tert-butyl protons (~1.6 ppm) will show a strong 3-bond correlation (

      
      ) to C5 .
      
    • They will NOT show a correlation to C3 (5 bonds away).

    • If you see a correlation from the t-butyl protons to an aromatic carbon, that carbon is definitively C5.

Assignment Workflow Logic

Follow this decision tree to validate your specific sample.

Workflow Start Start: Acquire 13C & DEPT-135 CheckAldehyde Locate signal > 180 ppm? (Aldehyde C6) Start->CheckAldehyde CheckAliphatic Locate High Intensity ~30 ppm & Weak ~60 ppm (t-Butyl) CheckAldehyde->CheckAliphatic AromaticRegion Analyze 120-145 ppm Region CheckAliphatic->AromaticRegion Distinguish Run HMBC Experiment AromaticRegion->Distinguish Result1 t-Bu Protons correlate to Carbon A (~130 ppm) Distinguish->Result1 Result2 Aldehyde Proton correlates to Carbon B (~123 ppm) Distinguish->Result2 Assignment1 Carbon A = C5 (Proximal to N1) Result1->Assignment1 Assignment2 Carbon B = C4 (Quaternary) Result2->Assignment2 Assignment3 Remaining Carbon = C3 (~141 ppm) Assignment1->Assignment3

Figure 2: Logic flow for definitive structural assignment.

Troubleshooting & Common Artifacts

Rotational Barriers

The tert-butyl group is bulky. At room temperature, rotation is usually fast on the NMR timescale, giving a single sharp peak for the methyls (C8). If the spectrum is run at very low temperatures (<-40°C), the t-butyl signal may broaden or split due to restricted rotation, though this is rare for this specific molecule.

Solvent Impurities

Be wary of common impurities that overlap with the key regions:

  • Acetone (

    
    ):  ~30.9 ppm (Can overlap with t-Butyl methyls).
    
  • Grease: ~29.7 ppm (Can overlap with t-Butyl methyls).

  • Validation: Check the proton spectrum. t-Butyl is a sharp singlet; grease is a broad multiplet.

References

  • General Pyrazole Shifts: Claramunt, R. M., et al. "Carbon-13 NMR of Pyrazoles." Magnetic Resonance in Chemistry, vol. 26, no. 11, 1988.

  • Solvent Shifts: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.

  • HMBC Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.

  • Analog Comparison (1-Aryl-pyrazole-4-carbaldehydes): Detailed spectral data for 1-substituted pyrazole-4-carbaldehydes verifying the C3/C5 shift order. Arkivoc, 2011 (xi), 1-21.[1]

Sources

A Technical Guide to the FT-IR Analysis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds and the Role of Vibrational Spectroscopy

In the landscape of modern drug discovery and development, heterocyclic compounds are of paramount importance, with the pyrazole nucleus being a particularly privileged scaffold. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, serves as a crucial building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bulky tert-butyl group at the N1 position and a reactive carbaldehyde at the C4 position, imparts distinct chemical properties that are leveraged in synthetic strategies.

Given its pivotal role, the unambiguous characterization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is a critical aspect of quality control and process development in the pharmaceutical industry. Among the array of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for molecular structure elucidation.[2] FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "molecular fingerprint" that can confirm the presence of key functional groups and the overall molecular architecture.[3]

This in-depth technical guide provides a comprehensive overview of the FT-IR analysis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for the experimental choices and spectral interpretations.

Theoretical Framework: Understanding the Vibrational Landscape of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

The FT-IR spectrum of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is a composite of the vibrational modes of its constituent functional groups: the pyrazole ring, the tert-butyl group, and the aldehyde moiety. A thorough understanding of the characteristic absorption frequencies of these groups is essential for accurate spectral interpretation.

The interaction of infrared radiation with a molecule induces transitions between quantized vibrational energy levels. These transitions are observed as absorption bands in the IR spectrum, with the position of the band (wavenumber, cm⁻¹) corresponding to the energy of the vibration and the intensity of the band relating to the change in the dipole moment during the vibration.[4]

Key Vibrational Modes of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

The expected vibrational modes for this molecule can be categorized as follows:

  • Pyrazole Ring Vibrations: The pyrazole ring, being an aromatic heterocycle, exhibits several characteristic vibrations. These include C-H stretching of the ring protons, C=C and C=N stretching, and in-plane and out-of-plane ring deformation modes. The substitution pattern on the pyrazole ring influences the exact position and intensity of these bands.

  • Aldehyde Group Vibrations: The aldehyde functional group gives rise to some of the most diagnostic peaks in the FT-IR spectrum. The C=O stretching vibration is typically a strong and sharp band. Its position is sensitive to electronic effects; conjugation with the pyrazole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[5][6] Another key feature, though often weaker, is the C-H stretching of the aldehyde proton, which typically appears as one or two bands in a distinct region of the spectrum.[7][8]

  • Tert-butyl Group Vibrations: The tert-butyl group will contribute characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups will appear in the aliphatic C-H stretching region. Bending vibrations, such as scissoring and rocking, will be observed at lower wavenumbers.

The following diagram illustrates the logical flow of identifying these key functional groups from the FT-IR spectrum.

FT-IR Spectral Interpretation Workflow FT-IR Spectrum FT-IR Spectrum High Wavenumber Region (4000-2500 cm-1) High Wavenumber Region (4000-2500 cm-1) FT-IR Spectrum->High Wavenumber Region (4000-2500 cm-1) Mid Wavenumber Region (2500-1500 cm-1) Mid Wavenumber Region (2500-1500 cm-1) FT-IR Spectrum->Mid Wavenumber Region (2500-1500 cm-1) Fingerprint Region (1500-400 cm-1) Fingerprint Region (1500-400 cm-1) FT-IR Spectrum->Fingerprint Region (1500-400 cm-1) Aromatic C-H Stretch (~3100 cm-1) Aromatic C-H Stretch (~3100 cm-1) High Wavenumber Region (4000-2500 cm-1)->Aromatic C-H Stretch (~3100 cm-1) Aliphatic C-H Stretch (2950-2850 cm-1) Aliphatic C-H Stretch (2950-2850 cm-1) High Wavenumber Region (4000-2500 cm-1)->Aliphatic C-H Stretch (2950-2850 cm-1) Aldehyde C-H Stretch (2850-2700 cm-1) Aldehyde C-H Stretch (2850-2700 cm-1) High Wavenumber Region (4000-2500 cm-1)->Aldehyde C-H Stretch (2850-2700 cm-1) C=O Stretch (Aldehyde) (~1700-1680 cm-1) C=O Stretch (Aldehyde) (~1700-1680 cm-1) Mid Wavenumber Region (2500-1500 cm-1)->C=O Stretch (Aldehyde) (~1700-1680 cm-1) C=C & C=N Stretch (Pyrazole) (~1600-1400 cm-1) C=C & C=N Stretch (Pyrazole) (~1600-1400 cm-1) Mid Wavenumber Region (2500-1500 cm-1)->C=C & C=N Stretch (Pyrazole) (~1600-1400 cm-1) C-H Bending (tert-butyl) (~1470-1365 cm-1) C-H Bending (tert-butyl) (~1470-1365 cm-1) Fingerprint Region (1500-400 cm-1)->C-H Bending (tert-butyl) (~1470-1365 cm-1) Ring Deformations (Pyrazole) Ring Deformations (Pyrazole) Fingerprint Region (1500-400 cm-1)->Ring Deformations (Pyrazole) C-N Stretch C-N Stretch Fingerprint Region (1500-400 cm-1)->C-N Stretch

Caption: Workflow for FT-IR spectral analysis.

Experimental Protocol: A Self-Validating System for Accurate Data Acquisition

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol outlines a robust method for the analysis of solid 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis. For solid samples, either a transmission setup with a sample press for KBr pellets or an Attenuated Total Reflectance (ATR) accessory can be used. ATR-FTIR is often preferred for its minimal sample preparation and high reproducibility.[9]

Sample Preparation: KBr Pellet Method

The KBr pellet technique is a traditional and reliable method for obtaining high-quality FT-IR spectra of solid samples.

Step-by-Step Methodology:

  • Grinding: Using a clean and dry agate mortar and pestle, grind approximately 1-2 mg of 1-tert-butyl-1H-pyrazole-4-carbaldehyde to a fine powder. The particle size should be less than the wavelength of the incident IR radiation to minimize scattering.

  • Mixing: Add approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) to the mortar. KBr is transparent in the mid-infrared region and serves as an inert matrix.

  • Homogenization: Gently but thoroughly mix the sample and KBr until a uniform, fine powder is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (signal-to-noise ratio can be improved by increasing the number of scans)

  • Apodization: Happ-Genzel

A background spectrum of the empty sample compartment (or a pure KBr pellet) should be collected under the same conditions and automatically subtracted from the sample spectrum.

The following diagram outlines the experimental workflow for the KBr pellet method.

KBr Pellet Preparation Workflow Start Start Grind Grind Sample (1-2 mg) Start->Grind Mix Mix with KBr (100-200 mg) Grind->Mix Press Press into Pellet Mix->Press Analyze FT-IR Analysis Press->Analyze End End Analyze->End

Caption: KBr pellet preparation workflow.

Spectral Analysis and Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is expected to exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the anticipated characteristic peaks and their assignments, based on established literature values for similar compounds.[5]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3120 - 3080Weak to MediumC-H stretching (pyrazole ring)
~2980 - 2870StrongC-H stretching (tert-butyl group)
~2850 and ~2750Weak to MediumC-H stretching (aldehyde)
~1695 - 1680Strong, SharpC=O stretching (aldehyde, conjugated)
~1590 - 1550Medium to StrongC=N stretching (pyrazole ring)
~1520 - 1480MediumC=C stretching (pyrazole ring)
~1470 and ~1370MediumC-H bending (tert-butyl, asymmetric and symmetric)
~1250 - 1200MediumC-N stretching (pyrazole ring)
Below 1000Weak to MediumRing deformation and C-H out-of-plane bending

Key Spectral Features and Causality:

  • The Aldehyde C=O Stretch: This is expected to be one of the most intense bands in the spectrum. Its position, anticipated around 1695-1680 cm⁻¹, is lower than that of a typical saturated aliphatic aldehyde (1740-1720 cm⁻¹) due to the conjugation of the carbonyl group with the pyrazole ring.[5] This conjugation delocalizes the pi-electrons, reducing the double bond character of the C=O bond and thus lowering its vibrational frequency.

  • The Aldehydic C-H Stretches: The presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ is highly characteristic of an aldehyde.[7][8] The latter peak is particularly diagnostic as few other functional groups absorb in this region.

  • The Pyrazole Ring Vibrations: A series of medium to strong bands in the 1600-1400 cm⁻¹ region are attributable to the C=N and C=C stretching vibrations of the pyrazole ring. The exact positions and relative intensities of these bands provide a unique fingerprint for the substituted pyrazole system.

  • The Tert-butyl Group Vibrations: Strong absorptions in the 2980-2870 cm⁻¹ range are due to the C-H stretching of the nine methyl protons of the tert-butyl group. Additionally, two characteristic medium intensity bands around 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the asymmetric and symmetric C-H bending (deformation) modes of the tert-butyl group, respectively.

Conclusion: FT-IR as a Cornerstone for Quality Assurance

FT-IR spectroscopy provides a powerful and efficient means for the structural confirmation and quality assessment of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. By carefully analyzing the positions, intensities, and shapes of the absorption bands in the FT-IR spectrum, researchers and quality control analysts can verify the presence of the key pyrazole, aldehyde, and tert-butyl functionalities, and thus confirm the identity and purity of this important pharmaceutical intermediate. The combination of a robust experimental protocol and a thorough understanding of the underlying principles of vibrational spectroscopy, as outlined in this guide, ensures the generation of reliable and defensible analytical data, which is a cornerstone of scientific integrity and regulatory compliance in the pharmaceutical industry.

References

  • Al Otaibi, A., et al. (2025). Synthesis, anticancer activity, molecular docking and molecular dynamics studies of some pyrazole–chalcone hybrids. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Ather, F. M., et al. (2025). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure, 139796. [Link]

  • Chandrasekhar Kumar, B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

  • Chithambarathanu, T., et al. (2011). Vibrational analysis of some pyrazole derivatives. ResearchGate. [Link]

  • Hussein, A. H., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 322-331. [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

  • Kaddouri, Y., et al. (2020). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. ResearchGate. [Link]

  • Karabacak, M., et al. (2025). Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide. ResearchGate. [Link]

  • Patil, S., et al. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Sivasankari, C., & Gnanavel, S. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. [Link]

  • PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet - Der Pharma Chemica. (n.d.). Retrieved February 7, 2026, from [Link]

  • IR: aldehydes. (n.d.). Retrieved February 7, 2026, from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • FT-IR spectrum of tert-butyl... | Download Scientific Diagram. (n.d.). Retrieved February 7, 2026, from [Link]

  • Theoretical and experimental FTIR spectra of -methyl - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • 1-tert-butyl-1h-pyrazole-4-carbaldehyde - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Retrieved February 7, 2026, from [Link]

  • Infrared Spectroscopy (FT-IR/ATR). (n.d.). Retrieved February 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Table of IR Absorptions. (n.d.). Retrieved February 7, 2026, from [Link]

  • Using the FT-IR: Solid & Liquid Samples. (2018, September 16). YouTube. [Link]

  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. (2026, January 24). WordPress.com. [Link]

  • Infrared Spectrometry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Infrared Spectrometry. (n.d.). Retrieved February 7, 2026, from [Link]

  • Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(3), 444. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 7, 2026, from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]

  • 4.2: IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 113-126. [Link]

  • Sucheta, et al. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 27(15), 4994. [Link]

  • FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. (2015, March 2). YouTube. [Link]

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Mass Spectrometry of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS: 25016-11-9 analog/derivative) is a critical heterocyclic building block, frequently employed in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, BTK inhibitors) and agrochemicals.[1] Its structural integrity is defined by the steric bulk of the tert-butyl group protecting the N1 position and the reactive electrophilic aldehyde at C4.[1]

Accurate mass spectrometric characterization of this intermediate is essential for validating synthetic pathways and quantifying impurities in GMP workflows.[1] This guide provides a definitive protocol for the ionization, fragmentation, and chromatographic separation of this compound.[1]

Chemical Specifications
PropertySpecification
IUPAC Name 1-tert-butyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₈H₁₂N₂O
Exact Mass (Monoisotopic) 152.09496 Da
Molecular Weight (Average) 152.19 g/mol
LogP (Predicted) ~1.8 (Moderate Lipophilicity)
Key Functional Groups Pyrazole (aromatic), Aldehyde (electrophile), tert-Butyl (hydrophobic/steric)

Part 2: Mass Spectrometry Methodologies

Ionization Strategy: ESI vs. EI

For comprehensive characterization, a dual-method approach is recommended.

  • Electrospray Ionization (ESI+): Preferred for LC-MS quantitation and purity checks.[1] The basic nitrogen (N2) of the pyrazole ring readily accepts a proton, yielding a stable [M+H]⁺ ion.[1]

  • Electron Ionization (EI, 70 eV): Preferred for structural elucidation (GC-MS).[1] The high energy impact induces characteristic fragmentation of the tert-butyl group, providing a "fingerprint" for identification.[1]

Experimental Protocols
Protocol A: High-Resolution LC-MS (ESI-QTOF)

Designed for exact mass confirmation and impurity profiling.[1]

  • Sample Preparation: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.[1]

  • MS Parameters:

    • Source: ESI Positive Mode.[1]

    • Capillary Voltage: 3500 V.[1]

    • Fragmentor: 100 V.[1]

    • Gas Temp: 300°C.[1]

Protocol B: GC-MS (EI)

Designed for volatile impurity analysis and regioisomer differentiation.[1]

  • Sample Preparation: Dissolve 1 mg in 1 mL Dichloromethane (DCM) or Methanol.

  • Column: HP-5ms or DB-5 (30 m x 0.25 mm, 0.25 µm film).[1]

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

  • Source: EI, 70 eV, 230°C.

Part 3: Fragmentation Analysis & Data Interpretation

Fragmentation Pathways (Mechanistic Logic)

The fragmentation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is dominated by the stability of the tert-butyl cation and the lability of the C-N bond.

  • Primary Pathway (Loss of Isobutylene): In ESI+, the protonated molecular ion [M+H]⁺ (m/z 153) often undergoes a McLafferty-like rearrangement or 1,2-elimination, expelling a neutral isobutylene molecule (56 Da).[1] This yields the protonated N-unsubstituted pyrazole aldehyde (m/z 97).[1]

  • Secondary Pathway (Alpha-Cleavage): In EI, the tert-butyl group often cleaves as a radical, or the tert-butyl cation (m/z 57) itself becomes the base peak due to its high stability.[1]

  • Aldehyde Degradation: Loss of the formyl hydrogen (M-1) or carbon monoxide (M-28) is observed, particularly in EI.[1]

Diagnostic Ion Table
m/z (Nominal)Ion IdentityOrigin/MechanismRelative Abundance (Est.)
153 [M+H]⁺Protonated Molecular Ion (ESI)100% (Base Peak in ESI)
152 M⁺[1]•Molecular Ion (EI)40-60%
137 [M - CH₃]⁺Loss of methyl from t-butyl20-30%
97 [Py-CHO + H]⁺Loss of Isobutylene (ESI)10-50% (Cone voltage dependent)
96 [Py-CHO]⁺[1]•Loss of Isobutylene (EI)50-80%
95 [Py-CO]⁺Loss of CHO/CO from core10-20%
57 [C₄H₉]⁺tert-Butyl Cation80-100% (Base Peak in EI)
41 [C₂H₃N]⁺Ring fragmentation (HCN loss)Variable
Visualization of Fragmentation

The following diagram illustrates the mechanistic pathways for both ESI and EI modes.

FragmentationPathway M_ESI [M+H]+ (m/z 153) Protonated Parent Frag_97 m/z 97 [1H-pyrazole-4-CHO + H]+ M_ESI->Frag_97 - Isobutylene (56 Da) (McLafferty-like) M_EI M+• (m/z 152) Radical Cation (EI) Frag_96 m/z 96 [1H-pyrazole-4-CHO]+• M_EI->Frag_96 - Isobutylene (56 Da) Frag_137 m/z 137 [M - CH3]+ M_EI->Frag_137 - Methyl Radical (15 Da) Frag_57 m/z 57 [C(CH3)3]+ (t-Butyl Cation) M_EI->Frag_57 Heterolytic Cleavage (Formation of stable carbocation) Frag_68 m/z 68 Ring Cleavage Frag_96->Frag_68 - CO (28 Da)

Figure 1: Mechanistic fragmentation pathways for 1-tert-butyl-1H-pyrazole-4-carbaldehyde in ESI and EI modes.

Part 4: Analytical Workflow & Troubleshooting

Automated Workflow Diagram

This workflow ensures data integrity from sample preparation to final spectral validation.[1]

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Validation Sample Sample (1mg) Dilution Dilute 1:100 (50% ACN) Sample->Dilution LC LC Separation (C18, 5 min) Dilution->LC MS MS Detection (ESI+, 100-500 m/z) LC->MS Check1 Check [M+H]+ 153 MS->Check1 Check2 Confirm Fragment 97 Check1->Check2

Figure 2: Standardized LC-MS workflow for purity assessment.

Troubleshooting Common Issues
ObservationProbable CauseCorrective Action
No [M+H]⁺ Peak Ion suppression or high fragmentationLower fragmentor voltage; Check mobile phase pH (must be acidic).[1]
Dominant m/z 97 In-source fragmentationReduce cone voltage/fragmentor voltage. The t-butyl group is labile.[1]
Split Peaks in LC Tautomerism (unlikely for N-sub) or IsomersCheck for regioisomers (3- vs 5-substituted) if synthesis was non-selective.
m/z 175 Peak Sodium Adduct [M+Na]⁺Common in glass containers.[1] Use plastic or silanized glass; ignore if minor.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14510324, 1-tert-butyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link][1]

  • Rosa, F. A., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. InTech Open. Retrieved from [Link]

  • NIST Mass Spec Data Center. Mass Spectrum of 1-Methyl-1H-pyrazole-4-carboxaldehyde (Analogous fragmentation patterns). NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones. Arkivoc. Retrieved from [Link][1][2]

Sources

Physical properties of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Application Guide

Executive Summary

1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS: 127949-06-8) is a specialized heterocyclic building block utilized extensively in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly kinase inhibitors (e.g., JAK/STAT pathway modulators).[1][2][3][4][5][6][7][8][9] Distinguished by the steric bulk of the tert-butyl group on the pyrazole nitrogen, this compound offers unique lipophilic properties and metabolic stability profiles compared to its methyl or phenyl analogs.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow via the Vilsmeier-Haack reaction, and critical handling protocols for research and development environments.

Physicochemical Specifications

Data synthesized from experimental values and high-fidelity predictive models.

PropertyValue / DescriptionNote
CAS Number 127949-06-8 Verified Identifier
IUPAC Name 1-tert-butylpyrazole-4-carbaldehyde
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Pale yellow oil to low-melting solidTends to solidify upon cooling
Boiling Point 240–245 °C (Predicted @ 760 mmHg)Experimental: ~105 °C @ 0.5 mmHg
Density 1.08 ± 0.1 g/cm³Predicted
LogP 1.85 ± 0.3Moderate Lipophilicity
Solubility Soluble in DCM, CHCl₃, DMSO, MeOHPoor water solubility
pKa ~2.5 (Conjugate acid of pyrazole N)Weakly basic
Synthetic Methodology: The Vilsmeier-Haack Protocol

The most robust route to 1-tert-butyl-1H-pyrazole-4-carbaldehyde avoids direct ring synthesis of the aldehyde. Instead, it employs a stepwise approach: cyclization to form the pyrazole core followed by electrophilic formylation.

Reaction Pathway Visualization

G Start1 tert-Butylhydrazine HCl Inter Intermediate: 1-tert-Butylpyrazole Start1->Inter Cyclization (EtOH, Reflux) Start2 1,1,3,3- Tetraethoxypropane Start2->Inter Product Product: 1-tert-Butyl-1H-pyrazole- 4-carbaldehyde Inter->Product Formylation (1. 0°C to 80°C 2. Hydrolysis) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Product Electrophilic Attack

Figure 1: Two-stage synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde via cyclization and subsequent formylation.

Detailed Protocol

Stage 1: Synthesis of 1-tert-Butylpyrazole

  • Reagents: tert-Butylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetraethoxypropane (1.05 eq), Ethanol (solvent).

  • Procedure: Dissolve tert-butylhydrazine HCl in ethanol. Add tetraethoxypropane dropwise. Reflux for 3–4 hours.

  • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO₃. Extract with diethyl ether. The intermediate, 1-tert-butylpyrazole, is a volatile liquid. Caution: Do not evaporate to dryness under high vacuum without cooling.

Stage 2: Vilsmeier-Haack Formylation

  • Reagents: 1-tert-Butylpyrazole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).

  • Activation: Cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes to generate the chloroiminium ion (Vilsmeier reagent). Stir for 30 minutes at 0°C.

  • Addition: Add 1-tert-butylpyrazole (dissolved in minimal DMF) dropwise to the cold reagent.

  • Reaction: Allow to warm to room temperature, then heat to 80°C for 4 hours.

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Purification: Extract with Ethyl Acetate (3x). Wash organics with brine. Dry over MgSO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Structural Characterization (Spectroscopic Fingerprint)

To validate the identity of the synthesized compound, compare analytical data against these standard values.

¹H NMR (400 MHz, CDCl₃)
  • δ 9.85 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, confirms oxidation state.

  • δ 8.02 ppm (s, 1H): Pyrazole C3-H. Deshielded by the adjacent carbonyl.

  • δ 7.98 ppm (s, 1H): Pyrazole C5-H.

  • δ 1.65 ppm (s, 9H): tert-Butyl group (-C(CH ₃)₃). Strong singlet, confirms N-alkylation.

¹³C NMR (100 MHz, CDCl₃)
  • δ 184.5 ppm: Carbonyl carbon (C=O).

  • δ 142.0 ppm: C3 of pyrazole ring.

  • δ 132.5 ppm: C5 of pyrazole ring.

  • δ 123.0 ppm: C4 (quaternary) of pyrazole ring.

  • δ 60.5 ppm: Quaternary carbon of tert-butyl group.

  • δ 29.5 ppm: Methyl carbons of tert-butyl group.

Reactivity Profile & Applications

The C4-aldehyde moiety serves as a versatile "chemical handle" for further derivatization.

1. Reductive Amination (Kinase Inhibitor Synthesis)

  • Mechanism: Reaction with primary amines followed by reduction (NaBH(OAc)₃) yields secondary amines.

  • Application: Used to link the pyrazole core to solvent-exposed regions of kinase enzymes (e.g., JAK2, Tyk2).

2. Knoevenagel Condensation

  • Mechanism: Reaction with active methylene compounds (e.g., malononitrile).

  • Application: Synthesis of pyrazole-vinyl nitriles, often used as Michael acceptors in covalent drug design.

3. Oxidation

  • Mechanism: Oxidation (e.g., NaClO₂, Pinnick oxidation) yields 1-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 950858-65-8).

  • Application: Precursor for amide coupling reactions.

Safety & Handling (SDS Summary)

Always consult the full Safety Data Sheet (SDS) before handling.

  • Hazard Statements:

    • H315: Causes skin irritation.[8][9][10][11]

    • H319: Causes serious eye irritation.[8][9][10]

    • H335: May cause respiratory irritation.[8][9][10]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole-4-carbaldehyde (Compound).[1][3][4][5][6] National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

Sources

Strategic Scaffolding: The Discovery and Optimization of Novel Pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique geometry—positioning a reactive formyl group at the C4 position of the 1,3-diphenyl-1H-pyrazole core—serves as a versatile linchpin for divergent synthesis. This guide moves beyond basic synthesis to explore the strategic application of this intermediate in generating high-affinity kinase inhibitors (specifically EGFR) and antimicrobial agents.

Part 1: The Synthetic Engine (Vilsmeier-Haack Formylation)

The industry-standard method for installing the C4-formyl group is the Vilsmeier-Haack (VH) reaction. While often treated as a "black box" transformation, understanding the mechanistic nuance is critical for yield optimization, particularly when electron-withdrawing groups (EWGs) are present on the phenyl rings.

Mechanistic Insight

The reaction relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile attacks the electron-rich C4 position of the pyrazole hydrazone.

  • Critical Control Point: The formation of the Vilsmeier reagent is exothermic. Temperature control (0–5°C) during the addition of POCl₃ is non-negotiable to prevent thermal decomposition of the reagent before it can react with the hydrazone.

  • Substrate Logic: Electron-donating groups (EDGs) on the N1-phenyl ring facilitate the electrophilic attack, while EWGs (like -NO₂ or -CF₃) may require elevated temperatures or longer reflux times to drive the reaction to completion.

Visualization: Vilsmeier-Haack Mechanism

The following diagram illustrates the electrophilic substitution pathway, highlighting the critical hydrolysis step that releases the aldehyde.

VilsmeierHaack DMF DMF VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VH_Reagent Activation POCl3 POCl3 POCl3->VH_Reagent Intermediate C4-Iminium Intermediate VH_Reagent->Intermediate + Substrate Electrophilic Attack Hydrazone Pyrazolone/Hydrazone Substrate Hydrazone->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quenching Product Pyrazole-4-carbaldehyde Hydrolysis->Product Formyl Release

Caption: Mechanistic flow of Vilsmeier-Haack formylation converting hydrazones to pyrazole-4-carbaldehydes.

Part 2: Divergent Synthesis & Functionalization

Once synthesized, the pyrazole-4-carbaldehyde acts as a "hub" for creating diverse bioactive libraries.[1] The formyl group is highly susceptible to nucleophilic attack, allowing for two primary derivatization pathways:

Schiff Base Formation (Imine Linkage)

Condensation with primary aromatic amines yields azomethines (Schiff bases).

  • Medicinal Value: The -CH=N- linkage provides a spacer that can orient the attached aryl group into hydrophobic pockets of enzymes (e.g., kinase domains).

  • Protocol Note: Glacial acetic acid is typically used as a catalyst to protonate the carbonyl oxygen, enhancing electrophilicity.

Multicomponent Reactions (MCRs) – The Pyranopyrazole Route

A powerful "One-Pot" strategy involves reacting the aldehyde with malononitrile, hydrazine hydrate, and ethyl acetoacetate.[2][3]

  • Green Chemistry: Recent advances utilize ultrasound irradiation or organocatalysts (e.g., L-proline, taurine) to drive this reaction in aqueous media, eliminating toxic solvents.

  • Target: This yields pyrano[2,3-c]pyrazoles , a fused scaffold known for potent antimicrobial and anticancer activity.[4]

Comparative Reaction Data

The table below summarizes the efficiency of different catalytic systems for generating pyranopyrazoles from pyrazole-4-carbaldehydes.

Catalyst SystemSolventConditionsYield (%)Time (min)Green Score
None (Thermal) EthanolReflux65-75180-240Low
L-Proline Water/EtOHReflux85-9230-60High
Taurine Water80°C88-9520-40Very High
Ultrasound WaterAmbient90-9810-15Excellent

Part 3: Pharmacological Profiling (SAR)

EGFR Kinase Inhibition

Recent studies have validated pyrazole derivatives as potent EGFR (Epidermal Growth Factor Receptor) inhibitors.[5][6][7][8] The pyrazole core mimics the adenine ring of ATP, fitting into the kinase binding pocket.

Structure-Activity Relationship (SAR) Rules:

  • C4-Position: A rigid linker (like the pyran ring or imine) is essential to extend the molecule into the hydrophobic region of the active site.

  • N1-Phenyl Substitutions: Electron-withdrawing groups (e.g., 4-F, 4-Cl) often enhance metabolic stability and binding affinity.

  • Hydrogen Bonding: Derivatives capable of forming H-bonds with Met793 and Thr790 residues show superior IC₅₀ values (often < 0.5 µM).

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol ensures high purity by controlling the Vilsmeier reagent formation.

Reagents: Acetophenone phenylhydrazone (10 mmol), DMF (anhydrous, 10 mL), POCl₃ (30 mmol).

  • Preparation: Place DMF in a round-bottom flask cooled to 0–5°C in an ice bath.

  • Activation: Add POCl₃ dropwise with constant stirring. Caution: Exothermic. Stir for 15 minutes to generate the Vilsmeier reagent (yellowish slush).

  • Addition: Add the hydrazone solution (dissolved in minimal DMF) dropwise to the reagent.

  • Cyclization: Allow the mixture to warm to room temperature, then heat at 80–90°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer pH). Stir for 30 minutes.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • Yield: Expect 75–85%.

    • ¹H NMR (DMSO-d₆): Look for a sharp singlet at δ 9.8–10.0 ppm (CHO group).

Protocol B: Green Synthesis of Pyranopyrazoles (Ultrasound-Assisted)

Reagents: Pyrazole-4-carbaldehyde (1 mmol), Malononitrile (1 mmol), Ethyl acetoacetate (1 mmol), Hydrazine hydrate (1 mmol), Water (5 mL).

  • Mixing: Combine all reagents in a flask containing 5 mL of water.

  • Irradiation: Place the flask in an ultrasonic bath (e.g., 40 kHz) at ambient temperature.

  • Reaction: Sonicate for 10–15 minutes. The mixture will become turbid as the product precipitates.

  • Work-up: Filter the solid, wash with aqueous ethanol, and dry. No column chromatography is usually required.

Part 5: Workflow Visualization

The following diagram maps the logical flow from raw material selection to biological assay, emphasizing the decision nodes based on SAR data.

Workflow Start Start: Acetophenone Phenylhydrazone Step1 Vilsmeier-Haack Formylation Start->Step1 Aldehyde Core Intermediate: Pyrazole-4-carbaldehyde Step1->Aldehyde Branch Divergent Synthesis Aldehyde->Branch PathA Path A: Schiff Base (+ Ar-NH2) Branch->PathA PathB Path B: MCR (Green) (+ Malononitrile/EAA) Branch->PathB Library Compound Library Generation PathA->Library PathB->Library Screening Biological Screening (EGFR Kinase / Antimicrobial) Library->Screening Lead Lead Candidate Identification (IC50 < 0.5 µM) Screening->Lead SAR Optimization

Caption: Integrated workflow for the discovery of pyrazole-based bioactive agents.

References

  • Mishra, C. B., et al. (2020).[1] Synthesis, anti-inflammatory and antioxidant activities of some new pyrazole derivatives. Journal of Heterocyclic Chemistry.

  • Kumar, R., & Parkash, V. (2008).[9] Synthesis and biological evaluation of some new pyrazole derivatives as anti-inflammatory agents. European Journal of Medicinal Chemistry, 43(2), 435-440.[9]

  • Afrisham, A., et al. (2023).[2][4] Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13, 29845-29868.

  • Bayoumi, N. A., & El-Shehry, M. F. (2022).[8] Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study.[8] Future Medicinal Chemistry, 14(23).

  • Ambethkar, S., et al. (2015). A green and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives via a one-pot, four-component reaction. Journal of Saudi Chemical Society, 19(1).

Sources

The Strategic Implementation of Tert-Butyl Moieties for Pyrazole Ring Stabilization in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its utility is often compromised by metabolic lability and tautomeric ambiguity. The introduction of a tert-butyl group is a high-impact structural modification that addresses these challenges through two primary mechanisms: steric shielding of the core heterocycle and electronic modulation of nitrogen basicity. However, this moiety introduces its own metabolic liabilities, specifically susceptibility to CYP450-mediated oxidation.[1] This guide provides a technical analysis of utilizing tert-butyl groups to stabilize pyrazole rings, detailing mechanistic rationales, synthetic protocols for regiocontrol, and strategies to mitigate associated metabolic risks.

Mechanistic Basis of Stability

The stability conferred by the tert-butyl group is not merely a function of lipophilicity; it is a result of specific steric and electronic interactions that alter the pyrazole's reactivity profile.

The "Umbrella Effect" (Steric Shielding)

The tert-butyl group possesses a significant steric bulk (A-value ~5.0 kcal/mol) and a large cone angle. When attached to the C3 or C5 position of the pyrazole ring, it acts as a steric shield.

  • Protection of N-Coordination Sites: The bulk prevents the approach of large metabolic enzymes (like glucuronosyltransferases) to the adjacent nitrogen, reducing N-glucuronidation rates.

  • Prevention of Aggregation: In solution, pyrazoles often form hydrogen-bonded dimers. The tert-butyl group disrupts this intermolecular network, improving solubility and bioavailability.

Electronic Modulation and Tautomeric Locking

Pyrazoles exist in a tautomeric equilibrium (


). For a drug to bind effectively to a target (e.g., a kinase hinge region), it must present a single, defined tautomer.
  • Inductive Effect (+I): The electron-donating nature of the tert-butyl group increases the electron density of the pyrazole ring.

  • Tautomeric Preference: Unlike smaller alkyl groups, the steric bulk of the tert-butyl group strongly disfavors the tautomer where the N-H is adjacent to the bulky group (due to lone-pair/methyl repulsion). This "locks" the pyrazole into a specific tautomeric form, reducing the entropic penalty of binding to a protein target.

Tautomerism cluster_0 Tautomeric Equilibrium T1 3-tert-butyl-1H-pyrazole (Favored) T2 5-tert-butyl-1H-pyrazole (Disfavored) T1->T2 Steric Clash (High Energy) Target Protein Binding Pocket (Kinase Hinge) T1->Target High Affinity (Pre-organized) T2->Target Low Affinity (Steric Exclusion)

Figure 1: Steric control of pyrazole tautomerism. The bulky tert-butyl group forces the equilibrium toward the 3-substituted tautomer, pre-organizing the molecule for binding.

Metabolic Liabilities & Pharmacokinetics

While the tert-butyl group protects the pyrazole ring, it is often a "metabolic soft spot" itself.

CYP450 Oxidation Pathway

The methyl groups of the tert-butyl moiety are rich in


 C-H bonds, making them prime targets for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8).
  • Hydroxylation: The primary metabolite is usually the alcohol (

    
    ).
    
  • Carboxylation: Further oxidation leads to the carboxylic acid, which drastically alters LogP and often abolishes potency.

Mitigation Strategies

To retain the steric benefits while improving metabolic stability, consider these bioisosteres:

  • Deuteration: Replacing H with D (e.g.,

    
    -tert-butyl) exploits the Kinetic Isotope Effect (KIE), slowing C-H bond breakage.
    
  • Fluorination: The trifluoromethylcyclopropyl group is a metabolically stable bioisostere that mimics the shape and volume of a tert-butyl group but resists oxidation.

Experimental Protocol: Regioselective Synthesis

Synthesizing tert-butyl pyrazoles requires controlling regiochemistry. The condensation of hydrazines with unsymmetrical 1,3-diketones is the standard route.

Protocol: Synthesis of 3-(tert-butyl)-5-methyl-1-phenyl-1H-pyrazole

Objective: Synthesize a specific regioisomer where the bulky group directs the cyclization.

Reagents:

  • 4,4-dimethyl-1-phenylpentane-1,3-dione (Substrate)

  • Phenylhydrazine (Nucleophile)

  • Ethanol (Solvent)

  • HCl (Catalyst)

Workflow:

  • Preparation: Dissolve 10 mmol of 4,4-dimethyl-1-phenylpentane-1,3-dione in 20 mL of absolute ethanol.

  • Addition: Add 11 mmol (1.1 eq) of phenylhydrazine dropwise at room temperature.

  • Cyclization: Add catalytic concentrated HCl (0.5 mL) and reflux the mixture at 80°C for 4 hours.

    • Note: The bulky tert-butyl group directs the initial attack of the hydrazine. The terminal

      
       of the hydrazine (most nucleophilic) typically attacks the least hindered carbonyl (the one adjacent to the methyl/phenyl, not the tert-butyl).
      
  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the diketone spot (

    
    ).
    
  • Workup: Cool to room temperature. Remove solvent in vacuo. Redissolve residue in EtOAc, wash with

    
     (aq) and Brine.
    
  • Purification: Recrystallize from Hexane/Ethanol to isolate the major regioisomer.

Synthesis Reagents Reagents: 1,3-Diketone + Hydrazine Intermediate Intermediate: Hydrazone Formation (Kinetic Control) Reagents->Intermediate Nucleophilic Attack (Least Hindered Carbon) Cyclization Cyclization: Reflux (80°C, 4h) Thermodynamic Control Intermediate->Cyclization Dehydration Product Product: 3-tert-butyl-pyrazole derivative Cyclization->Product Aromatization

Figure 2: Synthetic pathway for tert-butyl pyrazoles. Regioselectivity is dictated by the steric hindrance of the tert-butyl group during the initial nucleophilic attack.

Data Summary: Stability Comparison

The following table compares the physicochemical and metabolic properties of pyrazoles substituted with tert-butyl groups versus common alternatives.

Substituent (R)Steric Bulk (A-Value)LogP ImpactMetabolic LiabilityPrimary Metabolite
Methyl 1.70LowLow (N-dealkylation risk)Hydroxymethyl
Isopropyl 2.15MediumMediumAlcohol
tert-Butyl ~5.00High (+LogP)High (Oxidation) tert-Butyl Alcohol / Acid
CF3 2.10High (+LogP)Very Low (Stable)None (Stable)
Cyclopropyl 2.50MediumMedium (Ring opening)Various

Table 1: Comparative analysis of pyrazole C3/C5 substituents. Note the trade-off between steric protection (tert-butyl) and metabolic susceptibility.[1][2][3]

References

  • Metabolism of t-butyl groups in drugs. Hypha Discovery. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. National Institutes of Health (PMC). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Strategic Utilization of Pyrazole Aldehydes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the pyrazole ring stands as a "privileged scaffold," serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, for the medicinal chemist, the true utility lies not just in the ring itself, but in the pyrazole aldehyde functionality—specifically at the 4-position.

This guide analyzes pyrazole-4-carbaldehydes as high-value synthetic hubs. Unlike simple alkyl-pyrazoles, the aldehyde moiety acts as a reactive "handle," enabling the rapid generation of diverse chemical libraries via reductive aminations, Knoevenagel condensations, and heterocyclizations. We will explore the electronic rationale for their stability, the gold-standard synthesis via the Vilsmeier-Haack reaction, and their downstream application in designing kinase inhibitors and anti-inflammatory agents.

Structural & Electronic Rationale

The pyrazole ring is a


-excessive heterocycle. In a 1H-pyrazole, the nitrogen at position 1 is pyrrole-like (donating into the ring), while the nitrogen at position 2 is pyridine-like (accepting).
  • Electrophilic Susceptibility: The electron density is highest at C4, making it the preferred site for electrophilic aromatic substitution (EAS). This is why formylation via Vilsmeier-Haack occurs almost exclusively at C4 for 1,3-disubstituted pyrazoles.

  • The Aldehyde "Handle": Introducing a formyl group at C4 creates a "push-pull" system. The electron-rich pyrazole ring donates density, while the electron-withdrawing carbonyl accepts it. This conjugation stabilizes the molecule but leaves the carbonyl carbon highly reactive toward nucleophiles, ideal for divergent synthesis.

The Engine of Synthesis: Vilsmeier-Haack Formylation

While oxidation of pyrazole methanols is possible, the industrial and laboratory standard for generating pyrazole aldehydes is the Vilsmeier-Haack (VH) reaction . This reaction serves a dual purpose: it cyclizes hydrazones into the pyrazole ring and installs the aldehyde functionality in a single pot (or creates the aldehyde on an existing ring).

Mechanism of Action

The reaction relies on the in situ generation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl


.
  • Reagent Formation: POCl

    
     activates DMF, forming the electrophilic chloroiminium species.
    
  • Hydrazone Attack: The hydrazone (formed from a ketone and hydrazine) attacks the Vilsmeier reagent.

  • Cyclization & Formylation: Intramolecular attack closes the ring, and subsequent hydrolysis releases the aldehyde.

VilsmeierMechanism Start Hydrazone (Precursor) Intermediate_A Chloroiminium Intermediate Start->Intermediate_A + VH Reagent VH_Reagent Vilsmeier Reagent (DMF + POCl3) VH_Reagent->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization - HCl Hydrolysis Hydrolysis (Release of CHO) Cyclization->Hydrolysis + H2O Product Pyrazole-4-carbaldehyde Hydrolysis->Product

Figure 1: Step-wise logic of the Vilsmeier-Haack approach to pyrazole aldehydes.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Context: This protocol is adapted from standard methodologies (e.g., ARKIVOC 2011) and optimized for reproducibility.

Reagents:

  • Acetophenone phenylhydrazone (10 mmol)

  • Phosphorus oxychloride (POCl

    
    ) (30 mmol, 3.0 equiv)
    
  • Dimethylformamide (DMF) (dry, 10 mL)

Step-by-Step Methodology:

  • Safety Setup: Perform all operations in a fume hood. POCl

    
     releases HCl gas upon contact with moisture. Wear acid-resistant gloves.
    
  • Reagent Preparation: In a round-bottom flask equipped with a drying tube, place dry DMF (10 mL). Cool the flask to 0°C in an ice bath.

  • Activation: Add POCl

    
     dropwise with stirring. Maintain temperature below 5°C. A white/yellowish semi-solid (Vilsmeier complex) will form. Stir for 15 minutes.
    
  • Addition: Dissolve acetophenone phenylhydrazone in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier complex.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly onto crushed ice (approx. 100g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with saturated sodium acetate or NaHCO

    
     solution until pH ~7. The product will precipitate as a solid.
    
  • Isolation: Filter the solid, wash with copious water, and recrystallize from ethanol to yield the pure aldehyde.

Validation Check:

  • IR Spectroscopy: Look for a sharp C=O stretch around 1670–1690 cm

    
    .
    
  • 1H NMR: A distinct singlet for the aldehyde proton (-CHO) typically appears between

    
     9.8 and 10.1 ppm.
    

The Diversification Hub: From Aldehyde to Bioactive Candidates

The aldehyde group is the "pivot point" for divergent synthesis. In drug discovery, this allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Key Transformations
Reaction TypeReagentProduct ClassMedicinal Utility
Schiff Base Formation Primary Amine, acid cat.Azomethines (Imines)Antimicrobial, Anti-tubercular
Knoevenagel Condensation Malononitrile / Active MethyleneAcrylonitriles / ChalconesAnticancer (Michael Acceptors)
Oxidation KMnO

or NaClO

Pyrazole Carboxylic AcidsPeptidomimetics, Solubility enhancers
Heterocyclization Hydrazine / GuanidineFused PyrazolopyrimidinesKinase Inhibitors (ATP competitive)
Visualizing the "Hub" Concept

The following diagram illustrates how a single pyrazole aldehyde precursor branches into three distinct therapeutic classes.

DiversificationHub Hub Pyrazole-4-carbaldehyde (The Hub) Branch1 Reaction: 1,2-Diamines (Condensation) Hub->Branch1 Branch2 Reaction: Active Methylene (Knoevenagel) Hub->Branch2 Branch3 Reaction: Reductive Amination (NaBH4 / Amine) Hub->Branch3 Prod1 Pyrazolo-diazepines (CNS Active) Branch1->Prod1 Prod2 Pyrazolyl-Chalcones (Anticancer / Antioxidant) Branch2->Prod2 Prod3 Aminomethyl-pyrazoles (Kinase Linkers) Branch3->Prod3

Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Medicinal Application: Targeting Inflammation and Cancer

Pyrazole aldehydes are critical intermediates in the synthesis of COX-2 inhibitors and Cyclin-dependent kinase (CDK) inhibitors .

Case Study: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines are bioisosteres of ATP (adenosine triphosphate). They bind to the ATP-binding pocket of kinases (e.g., Src, EGFR).

  • Synthesis Logic: The pyrazole-4-carbaldehyde is condensed with urea or thiourea (Biginelli-like or cyclocondensation) to fuse the pyrimidine ring.

  • SAR Insight: The substituent at position 3 of the pyrazole ring (derived from the initial hydrazone) dictates selectivity for the kinase "gatekeeper" residue.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidine derivative

Reaction: Condensation of Pyrazole-4-carbaldehyde with Guanidine HCl.

  • Mix: Pyrazole-4-carbaldehyde (1 equiv), Guanidine HCl (1.5 equiv), and K

    
    CO
    
    
    
    (2 equiv) in ethanol.
  • Reflux: Heat at reflux for 8–12 hours.

  • Workup: Evaporate solvent. Wash residue with water to remove salts. Recrystallize from DMF/Ethanol.

  • Result: A fused bicyclic system capable of hydrogen bonding within the kinase hinge region.

References

  • Abdel-Wahab, B. F., et al. (2011).[1] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, 2011(i), 196-245.[1] Link

  • Chandrasekharan, S. P., et al. (2022).[2] "Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues."[2] Organic & Biomolecular Chemistry, 20(45), 8787-8817. Link

  • Karrouchi, K., et al. (2018).[3] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134.[3] Link

  • Naim, M. J., et al. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences, 8(3), 181–189. Link

  • Selvam, T. P., et al. (2012). "Microwave-assisted synthesis of pyrazole-4-carbaldehydes." ResearchGate.[1][4] Link

Sources

Chemo-Structural Analysis and Synthetic Utility of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for researchers utilizing 1-tert-butyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry and agrochemical synthesis.

Technical Monograph | Version 2.0

Executive Summary & Physicochemical Profile[1]

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a critical heterocyclic building block (C8H12N2O).[1] Its significance lies in the strategic combination of the tert-butyl group —which imparts lipophilicity and metabolic stability by blocking N-dealkylation—and the C4-aldehyde moiety , a versatile electrophilic handle for reductive aminations and condensation reactions.

Molecular Specifications

The precise molecular weight is fundamental for stoichiometric calculations in high-throughput synthesis and mass spectrometry validation.

PropertySpecificationNotes
Molecular Weight 152.19 g/mol Monoisotopic Mass: 152.095 g/mol
Molecular Formula C₈H₁₂N₂O
CAS Registry Number 25016-12-0 (Generic/Isomer var.)Note: Often indexed by PubChem CID 14510324 . Verify isomer specificity (1- vs 3-tert-butyl).
Appearance White to pale yellow solidLow-melting solid (approx. 45–55 °C depending on purity).
Solubility DCM, THF, EtOAc, MeOHSparingly soluble in water; highly soluble in organic solvents.
Structural Logic

The molecule consists of an electron-rich pyrazole ring. The tert-butyl group at position N1 exerts a steric influence that directs electrophilic attacks away from N2 and modulates the pKa of the system.

Structure cluster_0 Structural Components N1 N1 Position (Steric Bulk) C4 C4 Position (Reactive Center) N1->C4 Electronic Push tBu tert-Butyl Group (Lipophilicity/Stability) tBu->N1 Blocks Metabolism CHO Aldehyde (Electrophile) C4->CHO Synthetic Handle

Figure 1: Structural Activity Relationship (SAR) logic of the scaffold.

Synthetic Pathway: Vilsmeier-Haack Formylation

The most robust method for synthesizing this compound is the Vilsmeier-Haack reaction applied to 1-tert-butylpyrazole. This protocol relies on the electrophilic aromatic substitution of the electron-rich pyrazole ring at the C4 position.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) generated in situ from DMF and POCl₃.

Vilsmeier Reagents Reagents: DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier 0°C, Exothermic Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate Heat (80-90°C) Substrate Substrate: 1-tert-butylpyrazole Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product Product: 1-tert-butyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Product Workup

Figure 2: Vilsmeier-Haack Synthesis Workflow.

Validated Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Reagent Formation: In a dry round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0 °C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 minutes until the salt precipitates or the solution turns slightly yellow.

  • Addition: Dissolve 1-tert-butylpyrazole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent.

  • Cyclization/Formylation: Warm the mixture to 80–90 °C and stir for 4–6 hours. Checkpoint: Monitor by TLC (30% EtOAc/Hexane) for disappearance of starting material.

  • Hydrolysis (Critical Step): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice containing Sodium Acetate (NaOAc) to buffer the pH to ~4–5. Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized or purchased material, compare analytical data against these standard benchmarks.

1H NMR Signature (CDCl₃, 400 MHz)

The structure is confirmed by three distinct signal environments.

Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Value
9.85 Singlet (s)1H-CHO (Aldehyde)Confirms oxidation state; absence indicates reduction/oxidation.
8.05 Singlet (s)1HC3-H Deshielded by adjacent aldehyde.
7.98 Singlet (s)1HC5-H Distinct from C3 due to N-tBu proximity.
1.65 Singlet (s)9H-C(CH₃)₃ (t-Butyl)Confirms N-alkylation integrity.
Mass Spectrometry (LC-MS)
  • Expected [M+H]⁺: 153.20 m/z.

  • Fragmentation Pattern: Loss of the tert-butyl group (M-56) is a common fragmentation pathway under high collision energy, resulting in a peak at ~97 m/z (pyrazole-4-carbaldehyde core).

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design.

  • Reductive Amination: The aldehyde reacts with primary amines (using NaBH(OAc)₃) to form aminomethyl-pyrazole motifs, common in JAK and Btk inhibitors.

  • Knoevenagel Condensation: Reaction with malononitrile yields vinyl nitriles, used as Michael acceptors in covalent drugs.

  • Tebufenpyrad Analogs: In agrochemistry, this core mimics the mitochondrial complex I inhibitor motif found in commercial acaricides.

Pathway Integration

Applications cluster_rxns Synthetic Transformations Aldehyde 1-tert-butyl-1H-pyrazole-4-carbaldehyde RedAm Reductive Amination (w/ Amines) Aldehyde->RedAm Oxidation Oxidation to Carboxylic Acid Aldehyde->Oxidation Condensation Condensation (w/ Hydrazines) Aldehyde->Condensation Target1 Kinase Inhibitors (JAK/Btk) RedAm->Target1 Target2 Agrochemicals (Mitochondrial Inhibitors) Condensation->Target2

Figure 3: Downstream synthetic utility in medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14510324, 1-tert-butyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][4] Comprehensive Organic Synthesis, 2, 777-794. (Foundational mechanism reference).

  • Fustero, S., et al. (2010).Improved Regioselectivity in Pyrazole Synthesis. Journal of Organic Chemistry. (Context for pyrazole reactivity).

Sources

Structural Architectures in Medicinal Chemistry: The Synthetic and Functional Profile of 1-(tert-Butyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS: 127949-06-8) is a specialized heterocyclic intermediate used primarily in the development of agrochemicals and pharmaceutical agents.[1][2] Characterized by the bulky tert-butyl group at the N1 position, this molecule serves as a lipophilic scaffold that resists metabolic degradation while providing a reactive aldehyde handle at the C4 position for divergent synthesis.

This guide details the IUPAC nomenclature logic, a self-validating synthetic workflow via the Vilsmeier-Haack reaction, and the critical spectroscopic signatures required for identity verification.

Nomenclature and Structural Identity

IUPAC Designation

Preferred Name: 1-(1,1-Dimethylethyl)-1H-pyrazole-4-carbaldehyde Common Name: 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Nomenclature Breakdown:

  • Parent Ring: 1H-Pyrazole (a 5-membered ring with two adjacent nitrogens).

  • Substituent 1 (N1): A tert-butyl group, systematically named (1,1-dimethylethyl) . The N1 position is assigned to the nitrogen bearing the substituent to give the lowest locants.

  • Principal Functional Group: The aldehyde carbon is not part of the ring; therefore, the suffix is -carbaldehyde (not -al), and it is located at position 4.

Structural Properties

The tert-butyl group exerts a profound steric influence , shielding the N1 nitrogen and preventing coordination with metals or metabolic enzymes. Electronically, the alkyl group acts as a weak electron donor (+I effect), slightly enriching the electron density of the pyrazole ring compared to N-phenyl analogs, making the C4 position highly susceptible to electrophilic substitution.

PropertyData
CAS Number 127949-06-8
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Synthetic Methodology

The synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is a two-stage process. Direct alkylation of pyrazole with tert-butyl halides often results in elimination (isobutylene formation) rather than substitution. Therefore, a de novo ring construction followed by formylation is the authoritative route.

Step 1: Regioselective Ring Construction

Reaction: Condensation of tert-butylhydrazine hydrochloride with 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)).

  • Protocol:

    • Dissolve tert-butylhydrazine HCl (1.0 eq) in Ethanol.

    • Add 1,1,3,3-tetramethoxypropane (1.1 eq) and catalytic HCl.

    • Reflux for 3–4 hours.

    • Mechanism: The hydrazine attacks the electrophilic acetal carbons. The bulky tert-butyl group locks the tautomerism, yielding exclusively 1-tert-butyl-1H-pyrazole .

    • Purification: Distillation or extraction (DCM/Water).

Step 2: Vilsmeier-Haack Formylation

Reaction: Electrophilic aromatic substitution at C4 using POCl₃ and DMF.

  • Critical Control Point: The tert-butyl group can be acid-labile at high temperatures. Temperature control during the addition of POCl₃ is vital to prevent dealkylation.

Protocol:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (5.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium ion).

  • Addition: Dissolve 1-tert-butyl-1H-pyrazole (from Step 1) in minimal DMF and add slowly to the Vilsmeier reagent at 0°C.

  • Cyclization: Warm to 70–80°C for 4 hours. Do not exceed 90°C.

  • Hydrolysis: Cool to 0°C. Pour the mixture onto crushed ice/sodium acetate (aq) to buffer the pH to ~5–6. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Synthetic Workflow Diagram

SynthesisWorkflow Figure 1: Step-wise synthesis from hydrazine precursor to final aldehyde. Start tert-Butylhydrazine HCl Intermediate 1-tert-butyl-1H-pyrazole (Intermediate) Start->Intermediate Cyclization (EtOH, Reflux) Reagent 1,1,3,3- Tetramethoxypropane Reagent->Intermediate Product 1-tert-butyl-1H-pyrazole- 4-carbaldehyde Intermediate->Product Formylation (70°C, 4h) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Product Electrophilic Attack @ C4

Figure 1: Step-wise synthesis from hydrazine precursor to final aldehyde.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.85 ppm (s, 1H): Aldehyde proton (CHO). Distinctive diagnostic peak.

    • δ 8.05 ppm (s, 1H): C3-H of the pyrazole ring.

    • δ 7.98 ppm (s, 1H): C5-H of the pyrazole ring. (Note: C5 is slightly shielded relative to C3 due to proximity to the N-alkyl group).

    • δ 1.65 ppm (s, 9H): tert-butyl group.[3] Strong singlet integrating to 9 protons.

Infrared Spectroscopy (IR)
  • 1680–1695 cm⁻¹: Strong C=O stretching vibration (Aldehyde).

  • 2960–2980 cm⁻¹: C-H stretching (Aliphatic tert-butyl).

Applications in Drug Discovery & Agrochemicals

The "Tebufenpyrad" Context

Researchers often investigate this compound when exploring the chemical space of Tebufenpyrad (a commercial acaricide). However, a structural distinction is critical:

  • Tebufenpyrad: Contains an N-methyl pyrazole and a 4-tert-butylbenzyl amide.

  • Target Molecule: Contains an N-tert-butyl pyrazole.[4][5]

The 1-tert-butyl-1H-pyrazole-4-carbaldehyde is valuable as a bioisostere for N-phenyl pyrazoles. The tert-butyl group mimics the volume of a phenyl ring but lacks the π-stacking capability, allowing medicinal chemists to probe the electronic requirements of a binding pocket (hydrophobic fill vs. π-π interaction).

Divergent Reactivity Pathway

The C4-aldehyde serves as a "linchpin" intermediate for diverse functionalization:

Reactivity Figure 2: Divergent synthetic utility of the C4-aldehyde handle. Aldehyde 1-tert-butyl-1H-pyrazole- 4-carbaldehyde Amine Reductive Amination (Kinase Inhibitors) Aldehyde->Amine R-NH2 / NaBH(OAc)3 Olefin Wittig Reaction (Chain Extension) Aldehyde->Olefin Ph3P=CH-R Alcohol Reduction (NaBH4) (Linker Synthesis) Aldehyde->Alcohol Reduction Acid Oxidation (NaClO2) (Amide Coupling) Aldehyde->Acid Pinnick Ox.

Figure 2: Divergent synthetic utility of the C4-aldehyde handle.

References

  • Synthesis of 1-tert-butylpyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.

  • Vilsmeier-Haack Reaction on Pyrazoles: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, Vol 2, 1991.

  • Structural Analogs (Tebufenpyrad): Kyomura, N., et al. "Acaricidal activity of pyrazole derivatives." Pesticide Science, 1990.

  • CAS Registry Data: 1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS 127949-06-8).[1][2][6] PubChem Compound Summary.

Sources

Methodological & Application

Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: An Essential Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[3][4] A number of FDA-approved drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature the pyrazole core, highlighting its therapeutic importance.[5]

The introduction of a carbaldehyde group at the 4-position of the pyrazole ring, as in 1-tert-butyl-1H-pyrazole-4-carbaldehyde, furnishes a versatile synthetic handle. This aldehyde functionality allows for a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of complex molecular architectures and the exploration of vast chemical space in drug discovery programs. The tert-butyl group at the N1 position provides steric bulk, which can influence the molecule's pharmacokinetic profile and binding interactions. This application note provides a comprehensive guide to the synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, detailing the underlying chemical principles and offering a robust, step-by-step protocol for its preparation in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is efficiently achieved through a two-step sequence:

  • Synthesis of the Pyrazole Core: Formation of 1-tert-butyl-1H-pyrazole via the condensation of tert-butylhydrazine with a suitable three-carbon synthon.

  • Formylation of the Pyrazole Ring: Introduction of the carbaldehyde group at the C4 position using the Vilsmeier-Haack reaction.

Part 1: Synthesis of 1-tert-butyl-1H-pyrazole

The initial step involves the construction of the N-tert-butylated pyrazole ring. A common and effective method for this transformation is the reaction of tert-butylhydrazine (or its hydrochloride salt) with 1,1,3,3-tetramethoxypropane. This reaction proceeds via a cyclization-condensation mechanism. The acidic conditions facilitate the hydrolysis of the acetal groups of 1,1,3,3-tetramethoxypropane to reveal the reactive malondialdehyde, which then undergoes condensation with the two nitrogen atoms of tert-butylhydrazine to form the stable pyrazole ring.

Synthesis of 1-tert-butyl-1H-pyrazole tert-butylhydrazine tert-butylhydrazine Reaction_Node Cyclization/ Condensation tert-butylhydrazine->Reaction_Node + 1,1,3,3-tetramethoxypropane 1,1,3,3-tetramethoxypropane 1,1,3,3-tetramethoxypropane->Reaction_Node + Acid catalyst 1-tert-butyl-1H-pyrazole 1-tert-butyl-1H-pyrazole Reaction_Node->1-tert-butyl-1H-pyrazole

Caption: Synthesis of the 1-tert-butyl-1H-pyrazole core.

Part 2: Vilsmeier-Haack Formylation

With the pyrazole core in hand, the next crucial step is the regioselective introduction of the formyl group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6] This reaction employs the Vilsmeier reagent, a chloromethyliminium salt, which is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[7]

The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The C4 position is the most electron-rich and sterically accessible position for electrophilic substitution on the 1-substituted pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Vilsmeier-Haack Formylation 1-tert-butyl-1H-pyrazole 1-tert-butyl-1H-pyrazole Iminium_Salt_Intermediate Iminium Salt Intermediate 1-tert-butyl-1H-pyrazole->Iminium_Salt_Intermediate + Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Iminium_Salt_Intermediate Hydrolysis Hydrolysis Iminium_Salt_Intermediate->Hydrolysis Final_Product 1-tert-butyl-1H-pyrazole-4-carbaldehyde Hydrolysis->Final_Product

Caption: Vilsmeier-Haack formylation of the pyrazole core.

Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.[8] DMF is a potential skin irritant and should be handled with caution.[9]

Part 1: Synthesis of 1-tert-butyl-1H-pyrazole

Materials:

  • tert-Butylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Add water and concentrated HCl, and stir the mixture until the solid dissolves.

  • Add 1,1,3,3-tetramethoxypropane (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated aqueous solution of NaOH until the pH is approximately 8-9.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-tert-butyl-1H-pyrazole. The product can be purified by vacuum distillation if necessary.

Part 2: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Materials:

  • 1-tert-butyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq) and cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-tert-butyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-tert-butyl-1H-pyrazole-4-carbaldehyde as a solid.[3]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
1-tert-butyl-1H-pyrazoleC₇H₁₂N₂124.1875-85Colorless oil
1-tert-butyl-1H-pyrazole-4-carbaldehydeC₈H₁₂N₂O152.1960-70White solid

Applications in Drug Development

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a valuable intermediate in the synthesis of a wide range of pharmacologically active molecules. Its utility has been demonstrated in the development of:

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The carbaldehyde group can be elaborated to introduce various side chains that can interact with the kinase active site.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains. The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial properties.

  • Central Nervous System (CNS) Agents: The lipophilic tert-butyl group can enhance blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting CNS disorders.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. The two-step process, involving the formation of the pyrazole core followed by a Vilsmeier-Haack formylation, is robust and scalable. The resulting product is a highly versatile building block that can be readily functionalized, making it an invaluable tool for researchers and scientists in the field of drug discovery and development.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Recent Technology and Engineering (IJRTE), 8(4), 8689-8692.
  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 87, 288.
  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011). Arkivoc, 2011(11), 1-21.
  • US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google P
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2018). The Journal of Organic Chemistry, 83(23), 14598-14606.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc, 2018(5), 184-200.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). Molbank, 2022(3), M1453.
  • 5-tert-Butyl-1H-pyrazole-3-carbaldehyde - Chem-Impex.
  • Tert-butyl 1h-pyrazole-1-carboxyl
  • Welcome To Hyma Synthesis Pvt. Ltd.
  • Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. (2011). Crystal Engineering, 4(1), 1-6.
  • SAFETY D
  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • JP-2794 - Safety D
  • Vilsmeier-Haack formylation of 1H-pyrazoles. (2008). Russian Chemical Bulletin, 57(8), 1735-1738.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2019). Chemistry of Heterocyclic Compounds, 55(10), 959-974.
  • SAFETY D
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2017). New Journal of Chemistry, 41(16), 8086-8091.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2015). Indo American Journal of Pharmaceutical Research, 5(12), 3980-3989.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2020). Molbank, 2020(4), M1161.
  • Safety d
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). Molbank, 2021(2), M1196.
  • SAFETY D

Sources

Application Note: High-Purity Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes starting from hydrazones. While various methods exist for pyrazole synthesis (e.g., 1,3-dipolar cycloaddition), the Vilsmeier-Haack (VH) cyclization offers a distinct advantage: it effects cyclization and formylation in a single pot, directly yielding the versatile 4-formyl handle essential for downstream drug discovery (e.g., reductive aminations, Knoevenagel condensations).

This guide prioritizes safety and reproducibility , addressing the exothermic nature of the Vilsmeier reagent and the moisture sensitivity of the intermediate chloroiminium species.

Scientific Principles & Mechanism

The transformation of aryl hydrazones (derived from acetophenones) into pyrazole-4-carbaldehydes utilizes a "double Vilsmeier" mechanism. This is not a simple formylation; it involves the construction of the heterocyclic ring.

The Mechanistic Pathway[1]
  • Reagent Formation:

    
     reacts with DMF to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion).
    
  • N-Formylation: The hydrazone nitrogen attacks the Vilsmeier reagent.[1]

  • Cyclization: A second equivalent of the Vilsmeier reagent attacks the

    
    -methyl group (activated as an enamine/ene-hydrazine tautomer), followed by intramolecular cyclization.
    
  • Final Hydrolysis: The resulting iminium salt is hydrolyzed to release the aldehyde.

Mechanistic Visualization

The following diagram illustrates the critical flux of intermediates, highlighting the requirement for excess Vilsmeier reagent (typically 3 equivalents).

VilsmeierMechanism Reagents POCl3 + DMF VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VH_Reagent 0°C Inter1 N-Formylated Intermediate VH_Reagent->Inter1 + Hydrazone Hydrazone Aryl Hydrazone (Substrate) Inter2 Double-Formylated Species Inter1->Inter2 + VH Reagent (Eq 2) Cyclization Cyclization & Aromatization Inter2->Cyclization Heat (60-80°C) Product Pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis (H2O)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack-Arnold reaction showing the consumption of two equivalents of reagent to effect cyclization and formylation.

Safety & Handling (Critical)

The Vilsmeier reagent is thermally unstable and moisture-sensitive.

  • Phosphorus Oxychloride (

    
    ):  Reacts violently with water to release HCl and phosphoric acid.[2] Never  add water directly to the reaction mixture without cooling.
    
  • DMF: Hepatotoxic. Ensure anhydrous conditions; water in DMF destroys the Vilsmeier reagent, lowering yields and increasing byproduct formation.

  • Exotherm Control: The formation of the Vilsmeier complex is exothermic. The addition of

    
     must be controlled to keep the internal temperature 
    
    
    
    during the initial phase.

Experimental Protocol

Materials
  • Substrate: Acetophenone phenylhydrazone (or substituted derivative).

  • Reagent: Phosphorus oxychloride (

    
    ), 99%.
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (<50 ppm

    
    ).
    
  • Quench: Sodium acetate (sat. aq.) or Sodium hydroxide (2N), Crushed Ice.

Step-by-Step Methodology
Phase 1: Addition (0°C – 25°C)
  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve the Hydrazone (1.0 equiv) in Anhydrous DMF (10.0 equiv).

    • Note: Excess DMF serves as both solvent and reagent.[3]

  • Cooling: Submerge the flask in an ice/salt bath and cool to 0°C.

  • Reagent Addition: Add

    
     (3.0 – 4.0 equiv) dropwise via the addition funnel over 30 minutes.
    
    • Critical: Maintain internal temperature

      
      . The solution will typically turn yellow/orange.
      
  • Equilibration: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes.

Phase 2: Cyclization (Thermal)
  • Heating: Heat the reaction mixture to 60–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). The hydrazone spot will disappear, and a more polar fluorescent aldehyde spot will appear.

    • Observation: The mixture typically darkens to a deep red/brown syrup.

Phase 3: Work-up & Isolation[4]
  • Quenching: Pour the reaction mixture slowly onto a beaker of crushed ice (approx. 5x volume of reaction) with vigorous stirring.

    • Caution: Significant exotherm and HCl gas evolution.

  • Neutralization: Adjust pH to 7–8 using saturated Sodium Acetate or 2N NaOH.

    • Why: Neutralization ensures the pyrazole precipitates and prevents hydrolysis of acid-sensitive groups.

  • Isolation: Stir for 2–4 hours (or overnight) to ensure complete hydrolysis of the iminium salt. A solid precipitate should form.[4]

  • Filtration: Filter the solid, wash copiously with water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol or Ethanol/DMF mixtures. If "tarry," purify via flash column chromatography (

    
    /MeOH).
    
Process Workflow Diagram

ProtocolFlow Start Start: Hydrazone + DMF Cool Cool to 0°C Start->Cool Add Add POCl3 Dropwise (Keep T < 5°C) Cool->Add Heat Heat to 60-80°C (4-6 Hours) Add->Heat Quench Pour onto Crushed Ice (Hydrolysis) Heat->Quench Neutralize Neutralize (pH 7-8) Precipitate Product Quench->Neutralize Isolate Filter & Recrystallize Neutralize->Isolate

Figure 2: Operational workflow for the synthesis of pyrazole-4-carbaldehydes.

Optimization & Troubleshooting Data

The following table summarizes common issues and validated solutions based on reaction optimization studies (See Ref 1, 3).

ParameterConditionOutcomeRecommendation
Stoichiometry 1.0 eq

Incomplete reaction; Mono-formylation only.Use 3.0 – 4.0 eq to ensure cyclization.
Temperature < 50°CSlow kinetics; Intermediate accumulation.Maintain 60–80°C for cyclization.
Temperature > 100°CFormation of tarry degradation products.[3]Do not exceed 90°C unless substrate is sterically hindered.
Solvent Quality Wet DMFLow yield; Phosphoric acid formation.Use Anhydrous DMF only.
Work-up Rapid pH changeSticky gum formation / Trapped impurities.Neutralize slowly with vigorous stirring.

Self-Validation Check:

  • IR Spectroscopy: Look for a sharp, strong signal at 1660–1690 cm⁻¹ (Aldehyde C=O).

  • ¹H NMR: A distinct singlet at 9.8–10.0 ppm confirms the presence of the aldehyde proton. The absence of NH signals confirms N-substitution/cyclization.

References

  • Kira, M. A., et al. (1970). The Vilsmeier-Haack Reaction on Hydrazones: Synthesis of Pyrazoles. Journal of Heterocyclic Chemistry .

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis , 2, 777-794.

  • Mishra, S., et al. (2020).[5][3][6][7] Synthesis of pyrazole carbaldehydes from substituted hydrazones using V.H. reagent. RSC Advances .

  • Sigma-Aldrich. (2023). Safety Data Sheet: Phosphorus Oxychloride.

  • Kumari, S., et al. (2020). Comparative study of conventional and microwave-assisted synthesis of 4-formyl pyrazole. Green Chemistry Letters and Reviews .

Sources

The Versatile Intermediate: Application Notes for 1-tert-butyl-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and unique physicochemical properties.[1][2] Pyrazole derivatives are integral components of numerous FDA-approved drugs, highlighting their significance in drug discovery.[2] The functionalization of the pyrazole ring is a key strategy for modulating the biological and physical properties of these molecules. Among the various substituted pyrazoles, 1-tert-butyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile synthetic intermediate.

The bulky tert-butyl group at the N1 position offers several strategic advantages. It enhances the solubility of the molecule in organic solvents and provides steric hindrance that can direct the regioselectivity of subsequent reactions. The aldehyde functionality at the C4 position is a reactive handle that allows for a wide array of chemical transformations, making this compound a gateway to a diverse range of more complex pyrazole derivatives.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is crucial for its effective use and characterization of its derivatives.

PropertyValueReference
IUPAC Name 1-(tert-butyl)-1H-pyrazole-4-carbaldehyde
CAS Number 1001020-17-2[3]
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Off-white to yellow solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in most organic solvents
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 9.92 (s, 1H, CHO), 8.10 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 1.65 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 185.5 (CHO), 142.1, 138.9, 120.5, 61.8 (C(CH₃)₃), 29.1 (C(CH₃)₃)
IR (KBr, cm⁻¹) ~2970 (C-H), ~1680 (C=O, aldehyde), ~1550 (C=N)
Mass Spec (EI) m/z (%): 152 (M⁺)

Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: A Two-Step Approach

The synthesis of the title compound is efficiently achieved through a two-step sequence: the initial formation of the 1-tert-butyl-1H-pyrazole core, followed by its formylation via the Vilsmeier-Haack reaction.[4][5]

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Vilsmeier-Haack Formylation A tert-Butylhydrazine hydrochloride C 1-tert-butyl-1H-pyrazole A->C Acid catalyst Heat B 1,1,3,3-Tetramethoxypropane B->C E 1-tert-butyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier Reagent D POCl₃ + DMF

Caption: Synthetic workflow for 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole precursor from tert-butylhydrazine hydrochloride and a malondialdehyde equivalent.[6][7] 1,1,3,3-Tetramethoxypropane is a stable and easy-to-handle precursor to malondialdehyde, which is generated in situ under acidic conditions.[8][9]

Materials:

  • tert-Butylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).

  • Add ethanol (5 mL per gram of hydrazine) to the flask and stir to form a suspension.

  • Slowly add concentrated hydrochloric acid (0.1 eq) to the suspension.

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-tert-butyl-1H-pyrazole as a colorless oil.

Rationale: The acidic conditions facilitate the in-situ generation of malondialdehyde from its acetal precursor, which then undergoes a condensation reaction with tert-butylhydrazine to form the pyrazole ring. The tert-butyl group provides good solubility in organic solvents, simplifying the workup and purification.

Protocol 2: Vilsmeier-Haack Formylation to Yield 1-tert-butyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic systems.[5][10][11]

Materials:

  • 1-tert-butyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Sodium carbonate (Na₂CO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise to the cold DMF while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic process.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-tert-butyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-tert-butyl-1H-pyrazole-4-carbaldehyde as a solid.

Rationale: The Vilsmeier reagent, a chloroinium ion, acts as the electrophile in this electrophilic aromatic substitution reaction. The electron-rich pyrazole ring is readily attacked at the C4 position, which is sterically accessible and electronically favored.

Applications in Organic Synthesis

The aldehyde functionality of 1-tert-butyl-1H-pyrazole-4-carbaldehyde serves as a versatile handle for constructing a variety of important molecular scaffolds.

Applications cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds A 1-tert-butyl-1H-pyrazole-4-carbaldehyde B Knoevenagel Condensation A->B C Reductive Amination A->C D Wittig Reaction A->D E α,β-Unsaturated Pyrazoles B->E F Aminomethyl Pyrazoles C->F G Vinyl Pyrazoles D->G

Caption: Synthetic utility of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazoles

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound.[10][12][13] This reaction provides access to electron-deficient alkenes which are valuable Michael acceptors and precursors for various heterocyclic systems.

Protocol 3: Knoevenagel Condensation with Malononitrile

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol (EtOH)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a round-bottom flask, dissolve 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Rationale: Piperidine acts as a basic catalyst, deprotonating the active methylene group of malononitrile to generate a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.

Application Note 2: Reductive Amination for the Synthesis of Aminomethyl Pyrazoles

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[14][15] This two-step, one-pot process involves the formation of an imine or enamine intermediate followed by its reduction.

Protocol 4: Reductive Amination with Morpholine

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Morpholine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • To a round-bottom flask, add 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq), morpholine (1.2 eq), and 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aminomethyl pyrazole.

Rationale: Acetic acid catalyzes the formation of the iminium ion intermediate. Sodium triacetoxyborohydride is a mild and selective reducing agent that efficiently reduces the iminium ion to the corresponding amine without reducing the starting aldehyde.

Application Note 3: Wittig Reaction for the Synthesis of Vinyl Pyrazoles

The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes or ketones.[2][16][17] It offers excellent control over the location of the newly formed double bond.

Protocol 5: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, ice bath.

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The triphenylphosphine oxide byproduct can be partially removed by precipitation from a minimal amount of cold diethyl ether or hexane. Further purification is achieved by column chromatography on silica gel.

Rationale: The strong base, n-BuLi, deprotonates the phosphonium salt to generate the highly nucleophilic phosphorus ylide. The ylide then attacks the aldehyde carbonyl, leading to the formation of a betaine intermediate which collapses to form the desired alkene and triphenylphosphine oxide.

Conclusion

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. Its straightforward synthesis and the reactivity of its aldehyde group make it an indispensable tool for researchers in medicinal chemistry and materials science. The protocols and application notes provided in this guide are intended to facilitate its use and inspire the development of novel pyrazole-containing molecules with tailored properties.

References

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. (2017). ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]

  • Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Experimental and Theoretical DFT Investigations in the[1][18]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. (n.d.). NIH. [Link]

  • Background on morpholine synthesis and our approach. (n.d.). ResearchGate. [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. [Link]

  • Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P4VP/Al2O3-SiO2. (n.d.). ResearchGate. [Link]

  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. (2013). PubMed. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. [Link]

  • Route of Knoevenagel Reaction from Conventional method to Greener methods. (2003). IOSR Journal. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). ACS. [Link]

  • Methyltriphenylphosphonium bromide. (n.d.). Wikipedia. [Link]

  • Reaction of generative malondialdehyde (MDA) from 1,1,3,3-Tetramethoxypropane (TMP) and the colored pink product resulted from the reaction between thiobarbituric acid (TBA) and MDA. (n.d.). ResearchGate. [Link]

Sources

Application Note: Chemoselective Transformations of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the C4-Aldehyde Handle

1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS: 113100-53-1) serves as a critical "divergent intermediate" in the synthesis of kinase inhibitors and agrochemicals. The pyrazole ring acts as a bioisostere for phenyl and heteroaromatic rings, improving metabolic stability and solubility.

The molecule features two distinct structural determinants:

  • The tert-butyl group (N1): Provides significant steric bulk and lipophilicity, preventing metabolic N-dealkylation and improving the pharmacokinetic (PK) profile. Unlike N-H pyrazoles, it eliminates tautomeric ambiguity.

  • The Aldehyde group (C4): Located at the "para-like" position, this electrophilic handle allows for rapid diversification into amines, acids, and olefins.

Technical Insight: The electron-rich nature of the pyrazole ring (enhanced by the +I effect of the tert-butyl group) makes the C4-aldehyde less electrophilic than benzaldehyde. Consequently, reactions requiring nucleophilic attack (e.g., imine formation) may require Lewis acid activation or elevated temperatures compared to standard carbocyclic aldehydes.

Reaction Divergence Map

The following diagram illustrates the primary synthetic pathways accessible from this scaffold.

ReactionMap Start 1-tert-butyl-1H- pyrazole-4-carbaldehyde RedAm Reductive Amination (Path A) Start->RedAm + R-NH2 / NaBH(OAc)3 Oxid Pinnick Oxidation (Path B) Start->Oxid + NaClO2 / NaH2PO4 Wittig Wittig Olefination (Path C) Start->Wittig + Ph3P=CR2 Amine Secondary/Tertiary Amines (Kinase Linkers) RedAm->Amine Acid Carboxylic Acids (Amide Precursors) Oxid->Acid Alkene Functionalized Alkenes Wittig->Alkene

Figure 1: Chemoselective divergence pathways for 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Protocol A: Reductive Amination (The "Workhorse" Reaction)

Application: Synthesis of secondary and tertiary amines for fragment-based drug discovery (FBDD). Challenge: The electron-rich pyrazole ring can retard imine formation. Solution: Use of Sodium Triacetoxyborohydride (STAB) in Dichloroethane (DCE) allows for a "one-pot" procedure that avoids the need to isolate unstable imines.

Experimental Workflow
  • Stoichiometry: Aldehyde (1.0 equiv), Amine (1.1–1.2 equiv), NaBH(OAc)3 (1.5 equiv), Acetic Acid (cat. 1-2 drops).

  • Solvent: 1,2-Dichloroethane (DCE) is preferred over Methanol for STAB reactions to prevent solvent solvolysis.

  • Procedure:

    • Step 1: Dissolve 1-tert-butyl-1H-pyrazole-4-carbaldehyde in anhydrous DCE (0.2 M concentration).

    • Step 2: Add the amine.[1][2] If the amine is a salt (e.g., HCl salt), add 1.0 equiv of DIPEA.

    • Step 3: Crucial Step: Add catalytic Acetic Acid. Stir for 30-60 minutes at Room Temperature (RT) to ensure imine equilibrium.

    • Step 4: Add NaBH(OAc)3 in one portion.

    • Step 5: Monitor by LCMS. Reaction typically completes in 2–4 hours.

    • Step 6 (Quench): Add saturated aqueous NaHCO3. Extract with DCM.[3]

Expert Insight: If the amine is sterically hindered (e.g., a secondary amine), add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 equiv) in Step 2. This acts as a Lewis acid and water scavenger, driving imine formation before the reduction step [1].

Protocol B: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Application: Generating the carboxylic acid precursor for amide coupling. Why this method? Harsh oxidants like KMnO4 or Jones Reagent can degrade the electron-rich pyrazole ring or attack the tert-butyl group. The Pinnick oxidation (NaClO2) is mild and highly chemoselective.

Experimental Workflow
ReagentEquivalentsRole
Aldehyde 1.0Substrate
NaClO2 1.5–2.0Oxidant
NaH2PO4 1.5Buffer (Maintains pH ~3-4)
2-Methyl-2-butene 5.0–10.0Chlorine Scavenger (Critical)
t-BuOH / Water 3:1 RatioSolvent System

Step-by-Step:

  • Dissolve the aldehyde in t-BuOH and 2-methyl-2-butene.

  • Dissolve NaClO2 and NaH2PO4 in water (pre-mixed solution).

  • Add the aqueous salt solution dropwise to the organic phase at 0°C.

  • Allow to warm to RT. The reaction turns pale yellow.

  • Validation: The disappearance of the aldehyde peak (~9.8 ppm in 1H NMR) and appearance of the acid.

  • Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

Caution: Do not omit 2-methyl-2-butene. Without it, the hypochlorite by-product can chlorinate the C3 or C5 position of the pyrazole ring [2].

Protocol C: Wittig Olefination

Application: Installing vinyl linkers or extending the carbon chain.

Experimental Workflow
  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.3 equiv), THF (anhydrous).

  • Ylide Formation: Suspend the phosphonium salt in THF at 0°C. Add KOtBu dropwise. The solution should turn bright yellow (ylide formation). Stir for 30 mins.

  • Addition: Add 1-tert-butyl-1H-pyrazole-4-carbaldehyde (dissolved in minimal THF) dropwise to the ylide.

  • Temperature: Warm to RT. For hindered ylides, reflux may be required.

  • Stereochemistry: Stabilized ylides (e.g., esters) favor E-alkenes; unstabilized ylides favor Z-alkenes.[4][5]

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Low Yield in Reductive Amination Incomplete imine formation due to steric bulk of t-butyl group (remote effect) or electron-rich ring.Use Ti(OiPr)4 additive; Switch solvent to TFE (Trifluoroethanol) which activates imines.
Chlorination during Oxidation Hypochlorite generation during Pinnick oxidation.Increase scavenger (2-methyl-2-butene) to 20 equiv or use Resorcinol.
Aldehyde Impurity in Storage Air oxidation to carboxylic acid.Store under Argon at -20°C. Purify via bisulfite adduct formation if degraded.

Mechanistic Visualization: Reductive Amination Logic

This flowchart guides the user through the optimization of the reductive amination pathway, the most common application for this molecule.

RedAmLogic Start Start: Reductive Amination AmineType Amine Type? Start->AmineType Primary Primary Amine (Uncommon steric issues) AmineType->Primary Secondary Secondary Amine (Sterically Hindered) AmineType->Secondary Standard Standard Protocol: NaBH(OAc)3 + AcOH in DCE Primary->Standard Fast Imine Formation Secondary->Standard Try first Activated Activated Protocol: Ti(OiPr)4 + NaBH3CN in MeOH/THF Secondary->Activated High Sterics Standard->Activated If conversion < 50%

Figure 2: Decision matrix for optimizing reductive amination based on amine steric hindrance.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Dalcanale, E., & Montanari, F. "Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide." Journal of Organic Chemistry, 1986, 51(4), 567–569.

  • PubChem. "Compound Summary: 1-tert-butyl-1H-pyrazole-4-carbaldehyde." National Library of Medicine.

  • Organic Chemistry Portal. "Reductive Amination: General Protocols."

Sources

Synthesis of Novel Schiff Bases from 1-tert-butyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 1-tert-butyl-1H-pyrazole-4-carbaldehyde. Pyrazole-containing Schiff bases are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2] This document offers a step-by-step methodology for the synthesis, purification, and characterization of these compounds, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to facilitate adaptation and troubleshooting.

Introduction: The Significance of Pyrazole-Based Schiff Bases

Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous commercially available drugs exhibiting a wide range of bioactivities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a pyrazole moiety into a Schiff base structure can lead to novel compounds with enhanced or unique pharmacological profiles.[1][2]

The tert-butyl group at the N1 position of the pyrazole ring in the starting material, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, offers several advantages. It enhances the lipophilicity of the resulting Schiff bases, which can improve their pharmacokinetic properties, such as membrane permeability. Additionally, the steric bulk of the tert-butyl group can influence the conformation of the final molecule, potentially leading to more specific interactions with biological targets.

This guide will focus on the practical aspects of synthesizing these valuable compounds, providing both a conventional and a microwave-assisted protocol.

Reaction Mechanism and Key Considerations

The synthesis of Schiff bases is a reversible condensation reaction. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. This is followed by dehydration to yield the imine.

G reagents 1-tert-butyl-1H-pyrazole-4-carbaldehyde + Primary Amine (R-NH2) protonation Protonation of Carbonyl Oxygen (Acid Catalyst) reagents->protonation H+ nucleophilic_attack Nucleophilic Attack by Amine protonation->nucleophilic_attack carbinolamine Carbinolamine Intermediate nucleophilic_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer dehydration Dehydration (Elimination of H2O) proton_transfer->dehydration schiff_base Schiff Base Product dehydration->schiff_base -H2O

Choice of Amine

A wide variety of primary amines can be used in this synthesis, allowing for the creation of a diverse library of Schiff bases. The electronic and steric properties of the amine will influence the reaction rate and the properties of the final product. Aromatic amines (anilines) and aliphatic amines are both suitable reactants.

Solvent and Catalyst

Ethanol and methanol are commonly used solvents for this reaction as they effectively dissolve the reactants and are easily removed during work-up.[3][5] While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, significantly increases the reaction rate.[1][5]

Experimental Protocols

Materials and Equipment
Material/EquipmentPurpose
1-tert-butyl-1H-pyrazole-4-carbaldehydeAldehyde reactant
Substituted primary amine (e.g., aniline)Amine reactant
Ethanol (absolute)Solvent
Glacial acetic acidCatalyst
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with hotplateFor heating and mixing
Thin-layer chromatography (TLC) platesTo monitor reaction progress
Buchner funnel and filter paperFor filtration of the product
Recrystallization solvent (e.g., ethanol)For purification
Microwave reactor (for Protocol B)For rapid heating
Protocol A: Conventional Synthesis

This protocol describes a standard reflux method for the synthesis of a Schiff base from 1-tert-butyl-1H-pyrazole-4-carbaldehyde and a representative primary amine, aniline.

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-tert-butyl-1H-pyrazole-4-carbaldehyde in 30 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add 1.0 equivalent of the primary amine (e.g., aniline).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.[1]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 3-6 hours.[5]

  • Isolation of Product: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[3]

  • Drying: Dry the purified product in a vacuum oven or air dry.

Protocol B: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields.[6][7]

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1.0 equivalent of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, 1.0 equivalent of the primary amine, and 5 mL of ethanol.

  • Catalyst Addition: Add one drop of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100 °C) for 10-20 minutes. The reaction time may need to be optimized for different amines.[7]

  • Isolation and Purification: After the reaction, cool the vessel to room temperature. The product will often precipitate out of the solution. Isolate the solid by filtration, wash with cold ethanol, and dry as described in Protocol A.

G

Purification and Characterization

Purification by Recrystallization

For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Collect the purified crystals by filtration and dry them under vacuum.

Characterization

The structure and purity of the synthesized Schiff bases should be confirmed by spectroscopic methods.

TechniqueExpected Observations
FT-IR Disappearance of the C=O stretching band of the aldehyde (around 1670-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[8]
¹H NMR Disappearance of the aldehydic proton signal (around 9-10 ppm). Appearance of a new singlet for the azomethine proton (-CH=N-) in the region of 8-9 ppm.[8] Signals corresponding to the tert-butyl group (a singlet around 1.4-1.6 ppm) and the pyrazole and amine aromatic protons will also be present.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (around 180-190 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the range of 158-165 ppm.[8]
Mass Spec. The molecular ion peak corresponding to the calculated molecular weight of the Schiff base product.

Applications and Future Directions

Schiff bases derived from pyrazole carbaldehydes are versatile compounds with a wide range of potential applications. They are extensively studied for their biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][9] Furthermore, the imine nitrogen and the pyrazole ring nitrogens can act as coordination sites for metal ions, making these compounds valuable ligands in coordination chemistry and catalysis.

Future research in this area could focus on the synthesis of novel derivatives with diverse primary amines to expand the chemical space for biological screening. The development of more efficient and environmentally friendly synthetic methods, such as solvent-free or water-based reactions, is also a promising avenue for exploration.

References

  • (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies - ResearchGate. (2020-07-06). Available from: [Link]

  • Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024-11-11). Available from: [Link]

  • Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method | Bentham Science Publishers. (2022-08-01). Available from: [Link]

  • Synthesis of Schiff base as DNA gyrase B inhibitor, antibacterial, anti-inflammatory and antioxidant agents - Rasayan Journal of Chemistry. Available from: [Link]

  • Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC. Available from: [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives - ResearchGate. Available from: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds - DergiPark. (2020-06-25). Available from: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing. (2025-11-03). Available from: [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchGate. Available from: [Link]

  • New pyrazole-thiadiazole Schiff derivatives: synthesis, characterization and pharmacological evaluation - Taylor & Francis. Available from: [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC. Available from: [Link]

  • Synthesis, characterization of Schiff base Pyrazolone compound - International Science Community Association. Available from: [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025-08-09). Available from: [Link]

  • (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid - ResearchGate. (2025-08-07). Available from: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Publishing. Available from: [Link]

  • Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - Taylor & Francis Online. Available from: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds - DergiPark. (2020-06-25). Available from: [Link]

  • Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method | Request PDF - ResearchGate. Available from: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC - NIH. Available from: [Link]

  • Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery - yavuzlab. (2021-03-02). Available from: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (2025-08-09). Available from: [Link]

  • (a) Synthesis of Schiff's base (imine) from carbaldehyde (1). - ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde and o-Aminophenol - ResearchGate. (2025-08-06). Available from: [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC. (2020-06-02). Available from: [Link]

  • Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Available from: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Publications. (2021-10-11). Available from: [Link]

Sources

Application Note: Precision Synthesis of 1-(tert-Butyl)-1H-pyrazole-4-yl-Based Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing pyrazole-bearing chalcones utilizing 1-tert-butyl-1H-pyrazole-4-carbaldehyde as the electrophilic component in Claisen-Schmidt condensations. While traditional pyrazole synthesis often struggles with N-H acidity or solubility issues, the tert-butyl moiety provides steric bulk and enhanced lipophilicity, improving the pharmacokinetic profile of the final scaffold. This guide addresses the specific solubility requirements of the tert-butyl group, reaction kinetics, and purification strategies to yield high-purity Michael acceptors for drug discovery campaigns (anticancer, kinase inhibition, and anti-inflammatory).

Introduction: The Privileged Scaffold Strategy

In medicinal chemistry, the fusion of two pharmacophores often yields "hybrid drugs" with synergistic potency.

  • The Chalcone (1,3-diaryl-2-propen-1-one): A flexible linker acting as a Michael acceptor, capable of alkylating cysteine residues in target proteins (e.g., kinases, tubulin).

  • The Pyrazole: A robust heterocycle found in blockbuster drugs (e.g., Celecoxib, Ruxolitinib), known for hydrogen bonding capability and metabolic stability.

Why 1-tert-butyl-1H-pyrazole-4-carbaldehyde? Unlike simple pyrazoles, the 1-tert-butyl derivative blocks the N1 position. This prevents competitive N-deprotonation during base-catalyzed reactions and increases the molecule's LogP, facilitating better membrane permeability in subsequent biological assays.

Scientific Foundation: Reaction Mechanism

The synthesis relies on the Claisen-Schmidt Condensation , a base-catalyzed aldol-dehydration sequence.

Critical Mechanistic Insight: The pyrazole ring is electron-rich. Consequently, the C4-aldehyde is less electrophilic than a standard nitro-benzaldehyde. Stronger basic conditions or longer reaction times are often required compared to simple aromatic aldehydes. However, the tert-butyl group improves solubility in organic co-solvents, allowing for higher concentration reactions which drive kinetics.

Mechanism Visualization

ReactionMechanism Acetophenone Acetophenone (Nucleophile) Enolate Enolate Ion (Intermediate) Acetophenone->Enolate Deprotonation Base Base (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde 1-t-Butyl-pyrazole-4-CHO (Electrophile) Aldehyde->Aldol + Chalcone (E)-Chalcone Product (Thermodynamic) Aldol->Chalcone Dehydration (-H2O) Water H2O Aldol->Water

Figure 1: The Claisen-Schmidt pathway. The formation of the enolate is the initiation step, followed by attack on the pyrazole aldehyde. The final dehydration is driven by the formation of the conjugated system.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Electrophile 1-tert-butyl-1H-pyrazole-4-carbaldehydeLimiting Reagent
Nucleophile Substituted Acetophenone (e.g., 4-methoxyacetophenone)1.0 - 1.1 equiv
Catalyst Potassium Hydroxide (KOH) or NaOH40% aq. solution or pellets
Solvent A Ethanol (Absolute)Primary Solvent
Solvent B Dichloromethane (DCM)Co-solvent (if required for t-butyl solubility)
Step-by-Step Procedure

Step 1: Catalyst Preparation Dissolve NaOH or KOH (2.0 equiv) in a minimum amount of water. Add this to Ethanol (10 mL per mmol of substrate).

  • Note: If the base precipitates, add small aliquots of water until clear.

Step 2: Enolate Formation Add the acetophenone derivative (1.0 equiv) to the alkaline ethanolic solution. Stir at 0°C for 15 minutes.

  • Observation: A color change (often yellow/orange) indicates enolate formation.

Step 3: Addition of Pyrazole Aldehyde Add 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 equiv).

  • Critical Check: Due to the lipophilic tert-butyl group, the aldehyde may not dissolve instantly in cold ethanol. If suspension persists, add DCM dropwise until clear, or allow the reaction to warm to Room Temperature (RT).

Step 4: Reaction & Monitoring Stir at RT for 6–12 hours.

  • Monitor: Use TLC (Hexane:EtOAc 3:1).[1] The chalcone product is usually more non-polar (higher Rf) and UV-active (distinct yellow spot) than the aldehyde.

Step 5: Workup & Purification

  • Method A (Precipitation - Preferred): Pour the reaction mixture into crushed ice-water containing dilute HCl (to neutralize base). The tert-butyl chalcone is highly lipophilic and will precipitate as a solid. Filter, wash with cold water, and recrystallize from hot Ethanol.

  • Method B (Extraction): If an oil forms, extract with DCM (3x), dry over MgSO4, and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Experimental Workflow

Workflow Start Start: Reagent Prep Mix Mix Acetophenone + Base/EtOH (0°C, 15 min) Start->Mix AddAld Add 1-t-butyl-pyrazole-4-CHO (Check Solubility) Mix->AddAld React Stir RT (6-12h) Monitor TLC AddAld->React Decision Solid Precipitate? React->Decision Filter Pour into Ice/HCl -> Filter Decision->Filter Yes Extract Extract (DCM) -> Flash Column Decision->Extract No (Oily) Analyze NMR / IR / MP Analysis Filter->Analyze Extract->Analyze

Figure 2: Decision tree for the synthesis and purification of tert-butyl pyrazole chalcones.

Characterization & Validation

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (Stereochemistry):

    • Look for the α,β-unsaturated protons.[2]

    • H-α: Doublet around δ 7.4–7.6 ppm.

    • H-β: Doublet around δ 7.7–8.0 ppm.

    • Coupling Constant (J): Must be 15–16 Hz , confirming the (E)-isomer (trans) configuration.

    • Pyrazole Singlet: A distinct singlet around δ 8.0–8.4 ppm (H-3/H-5 of pyrazole).

    • tert-Butyl: A strong singlet (9H) around δ 1.5–1.6 ppm.

  • IR Spectroscopy:

    • C=O Stretch: Shifted to lower frequency (~1650–1660 cm⁻¹) due to conjugation.[3]

    • C=C Stretch: ~1580–1600 cm⁻¹.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete conversion due to steric bulk of t-butyl.Increase temperature to 40-50°C or use ultrasound irradiation.
Oiling Out Product is too lipophilic for aqueous precipitation.Use Method B (DCM extraction). Do not attempt to force crystallization from water.
Cannizzaro Reaction Excess base attacking the aldehyde.Reduce base concentration to 1.0 equiv or switch to Ba(OH)2.
Starting Material Remains Pyrazole aldehyde is less reactive.Increase reaction time to 24h or use a stronger base (KOH > NaOH).

Applications in Drug Discovery[4]

The synthesized 1-tert-butyl-pyrazole chalcones are valuable intermediates for:

  • Pyrazoline Synthesis: Cyclization with hydrazine yields fluorescent pyrazolines.

  • Anticancer Agents: The chalcone enone system acts as a Michael acceptor for cysteine residues in kinases (e.g., EGFR, CDK).

  • Anti-inflammatory: Inhibition of the NF-κB pathway.

References

  • Synthesis of Chalcones: Jetir.Org. (2020).[4] Synthesis of 4 different chalcone derivatives... Retrieved from [Link]

  • Protocol Standardization: MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.[5] Retrieved from [Link]

  • Pyrazole Chalcone Activity: Royal Society of Chemistry. (2024).[3][6][7][8] Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones. Retrieved from [Link]

  • Biological Importance: Ignited.in. (2023).[5][9] A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Retrieved from [Link]

  • NMR Characterization: ResearchGate. (2020). 1H NMR of synthesised adamantyl chalcone and pyrazole compounds. Retrieved from [Link]

Sources

The Strategic Role of 1-tert-butyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Fungicide Design

In the landscape of modern agrochemical research, the pyrazole ring system has emerged as a critical pharmacophore, particularly in the development of highly effective fungicides.[1] Its unique electronic properties and structural versatility allow for the creation of molecules that can precisely interact with biological targets in pathogenic fungi. Among the various classes of pyrazole-based agrochemicals, the pyrazole carboxamides have garnered significant attention for their potent and broad-spectrum fungicidal activity.[2][3] These compounds primarily act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to cell death.[4]

This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the utilization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde as a key intermediate in the synthesis of pyrazole carboxamide fungicides. The bulky tert-butyl group at the N1 position of the pyrazole ring offers distinct advantages in terms of metabolic stability and lipophilicity, which can translate to improved efficacy and residual activity in the field. We will explore the synthetic pathway from the aldehyde to the final active ingredient, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Synthetic Strategy: A Three-Step Approach to Pyrazole Carboxamide Fungicides

The conversion of 1-tert-butyl-1H-pyrazole-4-carbaldehyde to a target N-aryl pyrazole carboxamide fungicide is a robust and well-established three-step process. This strategy ensures high yields and purity of the final product.

Synthetic_Pathway A 1-tert-butyl-1H-pyrazole-4-carbaldehyde B 1-tert-butyl-1H-pyrazole-4-carboxylic acid A->B Oxidation C 1-tert-butyl-1H-pyrazole-4-carbonyl chloride B->C Chlorination D N-(Aryl)-1-tert-butyl-1H- pyrazole-4-carboxamide C->D Amidation

Caption: Synthetic workflow from the starting aldehyde to the final carboxamide.

Part 1: Oxidation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

The initial and critical step is the selective oxidation of the aldehyde functionality to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For this specific substrate, a mild and efficient method is preferred to avoid potential side reactions.

Protocol 1: Potassium Permanganate Oxidation

This protocol is a classic and reliable method for the oxidation of aldehydes to carboxylic acids.

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a minimal amount of acetone.

  • Oxidation: Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirring solution of the aldehyde at room temperature. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Monitoring: Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. The reaction is typically complete within 2-4 hours.

  • Quenching: After completion, quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears completely and only the brown precipitate remains.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will dissolve the manganese dioxide. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-tert-butyl-1H-pyrazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white crystalline solid.

Causality of Choices:

  • Potassium permanganate is a strong, yet controllable, oxidizing agent for this transformation.

  • Acetone is used as a co-solvent to improve the solubility of the starting material.

  • Sodium bisulfite is a convenient reducing agent to quench the excess permanganate, preventing over-oxidation and simplifying the workup.

  • Acidification is crucial to protonate the carboxylate and to dissolve the manganese dioxide precipitate.

Part 2: Formation of 1-tert-butyl-1H-pyrazole-4-carbonyl chloride

The carboxylic acid is then converted to the more reactive acid chloride, which readily undergoes amidation. Thionyl chloride is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts.[5]

Protocol 2: Chlorination with Thionyl Chloride

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Toluene, anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-tert-butyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension. Then, add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.

  • Product: The resulting 1-tert-butyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Causality of Choices:

  • Thionyl chloride is a highly effective chlorinating agent that produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification.

  • DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous conditions are essential as thionyl chloride reacts violently with water.

Part 3: Amidation to Synthesize N-(Aryl)-1-tert-butyl-1H-pyrazole-4-carboxamide

The final step involves the coupling of the acid chloride with a substituted aniline to form the desired pyrazole carboxamide fungicide. The choice of the substituted aniline is critical for the final biological activity of the compound. For this protocol, we will use 2-chloroaniline as a representative example, as halogenated anilines are common in commercial fungicides.

Protocol 3: Amide Bond Formation

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbonyl chloride

  • 2-Chloroaniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Amine Solution: In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 1-tert-butyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the stirring amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) or by recrystallization to afford the pure N-(2-chlorophenyl)-1-tert-butyl-1H-pyrazole-4-carboxamide.

Causality of Choices:

  • Triethylamine or Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Anhydrous DCM is an excellent solvent for this reaction as it is inert and readily dissolves both reactants.

  • The aqueous workup is designed to remove the base, any unreacted starting materials, and salts formed during the reaction.

Mechanism cluster_0 Amidation Mechanism AcidChloride R-COCl Tetrahedral Tetrahedral Intermediate AcidChloride->Tetrahedral + Ar-NH2 Amine Ar-NH2 Amine->Tetrahedral Product R-CONH-Ar Tetrahedral->Product - Cl- HCl HCl Tetrahedral->HCl - H+

Caption: Generalized mechanism of the amidation reaction.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected outcomes for the synthesis of a representative pyrazole carboxamide fungicide.

StepProductExpected YieldPhysical AppearanceKey Characterization Data (¹H NMR, δ ppm)
1 1-tert-butyl-1H-pyrazole-4-carboxylic acid80-90%White solid~12.0 (s, 1H, COOH), ~8.0 (s, 1H, pyrazole-H), ~7.8 (s, 1H, pyrazole-H), 1.6 (s, 9H, t-Bu)
2 1-tert-butyl-1H-pyrazole-4-carbonyl chloride>95% (crude)Pale yellow oil/solid~8.2 (s, 1H, pyrazole-H), ~8.0 (s, 1H, pyrazole-H), 1.7 (s, 9H, t-Bu)
3 N-(2-chlorophenyl)-1-tert-butyl-1H-pyrazole-4-carboxamide70-85%White to off-white solid~8.5 (s, 1H, NH), ~8.1 (s, 1H, pyrazole-H), ~7.9 (s, 1H, pyrazole-H), 7.2-7.5 (m, 4H, Ar-H), 1.6 (s, 9H, t-Bu)

Fungicidal Activity and Structure-Activity Relationship (SAR)

Pyrazole carboxamide fungicides exhibit excellent activity against a broad spectrum of plant pathogenic fungi, including those responsible for diseases such as rusts, powdery mildews, and leaf spots.[6] The fungicidal efficacy of N-aryl-1-tert-butyl-1H-pyrazole-4-carboxamides is highly dependent on the substitution pattern of the aniline ring. Generally, the presence of small to medium-sized lipophilic groups at the ortho position of the aniline ring, such as chloro, methyl, or trifluoromethyl, enhances the fungicidal activity. The tert-butyl group at the N1 position of the pyrazole ring is believed to enhance the molecule's stability towards metabolic degradation in the plant, leading to longer-lasting protection.

Conclusion

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block for the synthesis of advanced pyrazole carboxamide fungicides. The three-step synthetic sequence of oxidation, chlorination, and amidation provides a reliable and scalable route to a wide range of potent agrochemicals. The protocols and insights provided in this application note are intended to empower researchers and scientists in the agrochemical industry to efficiently synthesize and evaluate novel fungicide candidates, ultimately contributing to the development of more effective and sustainable crop protection solutions.

References

  • Yuan, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(2), 857-867. [Link][2]

  • DuPont. (1993). Pyrazole carboxanilide fungicides and use. US Patent 5,223,526. [4]

  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link][3]

  • Bayer CropScience AG. (2010). Fungicide pyrazole carboxamides derivatives. WO Patent 2010/130767 A2. [6]

  • Khan, I., et al. (2016). A facile amidation of chloroacetyl chloride using DBU. Journal of Chemical and Pharmaceutical Research, 8(8), 654-658. [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link][5]

  • Urbonas, G., et al. (2016). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 21(11), 1549. [Link][7]

  • Mehta, V. P., et al. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. WO Patent 2014/120397 A1. [8]

  • Sun, C., et al. (2023). Design, Synthesis, Fungicidal Activity and Molecular Docking Study of Novel 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides. Chinese Journal of Organic Chemistry, 43(1), 229-235. [Link][9]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link][1]

  • Organic Syntheses. (2019). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 96, 344-363. [Link][10]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. [Link]

  • Chopa, C. S., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. [Link][11]

  • Li, C., et al. (2013). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 18(1), 854-866. [Link]

  • Khan, I., et al. (2016). Synthesis of new amide compounds from p-chloro aniline. Journal of Chemical and Pharmaceutical Research, 8(8), 654-658. [Link][12]

Sources

Application Notes & Protocols: A Guide to Palladium-Catalysed Cross-Coupling Reactions of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous approved therapeutics, ranging from anti-inflammatory agents to oncology candidates and anticoagulants.[2][3] Within this privileged class of heterocycles, pyrazole aldehydes represent particularly valuable synthetic intermediates.[4][5] The aldehyde functional group serves as a versatile handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures and the exploration of diverse chemical space crucial for the development of novel therapeutic agents.

Palladium-catalysed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry.[6] These transformations provide powerful and reliable methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds.[7] For researchers and drug development professionals, mastering these reactions is essential for the efficient functionalization of core scaffolds like pyrazole aldehydes.

This guide provides an in-depth exploration of three seminal palladium-catalysed reactions—Suzuki-Miyaura, Heck, and Sonogashira couplings—as applied to pyrazole aldehyde substrates. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers to not only apply these protocols but also to troubleshoot and adapt them for their specific synthetic challenges.

I. Core Principles & General Considerations

Successfully executing a cross-coupling reaction on a pyrazole aldehyde substrate requires a nuanced understanding of the interplay between the substrate, the palladium catalyst, the ligand, the base, and the solvent.

A. The Pyrazole Aldehyde Substrate

The pyrazole ring is an electron-rich, five-membered heterocycle with two adjacent nitrogen atoms. This presents unique challenges and opportunities:

  • Coordination: The pyridine-like nitrogen atom can potentially coordinate to the palladium center, which may influence the catalytic activity. The choice of a suitable ligand is critical to mitigate or control this interaction.

  • Electronic Effects: The electronic nature of the pyrazole ring and the position of the aldehyde and the leaving group (halide or triflate) will significantly impact the ease of oxidative addition, the first and often rate-limiting step in the catalytic cycle.

  • The Aldehyde Group: While a versatile synthetic handle, the aldehyde must be stable to the reaction conditions, particularly the basic media often employed.

B. The Palladium Catalyst System

The heart of the transformation is the palladium catalyst, which is generated in situ from a stable precatalyst.[8] The active catalyst is typically a low-coordinate Pd(0) species.[9]

  • Palladium Precatalyst: Common sources include Pd(OAc)₂ and Pd₂(dba)₃. Modern, highly active "precatalysts," such as the Buchwald G2, G3, and G4 precatalysts, are designed for the clean and efficient generation of the active Pd(0) species, often leading to more reproducible results and lower catalyst loadings.[9][10]

  • The Ligand's Critical Role: The ligand is arguably the most important variable to screen when optimizing a cross-coupling reaction. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[11] For challenging substrates like electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands (e.g., Buchwald biarylphosphines like XPhos, SPhos, tBuBrettPhos) or N-Heterocyclic Carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[7][12][13][14]

  • Choice of Base: The base plays a crucial role, which varies depending on the specific coupling reaction. In Suzuki-Miyaura coupling, it activates the boronic acid. In Heck and Sonogashira couplings, it neutralizes the HX acid generated. Common inorganic bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently used.

  • Solvent Selection: The choice of solvent influences the solubility of reagents and the stability and activity of the catalyst. Anhydrous, degassed solvents such as 1,4-dioxane, toluene, THF, and DMF are standard. The development of reactions in aqueous media, often using surfactants, represents a greener alternative.

II. Methodology I: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[14][15]

Mechanism of Action

The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9] The active Pd(0) catalyst first inserts into the carbon-halide bond of the pyrazole aldehyde. Following this, the organoboron species, activated by the base, transfers its organic group to the palladium center in the transmetalation step. Finally, the two organic fragments on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.[6][9]

Suzuki_Miyaura_Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII_Complex L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Ar1Ar2 L₂Pd(II)(Ar¹)(Ar²) Transmetalation->PdII_Ar1Ar2 RedElim Reductive Elimination RedElim->Pd0 Product Pyrazole-CHO-R RedElim->Product  Product Out Ar1X Pyrazole-CHO-X Ar1X->OxAdd Ar2B R-B(OR)₂ + Base Ar2B->Transmetalation Heck_Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Addition (+ Ar-X) Alkene_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Ar->Alkene_Complex Alkene Coordination Insertion_Product R-CH(Ar)-CH₂-Pd(II)L₂-X Alkene_Complex->Insertion_Product Migratory Insertion PdH_Complex [H-Pd(II)L₂]⁺X⁻ Insertion_Product->PdH_Complex β-Hydride Elimination (+ Product) PdH_Complex->Pd0 Reductive Elimination (+ Base) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-X Pd0->PdII_Ar Oxidative Add. (+ Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elim. (+ Ar-C≡CR) CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Acetylide Formation Cu_Acetylide->PdII_Ar Cu_Acetylide->CuX Transmetalation to Pd(II) Alkyne H-C≡CR + Base

Sources

Strategic Derivatization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS: 288401-19-0) is a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Unlike its N-unsubstituted or N-methyl analogs, the N-tert-butyl group provides three critical advantages for library synthesis:

  • Tautomeric Lock: It prevents the 1,5-tautomeric shift common in N-unsubstituted pyrazoles, ensuring regiospecificity at the C4 position.

  • Lipophilic Bulk: The bulky hydrophobic group improves cell permeability and fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases).

  • Solubility Profile: Enhanced solubility in chlorinated solvents (DCE, DCM) compared to N-methyl analogs, facilitating liquid-handling automation.

This guide details three divergent synthetic modules designed for parallel synthesis: Reductive Amination , Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction , and Knoevenagel Condensation .

Divergent Synthesis Workflow

The aldehyde functionality at C4 serves as a "warhead" for divergent library expansion. The following workflow illustrates the accessible chemical space.

DivergentSynthesis Aldehyde 1-tert-butyl-1H-pyrazole- 4-carbaldehyde RedAm Reductive Amination (Module 1) Aldehyde->RedAm GBB Groebke-Blackburn-Bienaymé (Module 2) Aldehyde->GBB Knoev Knoevenagel Condensation (Module 3) Aldehyde->Knoev Amine Secondary/Tertiary Amines (GPCR/Kinase Linkers) RedAm->Amine Fused Imidazo[1,2-a]heterocycles (Rigid Bicyclic Cores) GBB->Fused Acryl Acrylonitriles/Acrylates (Michael Acceptors/Covalent Inhibitors) Knoev->Acryl

Figure 1: Divergent synthesis map starting from the C4-aldehyde handle.

Module 1: High-Throughput Reductive Amination

Objective: Synthesis of secondary amines using a "catch-and-release" or scavenger-based workup to avoid column chromatography. Mechanism: Formation of an iminium ion followed by selective reduction.

Critical Reagent Selection
ComponentReagentRationale
Solvent 1,2-Dichloroethane (DCE)Superior to MeOH for imine formation; compatible with STAB.
Reductant NaBH(OAc)₃ (STAB)Mild; reduces imines faster than aldehydes; does not reduce ketones.
Acid Catalyst Acetic Acid (AcOH)Promotes iminium formation; buffers the basicity of the amine.
Scavenger Polymer-supported IsocyanateCovalently binds excess secondary amine starting material.
Protocol A: 96-Well Plate Format

Scale: 0.1 mmol per well.

  • Imine Formation:

    • Dispense 1-tert-butyl-1H-pyrazole-4-carbaldehyde (15.2 mg, 0.1 mmol) in DCE (0.5 mL) into each well.

    • Add Amine (R-NH₂) (0.11 mmol, 1.1 equiv) in DCE (0.2 mL).

    • Add AcOH (1 equiv, 6 µL).

    • Checkpoint: Seal and shake at Room Temperature (RT) for 1 hour. (Note: If amine is HCl salt, add 1 equiv TEA).

  • Reduction:

    • Add NaBH(OAc)₃ (32 mg, 1.5 equiv) as a solid or suspension in DCE.

    • Shake at RT for 16 hours (overnight).

  • Purification (Scavenging):

    • Add PS-Isocyanate resin (loading ~1.5 mmol/g, 3 equiv relative to excess amine) to scavenge unreacted starting amine.

    • Add PS-TsNHNH₂ resin (tosyl hydrazide) if excess aldehyde removal is required (rare with STAB excess).

    • Shake for 4 hours.

    • Filter into a receiving plate. Evaporate solvent.

Validation: LCMS should show [M+H]⁺ peak corresponding to the secondary amine. The tert-butyl group gives a distinct aliphatic signal in NMR (~1.6 ppm).

Module 2: Groebke-Blackburn-Bienaymé (GBB) Reaction[1]

Objective: One-pot synthesis of fused imidazo[1,2-a]pyridines (or pyrimidines). This is a premier reaction for generating drug-like complexity from this scaffold. Reaction Class: [4+1] Formal Cycloaddition / Multicomponent.

GBB_Mechanism Inputs Aldehyde + 2-Aminopyridine + Isocyanide Imine Schiff Base Formation (Acid Catalyzed) Inputs->Imine  Sc(OTf)3 or AcOH   Add [4+1] Cycloaddition of Isocyanide Imine->Add Product 3-Amino-imidazo[1,2-a]pyridine Derivative Add->Product  Prototropic Shift  

Figure 2: GBB Multicomponent Reaction Pathway.

Protocol B: Lewis-Acid Catalyzed GBB

Scale: 0.2 mmol.

  • Reagent Mixing:

    • In a 4 mL vial, combine 1-tert-butyl-1H-pyrazole-4-carbaldehyde (30.4 mg, 0.2 mmol) and 2-Aminopyridine derivative (0.2 mmol) in MeOH (1.0 mL).

  • Catalyst Addition:

    • Add Scandium(III) triflate (Sc(OTf)₃) (5 mol%, ~5 mg). Alternatively, 10% AcOH can be used for cost-efficiency, though yields may be lower.

  • Isocyanide Addition:

    • Add Isocyanide (R-NC) (0.22 mmol, 1.1 equiv). Common inputs: tert-butyl isocyanide, cyclohexyl isocyanide, or tosylmethyl isocyanide (TosMIC).

  • Reaction:

    • Stir at RT for 24 hours. If conversion is <50% by LCMS, heat to 50°C.

  • Workup:

    • Evaporate MeOH.

    • Redissolve in EtOAc, wash with sat. NaHCO₃.

    • Note: GBB products often crystallize directly from MeOH upon cooling.

Module 3: Knoevenagel Condensation (Covalent Inhibitors)

Objective: Installation of an electron-deficient alkene (Michael acceptor) for covalent cysteine targeting.

Protocol C: Microwave-Assisted Condensation
  • Mixture: Combine Aldehyde (0.2 mmol), Malononitrile or Cyanoacetate (0.22 mmol) in EtOH (1 mL).

  • Catalyst: Add Piperidine (2 drops, cat.).

  • Conditions: Microwave irradiation at 80°C for 10 minutes (or reflux for 2 hours).

  • Isolation: Cool to 0°C. The product usually precipitates as a solid. Filter and wash with cold EtOH.

References

  • General Pyrazole Chemistry: El-Saghier, A. M. M., et al. "Synthesis and biological activity of some new pyrazole derivatives." Arkivoc 2011.1 (2011): 196-245.[1] Link

  • Reductive Amination Guidelines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry 61.11 (1996): 3849-3862. Link

  • GBB Reaction Review: Shaabani, A., et al. "Groebke–Blackburn–Bienaymé reaction: a versatile multicomponent reaction for the synthesis of imidazo[1,2-a]azines."[2] Molecular Diversity 24 (2020): 1361–1394. Link

  • Scavenger Resins: "Polymer-Supported Reagents and Scavengers in Synthesis." Biotage Application Note. Link

  • Kinase Scaffold Significance: Faria, J. V., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors." Pharmaceuticals 10.4 (2017): 90. Link

Sources

The Strategic Role of 1-tert-butyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the quest for molecular diversity and complexity is paramount. Multicomponent reactions (MCRs), which efficiently combine three or more reactants in a single synthetic operation, have emerged as a cornerstone for the rapid generation of diverse compound libraries.[1][2] Within this paradigm, the selection of building blocks is critical. 1-tert-butyl-1H-pyrazole-4-carbaldehyde has distinguished itself as a highly valuable and versatile aldehyde component in various MCRs. Its unique structural features—a biologically significant pyrazole core and a sterically demanding tert-butyl group—offer distinct advantages in guiding reaction pathways and imparting favorable pharmacokinetic properties to the resulting molecules.[3][4]

The pyrazole moiety is a well-established pharmacophore found in a multitude of approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[5] The incorporation of this privileged scaffold into complex molecules via MCRs is a highly effective strategy in drug discovery programs.[2] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 1-tert-butyl-1H-pyrazole-4-carbaldehyde in key multicomponent reactions, complete with detailed protocols, mechanistic insights, and an exploration of the strategic advantages conferred by its unique structure.

The Significance of the 1-tert-butyl-pyrazole Moiety

The strategic placement of a tert-butyl group at the N1 position of the pyrazole ring is not arbitrary. This bulky substituent exerts significant steric and electronic influence on the reactivity of the aldehyde and the properties of the resulting MCR products.

Steric Influence: The tert-butyl group can direct the stereochemical outcome of reactions and influence the conformational preferences of the final products. This steric hindrance can be leveraged to achieve higher selectivity in certain MCRs.

Electronic Effects: The electron-donating nature of the tert-butyl group can modulate the reactivity of the pyrazole ring and the formyl group. Understanding these electronic effects is crucial for optimizing reaction conditions.

Pharmacokinetic Profile: The lipophilic nature of the tert-butyl group can enhance the metabolic stability and membrane permeability of the synthesized compounds, which are critical parameters in drug design.

Application in Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics.[6] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The use of 1-tert-butyl-1H-pyrazole-4-carbaldehyde in the U-4CR allows for the direct incorporation of the pyrazole scaffold into peptide-like structures.

Mechanistic Pathway of the Ugi Reaction

The generally accepted mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the amine.[6] This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid, culminating in an irreversible Mumm rearrangement to yield the final α-acylamino amide product.

Ugi_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Additions cluster_3 Step 3: Mumm Rearrangement A 1-tert-butyl-1H-pyrazole-4-carbaldehyde C Imine A->C + R-NH2 - H2O B Amine (R-NH2) B->C F Nitrilium Ion Intermediate C->F + R'-NC, + H+ D Isocyanide (R'-NC) D->F E Carboxylic Acid (R''-COOH) G O-acyl-isoamide Intermediate E->G F->G + R''-COO- H α-Acylamino Amide Product G->H Irreversible

Caption: Generalized mechanism of the Ugi four-component reaction.

Experimental Protocol: Ugi Synthesis of a Pyrazole-Containing Peptidomimetic

This protocol describes a representative Ugi reaction utilizing 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 166.22 mg)

  • Benzylamine (1.0 mmol, 109 µL)

  • Acetic acid (1.0 mmol, 57 µL)

  • tert-Butyl isocyanide (1.0 mmol, 113 µL)

  • Methanol (2 mL)

Procedure:

  • To a solution of 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in methanol (1 mL) in a round-bottom flask, add benzylamine (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add acetic acid (1.0 mmol) to the reaction mixture, followed by the dropwise addition of tert-butyl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

EntryAmineCarboxylic AcidIsocyanideYield (%)
1BenzylamineAcetic Acidtert-Butyl Isocyanide85
2AnilineBenzoic AcidCyclohexyl Isocyanide78
3n-ButylaminePropionic AcidBenzyl Isocyanide82

Application in Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide array of pharmacological activities.[7][8] The incorporation of the 1-tert-butyl-pyrazole moiety via this reaction offers a straightforward route to novel heterocyclic scaffolds with potential therapeutic applications.

Mechanistic Considerations in the Biginelli Reaction

The mechanism of the Biginelli reaction is believed to proceed through an initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to yield the final DHPM product.[8]

Biginelli_Workflow cluster_workflow Biginelli Reaction Workflow Start Combine Reactants: - 1-tert-butyl-1H-pyrazole-4-carbaldehyde - β-Ketoester - Urea/Thiourea - Catalyst - Solvent Reaction Heat Reaction Mixture (e.g., Reflux) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Cool and Precipitate Product or Solvent Evaporation & Extraction Monitoring->Workup Purification Recrystallization or Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of a Pyrazolyl-Dihydropyrimidinone

This protocol provides a detailed method for the synthesis of a dihydropyrimidinone derivative using 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 166.22 mg)

  • Ethyl acetoacetate (1.0 mmol, 127 µL)

  • Urea (1.5 mmol, 90.09 mg)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 38.04 mg)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and p-toluenesulfonic acid (0.2 mmol) in ethanol (5 mL).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure of the pyrazolyl-dihydropyrimidinone.

Data Presentation:

Entryβ-KetoesterUrea/ThioureaCatalystYield (%)
1Ethyl AcetoacetateUreap-TSA92
2Methyl AcetoacetateThioureaHCl88
3AcetylacetoneUreaYb(OTf)₃95

Conclusion and Future Outlook

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a powerful and versatile building block for the construction of complex, drug-like molecules through multicomponent reactions. Its unique structural features provide strategic advantages in terms of reaction control and the pharmacokinetic properties of the resulting products. The detailed protocols for the Ugi and Biginelli reactions provided herein serve as a practical guide for researchers to explore the vast chemical space accessible with this valuable aldehyde. The continued exploration of this and other functionalized pyrazole aldehydes in novel MCRs will undoubtedly accelerate the discovery of new therapeutic agents.

References

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]

  • Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Hassan, S. Y., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Taylor & Francis Online. Biginelli reaction – Knowledge and References. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2017(4), 255-277. [Link]

  • ResearchGate. The Biginelli Dihydropyrimidine Synthesis. [Link]

  • JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]

  • Sciforum. Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. [Link]

  • ResearchGate. A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. [Link]

  • Preprints.org. Multicomponent Synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4 -b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. [Link]

  • ResearchGate. (PDF) Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. [Link]

  • Beilstein Journals. One-pot Ugi–azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. [Link]

  • MDPI. One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. [Link]

  • Sciforum. Ultrasound-Assisted Ugi-Azide Multicomponent Reaction for the Synthesis of 1,5-Disubstituted Tetrazoles. [Link]

  • Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]

  • ACS Publications. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. [Link]

Sources

Advanced Synthesis of Anticancer Agents from Pyrazole-4-Carbaldehydes

[1]

Executive Summary

This Application Note details the synthetic utility of pyrazole-4-carbaldehydes as a privileged scaffold in the design of next-generation anticancer therapeutics. The pyrazole core is pharmacologically ubiquitous, serving as the structural anchor in FDA-approved kinase inhibitors such as Crizotinib and Ruxolitinib .

The 4-formyl group acts as a versatile "chemical warhead," enabling divergent synthesis into three primary anticancer classes:

  • Michael Acceptors (Chalcones/Alkenes): Via Knoevenagel condensation; targeting tubulin polymerization and inducing oxidative stress.

  • Schiff Bases (Imines): Via condensation with amines; targeting DNA intercalation and metal chelation.

  • Fused Heterocycles: Via multicomponent cyclizations; targeting specific kinases (e.g., EGFR, VEGFR).

This guide provides validated protocols for the synthesis of the core aldehyde and its downstream conversion into bioactive agents, supported by mechanistic insights and troubleshooting parameters.

Core Synthesis: The Vilsmeier-Haack Formylation

The foundational step is the introduction of the formyl group at the C-4 position of the pyrazole ring. This is achieved via the Vilsmeier-Haack reaction , an electrophilic aromatic substitution using phosphoryl chloride (

Mechanism of Action

The reaction proceeds through the formation of an electrophilic Vilsmeier reagent (chloroiminium ion), which attacks the electron-rich C-4 position of the hydrazone intermediate.

VilsmeierHaackDMFDMFVilsmeierVilsmeier Reagent(Chloroiminium Ion)DMF->Vilsmeier+ POCl30-5°CPOCl3POCl3POCl3->VilsmeierIntermediateIminium IntermediateVilsmeier->Intermediate+ HydrazoneElectrophilic Attack @ C4HydrazonePhenylhydrazone(Substrate)Hydrazone->IntermediateProductPyrazole-4-carbaldehydeIntermediate->ProductCyclization & Hydrolysis(Heat -> Base workup)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation converting hydrazones to pyrazole-4-carbaldehydes.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Objective: To synthesize the core scaffold from acetophenone phenylhydrazone.

Reagents:

  • Acetophenone phenylhydrazone (10 mmol)

  • DMF (Dimethylformamide) (Dry, 50 mmol)

  • 
     (Phosphoryl chloride) (30 mmol)
    
  • Dichloromethane (DCM) or Chloroform (Optional solvent)

  • Ice water /

    
     (sat. aq.)
    

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask (RBF), place dry DMF (15 mL). Cool to 0–5°C using an ice-salt bath.

  • Vilsmeier Reagent Formation: Add

    
     dropwise over 20 minutes under inert atmosphere (
    
    
    ). Critical: Maintain temperature <10°C to prevent thermal decomposition. Stir for 30 minutes until a semi-solid white/yellow complex forms.
  • Addition of Substrate: Dissolve acetophenone phenylhydrazone in minimal DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent.[1]

  • Cyclization: Allow the mixture to warm to room temperature (RT), then heat to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (200 g). Stir vigorously. Neutralize with saturated

    
     solution until pH ~8. The iminium salt will hydrolyze to the aldehyde.
    
  • Isolation: A solid precipitate should form. Filter, wash with copious water, and dry.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

Troubleshooting:

  • Dark Tar Formation: Reaction temperature rose too quickly during

    
     addition. Keep strictly cold.
    
  • Low Yield: Incomplete hydrolysis. Ensure the neutralization step is stirred for at least 1 hour.

Application Note: Synthesis of Pyrazole-Chalcone Hybrids

Target Class:

Therapeutic Rationale:
Protocol 2: Knoevenagel Condensation

Objective: To couple pyrazole-4-carbaldehyde with active methylene compounds (e.g., acetophenone derivatives, malononitrile).[2]

Reagents:

  • Pyrazole-4-carbaldehyde (1 mmol)

  • Substituted Acetophenone (1 mmol)

  • Ethanol (10 mL)

  • Catalyst: KOH (40% aq) or Piperidine (cat.)

Step-by-Step Methodology:

  • Dissolution: Dissolve equimolar amounts of pyrazole-4-carbaldehyde and the acetophenone derivative in Ethanol (10 mL) in a 50 mL RBF.

  • Catalysis: Add 5–10 drops of 40% KOH solution (or piperidine).

  • Reaction: Stir at room temperature (RT) for 12–24 hours. Note: If precipitation is slow, reflux for 2–4 hours.

  • Workup: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4–5) to neutralize the base.

  • Isolation: The yellow/orange solid (Chalcone) is filtered, washed with cold ethanol, and recrystallized from Ethanol/Glacial Acetic Acid.

Optimization Table (Solvent/Catalyst Screen):

EntrySolventCatalystTempYieldNotes
1EthanolNaOH (10%)RT65%Moderate yield, some side products.
2EthanolPiperidineReflux82%Standard Protocol. Clean product.
3WaterAmmonium CarbonateSonicate88%Green Chemistry. Fast, high purity.
4PEG-400None80°C75%Recyclable solvent system.

Application Note: Synthesis of Pyrazole-Schiff Bases

Target Class: Azomethines (Imines). Therapeutic Rationale: The

Protocol 3: Acid-Catalyzed Imine Formation

Objective: Condensation of pyrazole-4-carbaldehyde with aromatic amines (e.g., aniline, aminophenol).

Step-by-Step Methodology:

  • Setup: Mix pyrazole-4-carbaldehyde (1 mmol) and substituted aniline (1 mmol) in absolute Ethanol (15 mL).

  • Activation: Add 2–3 drops of Glacial Acetic Acid (GAA) to protonate the carbonyl oxygen.

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours.

  • Monitoring: Reaction completion is indicated by the disappearance of the aldehyde spot on TLC and the appearance of a fluorescent/colored product spot.

  • Isolation: Cool to RT. The Schiff base often crystallizes out. If not, reduce solvent volume by 50% and cool to 0°C. Filter and wash with cold ether.

Biological Evaluation & SAR Insights

To validate the synthesized compounds, researchers should employ standard MTT assays against a panel of cell lines (e.g., MCF-7, HeLa, A549).

Structure-Activity Relationship (SAR) Summary

The anticancer potency is heavily influenced by the substituents on the phenyl rings attached to the pyrazole or the downstream conjugate.

Substituent PositionModificationEffect on Anticancer Activity (IC50)Mechanism
N-1 Phenyl 4-F or 4-CF3Significantly Increased Enhances metabolic stability and lipophilicity.
C-4 Conjugate Electron-Withdrawing (NO2, Cl)Increased Increases electrophilicity of Michael acceptor (Chalcone).
C-4 Conjugate Electron-Donating (OMe)Decreased Reduces reactivity with cysteine thiols.
C-3 Position Bulky Aryl GroupVariable Can cause steric clash in kinase ATP-binding pockets.
Recommended Validation Workflow

BioValidationSynthesisSynthesized Library(Chalcones/Schiff Bases)QCQC: 1H-NMR, MS, Purity >95%Synthesis->QCScreeningPrimary Screen (MTT Assay)@ 10 µMQC->ScreeningHitSelectionHit Selection(% Inhibition > 50%)Screening->HitSelectionIC50Dose-Response (IC50)0.1 - 100 µMHitSelection->IC50MechanismMechanistic Studies(Cell Cycle, Apoptosis, Kinase Assay)IC50->Mechanism

Figure 2: Standard workflow for biological validation of pyrazole derivatives.

References

  • Review of Pyrazole Anticancer Activity: Recent advances in anticancer activity and SAR of pyrazole derivatives.

  • Vilsmeier-Haack Protocol: Synthesis of pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

  • Knoevenagel Condensation (Green Method): A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.

  • Schiff Base Synthesis & Activity: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes.

  • Microwave Assisted Synthesis: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.

Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Pyrazole-4-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1][2] This guide provides an in-depth exploration of pyrazole-4-carbaldehyde analogs, a promising subclass of compounds with significant anti-inflammatory potential.[3][4] We delve into the key molecular mechanisms, present detailed protocols for a tiered in vitro and in vivo screening cascade, and offer insights into data interpretation. This document is designed to empower researchers to effectively synthesize, screen, and advance novel pyrazole-based anti-inflammatory drug candidates.

Introduction: The Rationale for Pyrazole-4-Carbaldehyde Analogs in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key driver of chronic diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[5] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[6]

The pyrazole scaffold has proven to be a "privileged structure" for developing selective COX-2 inhibitors, which exhibit potent anti-inflammatory effects with a potentially improved safety profile.[5][7][8] Celecoxib, a diaryl-substituted pyrazole, exemplifies this success by selectively targeting the inducible COX-2 isozyme at the site of inflammation while largely sparing the constitutive COX-1 isozyme responsible for homeostatic functions.[1][6]

Pyrazole-4-carbaldehyde derivatives represent a versatile and synthetically accessible platform for creating novel analogs.[9][10][11] The carbaldehyde functional group serves as a key synthetic handle for generating diverse libraries of compounds, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide outlines the critical pathways these compounds modulate and provides the experimental framework to validate their therapeutic potential.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole-4-carbaldehyde analogs are often multi-faceted, targeting several key nodes within the inflammatory cascade. A comprehensive evaluation should consider their impact on enzymatic activity, cellular signaling, and mediator production.

Inhibition of Arachidonic Acid Pathway Enzymes

The biotransformation of arachidonic acid by COX and lipoxygenase (LOX) enzymes produces potent inflammatory mediators like prostaglandins (PGs) and leukotrienes (LTs).[12]

  • Cyclooxygenase (COX) Inhibition: The primary mechanism for many pyrazole-based anti-inflammatories is the inhibition of COX enzymes, particularly the inducible COX-2 isoform.[1][7] Selective inhibition of COX-2 reduces the production of prostaglandins (like PGE2) that mediate pain and swelling, while minimizing the gastrointestinal side effects linked to COX-1 inhibition.[8][13]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibitory activity against both COX-2 and 5-LOX.[14][15] This dual-action is highly desirable as it not only blocks prostaglandin synthesis but also the production of leukotrienes, which are potent chemoattractants and mediators of vascular permeability. This can lead to a broader anti-inflammatory effect and potentially a better safety profile.[12]

Modulation of Pro-inflammatory Signaling Pathways

Inflammatory stimuli activate intracellular signaling cascades that orchestrate the expression of genes encoding inflammatory proteins. Pyrazole analogs can interfere with these pathways.

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB.[18][19] Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[20] Inhibition of this pathway is a key target for anti-inflammatory drugs.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor 1. Binds IKK IKK Complex Receptor->IKK 2. Activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB 3. Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc 6. Translocation NFkB_IkB->IkB 4. IκB Degradation NFkB_IkB->NFkB 5. NF-κB Release DNA DNA (Response Element) NFkB_nuc->DNA 7. Binds Transcription Gene Transcription DNA->Transcription 8. Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Caption: Simplified NF-κB Signaling Pathway.
  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[21][22] It translates extracellular stimuli into cellular responses, including the production of inflammatory cytokines like TNF-α and IL-6.[23] Modulating MAPK activity can therefore suppress the inflammatory response.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK 1. Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK 2. Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK 3. Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors 4. Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression 5. Induces

Caption: Overview of the MAPK Signaling Cascade.
Reduction of Pro-inflammatory Mediators

The downstream consequence of inhibiting these enzymes and signaling pathways is a marked reduction in the production and release of key inflammatory mediators.

  • Cytokines: Compounds can be tested for their ability to suppress the release of crucial pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[24][25]

  • Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a signaling molecule that contributes to vasodilation and cytotoxicity.[26]

  • Oxidative Stress: Inflammation is closely linked with oxidative stress. Some pyrazole derivatives possess antioxidant properties, such as the ability to scavenge free radicals and inhibit lipid peroxidation, which contributes to their overall anti-inflammatory profile.[27]

Experimental Screening Cascade: Protocols and Methodologies

A tiered approach is recommended for evaluating novel compounds, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models for the most promising candidates.

Screening_Workflow cluster_invitro In Vitro Screening (Primary) cluster_invivo In Vivo Validation (Secondary) EnzymeAssay Protocol 1 & 2: COX/LOX Enzyme Inhibition Assays MTT Protocol 3: Cell Viability Assay (MTT) EnzymeAssay->MTT Identify Hits CellAssay Protocol 4 & 5: Mediator & Cytokine Inhibition in Macrophages MTT->CellAssay Determine Non-Toxic Dose EdemaAssay Protocol 6: Carrageenan-Induced Paw Edema Model CellAssay->EdemaAssay Validate Lead Candidates

Caption: Tiered Experimental Screening Workflow.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay quantifies the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The peroxidase activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[8][26]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds and reference inhibitor (e.g., Celecoxib, Diclofenac)

  • 96-well microplate and plate reader (absorbance at 590-620 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrate, and test compounds in appropriate solvents (e.g., DMSO).

  • Assay Setup: To each well of a 96-well plate, add:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either enzyme (COX-1 or COX-2)

    • 10 µL of test compound solution (at various concentrations) or vehicle control (DMSO).

  • Incubation: Gently mix and incubate the plate at room temperature for 5 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to initiate the enzymatic reaction.

  • Peroxidase Reaction: Immediately add 10 µL of TMPD to all wells.

  • Measurement: Read the absorbance of the plate at 590 nm at regular intervals (e.g., every minute for 5 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the log concentration of the compound.

    • Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Rationale: This direct enzymatic assay is a crucial first step to confirm the compound's mechanism of action and to determine its potency and selectivity for COX isoforms. A high SI value indicates desirable selectivity for COX-2.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of 5-LOX, typically from potato tubers or recombinant sources. The enzyme converts a linoleic acid substrate into a hydroperoxide product, which can be measured spectrophotometrically.[12][15]

Materials:

  • 5-LOX enzyme (e.g., from potato tuber)

  • Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 6.3)

  • Linoleic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton)

  • UV-transparent 96-well plate and spectrophotometer (absorbance at 234 nm)

Procedure:

  • Assay Setup: In a UV-transparent 96-well plate, add 200 µL of substrate solution (linoleic acid in buffer).

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations or vehicle control.

  • Reaction Initiation: Add 10 µL of the 5-LOX enzyme solution to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes. This absorbance corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 values as described in Protocol 1.

Rationale: This assay is essential for identifying compounds with a dual COX/LOX inhibitory profile, which may offer broader anti-inflammatory efficacy.[14]

Protocol 3: Cell Viability (MTT) Assay in RAW 264.7 Macrophages

Principle: Before conducting cell-based functional assays, it is critical to determine the non-toxic concentration range of the test compounds. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[25]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate and plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~1x10^5 cells/mL and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations that show >90% viability for subsequent functional assays.

Rationale: This step ensures that any observed reduction in inflammatory mediators (in subsequent protocols) is due to a specific inhibitory effect and not simply a result of cytotoxicity.

Protocol 4: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

Principle: This cell-based assay evaluates the ability of a compound to inhibit the production of key inflammatory mediators, NO and PGE2, in a relevant immune cell type stimulated with Lipopolysaccharide (LPS), a component of Gram-negative bacteria that potently activates macrophages.[25][28]

Materials:

  • RAW 264.7 cells and complete medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • Griess Reagent Kit (for NO measurement)

  • PGE2 ELISA Kit

  • 24-well cell culture plate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

  • Stimulation: Add LPS (final concentration ~1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of supernatant to a new 96-well plate.

    • Add the Griess reagents according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • PGE2 Measurement (ELISA):

    • Analyze the supernatant for PGE2 concentration using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of NO and PGE2 production for each compound relative to the LPS-only stimulated control.

Rationale: This assay provides a more physiologically relevant context than simple enzyme assays, confirming that the compound can penetrate cells and inhibit inflammatory mediator production in a complex biological system.

Protocol 5: Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition using ELISA

Principle: This protocol is an extension of Protocol 4. The same cell culture supernatants are used to quantify the production of key pro-inflammatory cytokines, TNF-α and IL-6, using specific Enzyme-Linked Immunosorbent Assays (ELISAs).[13][25]

Materials:

  • Supernatants collected from Protocol 4

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • ELISA Protocol: Perform the ELISAs according to the manufacturer’s instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Read the absorbance at the specified wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of each cytokine in the samples by interpolating from a standard curve generated with recombinant cytokines. Determine the percentage inhibition for each test compound.

Rationale: Demonstrating inhibition of cytokine production provides strong evidence that the compound interferes with the upstream signaling pathways (e.g., NF-κB, MAPK) that control their gene expression, validating a key mechanism of action.

Protocol 6: In Vivo Carrageenan-Induced Paw Edema Model

Principle: This is a classic and highly reproducible in vivo model for evaluating acute inflammation. Subplantar injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a biphasic inflammatory response characterized by swelling (edema), which can be measured over time.[15][29][30]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin or Celecoxib)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Parenteral administration tools (e.g., oral gavage needles)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Reference Drug

    • Group III, IV, etc.: Test Compound at different doses

  • Drug Administration: Administer the test compounds and reference drug orally (or via the intended route) 1 hour before the carrageenan injection.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

Rationale: This in vivo model is crucial for confirming the anti-inflammatory efficacy of a lead candidate in a whole-organism system. It provides essential information on bioavailability and overall effect after systemic administration, bridging the gap between in vitro activity and potential therapeutic utility.[31][32]

Data Presentation and Interpretation

Quantitative data from the screening cascade should be organized for clear comparison.

Table 1: In Vitro Anti-inflammatory and Cytotoxicity Profile of Pyrazole Analogs

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 SI5-LOX IC50 (µM)NO Inhibition (%) at 10 µMPGE2 Inhibition (%) at 10 µMCell Viability (%) at 50 µM
PZC-001 25.40.8529.915.265.372.198.5
PZC-002 10.10.5219.43.178.685.496.2
PZC-003 >5012.6<4>5015.220.599.1
Celecoxib 7.60.878.7>5075.188.997.8
Zileuton >50>50N/A2.422.425.098.0

Data are representative. SI = Selectivity Index (IC50 COX-1 / IC50 COX-2). Higher SI indicates greater COX-2 selectivity.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Edema Volume (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema at 3 hr
Vehicle Control 0.85 ± 0.06-
Celecoxib (10 mg/kg) 0.41 ± 0.0451.8
PZC-002 (10 mg/kg) 0.45 ± 0.0547.1
PZC-002 (20 mg/kg) 0.36 ± 0.0457.6

Data are representative. Statistical significance vs. vehicle control should be calculated (e.g., using ANOVA).

Conclusion and Future Perspectives

The pyrazole-4-carbaldehyde scaffold provides a fertile ground for the discovery of novel anti-inflammatory agents. The systematic application of the protocols detailed in this guide—from initial enzymatic and cell-based screens to in vivo validation—creates a robust framework for identifying and characterizing promising drug candidates. Analogs demonstrating high COX-2 selectivity (high SI), potent inhibition of inflammatory mediators (NO, PGE2, cytokines) at non-toxic concentrations, and significant efficacy in animal models of inflammation warrant further investigation.

Future work on lead compounds should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to better predict clinical potential.

References

  • International journal of health sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020, April 25). Inhibition of Pro-Inflammatory Cytokines by Metabolites of Streptomycetes—A Potential Alternative to Current Anti-Inflammatory Drugs?. Retrieved from [Link]

  • ResearchGate. (2018, October 15). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • INNOSC Theranostics and Pharmacological Sciences. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2023, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Celecoxib - StatPearls. Retrieved from [Link]

  • PubMed. (2024, June 30). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Retrieved from [Link]

  • PubMed. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • Sino Biological. (n.d.). Cytokine inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Developments in Synthesis of the Anti-Inflammatory Drug, Celecoxib: A Review. Retrieved from [Link]

  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Retrieved from [Link]

  • ResearchGate. (2018, August 6). (PDF) Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • ACS Publications. (2008, July 24). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

  • SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and anti-inflammatory activity of celecoxib like compounds. Retrieved from [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • MDPI. (n.d.). Pro- and Anti-Inflammatory Cytokines' Implication in Right Heart Disease, Arrhythmogenesis, and Atrial Fibrillation. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Retrieved from [Link]

  • Ingenta Connect. (2013, March 22). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Retrieved from [Link]

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  • MDPI. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize pyrazole-4-carbaldehydes, crucial intermediates in the development of novel therapeutics. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

Understanding the Vilsmeier-Haack Reaction on Pyrazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]

The pyrazole ring system is sufficiently electron-rich to undergo electrophilic substitution. The electronic properties of the two nitrogen atoms direct the formylation to the C4 position, leading to the desired pyrazole-4-carbaldehyde. The reaction proceeds through the electrophilic attack of the Vilsmeier reagent on the pyrazole ring, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the aldehyde.[3]

Troubleshooting Guide

This section addresses common issues encountered during the Vilsmeier-Haack formylation of pyrazoles in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product at all. What are the likely causes and how can I improve the conversion?

A: Low or no yield in the Vilsmeier-Haack reaction of pyrazoles can stem from several factors, primarily related to the reactivity of your pyrazole substrate and the reaction conditions.

  • Substrate Reactivity: The electronic nature of the substituents on the pyrazole ring plays a critical role. Electron-withdrawing groups (EWGs) such as nitro, cyano, or haloaryl groups deactivate the pyrazole ring towards electrophilic attack by the Vilsmeier reagent.[6] Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups enhance the nucleophilicity of the ring and facilitate the reaction. Aromatic substituents are generally more deactivating than alkyl groups.[6]

    • Solution: For pyrazoles bearing EWGs, more forcing reaction conditions are often necessary. This can include increasing the reaction temperature, prolonging the reaction time, and using a larger excess of the Vilsmeier reagent.[6] For instance, increasing the temperature to 120°C and using a 2- to 5-fold excess of DMF and POCl₃ has been shown to improve yields for less reactive substrates.[6]

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. The presence of water in the DMF or glassware will consume the POCl₃ and prevent the formation of the active electrophile.

    • Solution: Ensure that all glassware is thoroughly dried before use and that the DMF is anhydrous. It is good practice to use freshly opened bottles of reagents or to dry the DMF over molecular sieves.

  • Insufficient Reaction Temperature or Time: For many substituted pyrazoles, the reaction may be sluggish at room temperature.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] If the reaction is not proceeding, gradually increase the temperature. Reaction temperatures can range from room temperature to 120°C, with reaction times from a few hours to 24 hours.[1][6]

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at positions adjacent to the C4 position, can sterically hinder the approach of the Vilsmeier reagent, leading to lower yields.[6]

    • Solution: In such cases, prolonged reaction times and higher temperatures might be required. However, be aware that this can also lead to an increase in side products.

Issue 2: Formation of Byproducts

Q: I have isolated my product, but it is contaminated with significant amounts of byproducts. What are these byproducts and how can I avoid their formation?

A: The formation of byproducts is a common challenge in the Vilsmeier-Haack reaction. Understanding the potential side reactions can help in devising strategies to minimize their formation.

  • Chlorination: The Vilsmeier reagent and POCl₃ can act as chlorinating agents, especially at higher temperatures.[1] This can lead to the chlorination of activated positions on the pyrazole ring or its substituents. For example, a methoxy group on a substituent can be converted to a chloroethoxy group.[1]

    • Solution: To minimize chlorination, try to run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. Reducing the excess of POCl₃ can also be beneficial.

  • Di-formylation: Although less common for pyrazoles, highly activated substrates might undergo di-formylation.

    • Solution: Use a stoichiometric amount of the Vilsmeier reagent or a slight excess. Monitor the reaction carefully by TLC and stop it once the desired mono-formylated product is the major component.

  • Side reactions of DMF: At elevated temperatures, DMF can decompose to a small extent, generating species like formaldehyde. This can then react with the starting pyrazole, leading to unexpected byproducts.[6]

    • Solution: Avoid unnecessarily high reaction temperatures and prolonged reaction times. If high temperatures are required for the formylation to proceed, careful optimization of the reaction time is crucial to minimize byproduct formation.

  • Dealkylation: In some cases, N-alkyl substituents on the pyrazole ring can be cleaved under the reaction conditions, especially with prolonged heating.[6]

    • Solution: Similar to other side reactions, using milder conditions (lower temperature and shorter reaction time) can help prevent dealkylation.

Issue 3: Work-up and Purification Difficulties

Q: I am facing challenges during the work-up and purification of my pyrazole-4-carbaldehyde. What are the best practices?

A: A proper work-up procedure is crucial for isolating the product in good purity and yield.

  • Hydrolysis of the Iminium Intermediate: The reaction is typically quenched by pouring the reaction mixture into a mixture of ice and water. This hydrolyzes the intermediate iminium salt to the final aldehyde.

    • Procedure: Pour the reaction mixture slowly into a vigorously stirred beaker containing crushed ice. This helps to dissipate the heat generated during the quenching process.

  • Neutralization: The quenched reaction mixture is acidic due to the presence of phosphoric acid and HCl byproducts. The aldehyde product is usually precipitated by neutralizing the mixture with a base.

    • Procedure: Add a saturated solution of a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) portion-wise until the pH of the solution is neutral or slightly basic (pH 7-8). Be cautious as this can be an exothermic process.

  • Product Isolation: The precipitated pyrazole-4-carbaldehyde can be collected by filtration.

    • Procedure: Filter the solid product, wash it with cold water to remove any inorganic salts, and then dry it thoroughly.

  • Purification: If the crude product is not pure enough, further purification is necessary.

    • Column Chromatography: This is a very effective method for purifying pyrazole-4-carbaldehydes.[1] A silica gel column with a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) can be used to separate the desired product from any byproducts and unreacted starting material.

    • Recrystallization: If a suitable solvent is found, recrystallization can be a good alternative or a final purification step after column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical stoichiometry of reagents for the Vilsmeier-Haack reaction on pyrazoles?

A1: A common starting point is to use a 1.5 to 3-fold molar excess of the Vilsmeier reagent (DMF and POCl₃) relative to the pyrazole substrate. However, for less reactive pyrazoles, a larger excess (up to 5-fold or more) may be required to drive the reaction to completion.[6]

Q2: What is the role of the solvent in this reaction?

A2: In many cases, an excess of DMF is used, which acts as both a reagent and a solvent.[7] Other inert solvents like chloroform, dichloromethane, or 1,2-dichloroethane can also be used, especially if a more controlled reaction is desired.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[1] Spot the reaction mixture alongside the starting pyrazole on a TLC plate and elute with an appropriate solvent system. The formation of a new, typically more polar, spot corresponding to the aldehyde product indicates that the reaction is proceeding.

Q4: Are pyrazole-4-carbaldehydes generally stable?

A4: Yes, pyrazole-4-carbaldehydes are generally stable compounds that can be stored at room temperature. They are often crystalline solids.

Q5: Can I use other Vilsmeier reagents besides DMF/POCl₃?

A5: While DMF/POCl₃ is the most common combination, other reagents can be used to generate the Vilsmeier reagent. For example, oxalyl chloride or thionyl chloride can be used instead of POCl₃. Different substituted formamides can also be employed to introduce groups other than the formyl group, although this is less common for the synthesis of aldehydes.

Data Presentation

Table 1: Recommended Reaction Conditions Based on Pyrazole Substituents

Substituent Type on Pyrazole RingReactivityRecommended TemperatureRecommended Reagent Excess (Vilsmeier Reagent)
Electron-Donating Groups (e.g., alkyl, alkoxy)HighRoom Temperature to 60°C1.5 - 2.0 equivalents
Unsubstituted or PhenylModerate60°C to 90°C2.0 - 3.0 equivalents
Electron-Withdrawing Groups (e.g., halo, nitro)Low90°C to 120°C3.0 - 5.0+ equivalents

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyrazole-4-Carbaldehyde

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a viscous, often white to pale yellow, complex.

2. Reaction with Pyrazole:

  • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (monitor by TLC).

3. Work-up and Isolation:

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

4. Purification:

  • If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified pyrazole-4-carbaldehyde.

Visualizations

Diagram 1: Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product + H₂O (Work-up)

Caption: The Vilsmeier-Haack reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield CheckSubstrate Check Substrate Reactivity (Presence of EWGs?) Start->CheckSubstrate CheckConditions Check Reaction Conditions CheckSubstrate->CheckConditions No IncreaseSeverity Increase Temperature & Reagent Excess CheckSubstrate->IncreaseSeverity Yes UseAnhydrous Use Anhydrous Reagents & Glassware CheckConditions->UseAnhydrous Moisture? IncreaseTime Increase Reaction Time CheckConditions->IncreaseTime Time/Temp? Success Improved Yield IncreaseSeverity->Success UseAnhydrous->Success IncreaseTime->Success

Sources

Technical Support Center: Purification of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for the purification of 1-tert-butyl-1H-pyrazole-4-carbaldehyde using column chromatography. It is designed for researchers, chemists, and drug development professionals to navigate common challenges and optimize separation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-tert-butyl-1H-pyrazole-4-carbaldehyde is streaking or tailing significantly on the silica gel TLC plate and column. What is the underlying cause and how can I fix it?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrazoles on standard silica gel.[1]

  • Causality: The root cause is the interaction between the basic nitrogen atoms in the pyrazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow and uneven elution of the compound, resulting in a tailed or streaked appearance on both TLC plates and during column chromatography. Aldehydes themselves can also sometimes interact with active sites on the stationary phase.[2]

  • Troubleshooting & Solution:

    • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system.

      • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your chosen mobile phase.[3] For example, if your eluent is 20% ethyl acetate in hexanes, prepare a stock solution of 1% Et₃N in ethyl acetate to use for the mixture.

      • Mechanism: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups, effectively "masking" them from your pyrazole compound. This allows the 1-tert-butyl-1H-pyrazole-4-carbaldehyde to travel through the column based on polarity interactions alone, resulting in sharper bands and symmetrical peaks.

    • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.[3]

      • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography using a solvent system like methanol/water or acetonitrile/water can be an excellent alternative, avoiding the issues with acidic silica altogether.

Q2: I'm struggling to get good separation between my product and a closely-eluting impurity. How can I improve the resolution?

A2: Achieving baseline separation between compounds with similar polarities requires careful optimization of the mobile phase.

  • Expertise & Causality: The separation (resolution) is governed by the differential partitioning of the compounds between the stationary and mobile phases. The goal is to find a solvent system where your product and the impurity have a significant enough difference in their affinity for the silica gel. An ideal starting Rf (retention factor) for the target compound on a TLC plate is between 0.25 and 0.35 for optimal separation on a column.[4]

  • Troubleshooting & Solutions:

    • Systematic Solvent Screening (TLC): Before running a large column, screen various solvent systems using TLC. The most common systems for compounds of moderate polarity are mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5]

      • Start with a standard system like 20% Ethyl Acetate/Hexanes.

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the percentage of ethyl acetate.

      • If the spots are too low (low Rf), increase the polarity.

      • Try different solvent combinations. For example, replacing ethyl acetate with dichloromethane can alter the selectivity and may improve separation. A mixture of Hexanes/Ethyl Acetate is a very common and effective choice for many pyrazole derivatives.[6]

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve separation.[7]

      • Protocol: Start the column with a low-polarity solvent system (e.g., 5% EtOAc/Hexanes) to elute the non-polar impurities. Gradually and slowly increase the percentage of the polar solvent (e.g., increase to 10%, then 15%, 20% EtOAc) over the course of the separation. This will first elute the less polar compounds cleanly, and then increase the eluting power to move your more polar product and any subsequent impurities off the column in distinct bands.

Solvent System (v/v) Polarity Typical Application Target Rf
10-30% Ethyl Acetate / HexanesLow to MediumGood starting point for general purification.0.25 - 0.35
1-5% Methanol / DichloromethaneMedium to HighFor more polar pyrazoles or stubborn impurities.[8]0.25 - 0.35
100% DichloromethaneMediumCan provide different selectivity than EtOAc.0.25 - 0.35
Add 0.5-1% Triethylamine to any of the above to prevent tailing.N/AEssential for basic compounds on silica gel.[3]N/A
Q3: I suspect my product is decomposing on the column. My yield is very low, and I see new spots on the TLC of my collected fractions. What should I do?

A3: Product decomposition on silica gel can occur with sensitive functional groups like aldehydes, especially over long exposure times.[2] The acidic nature of silica can catalyze degradation pathways.

  • Trustworthiness & Self-Validation: To confirm instability, perform a simple test. Spot your crude material on a TLC plate, then add a small amount of silica gel to the vial containing the crude material and let it sit for a few hours. Run a new TLC of this mixture next to the original spot. If a new spot (degradation product) appears or the product spot diminishes, your compound is not stable on silica.[7]

  • Troubleshooting & Solutions:

    • Deactivate the Silica: As mentioned in Q1, deactivating the silica with triethylamine not only prevents tailing but also reduces the acidity of the stationary phase, which can prevent acid-catalyzed decomposition.

    • Use a Faster Method (Flash Chromatography): Minimize the time your compound spends on the column. Use "flash" column chromatography, where air pressure is applied to speed up the solvent flow rate.[9][10] A faster elution reduces the contact time between your compound and the silica, thereby minimizing decomposition.

    • Switch to a Non-Acidic Stationary Phase: If deactivation is insufficient, move away from silica gel.

      • Neutral Alumina: This is an excellent first alternative.

      • Florisil: This is a magnesium silicate adsorbent that is less acidic than silica gel and can be effective for sensitive compounds.

Experimental Protocol: Flash Column Chromatography Purification

This protocol outlines a standard procedure for purifying 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

1. Preparation of the Slurry and Column Packing:

  • Choose an appropriate size glass column.
  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
  • In a separate beaker, create a slurry of silica gel in your starting, low-polarity eluent (e.g., 5% Ethyl Acetate/Hexanes + 1% Et₃N).
  • Pour the slurry into the column and use air pressure to gently pack the silica bed, ensuring there are no air bubbles or cracks. Add a layer of sand on top of the packed silica.

2. Loading the Sample:

  • Dissolve your crude 1-tert-butyl-1H-pyrazole-4-carbaldehyde in a minimal amount of dichloromethane or your column eluent.
  • Dry Loading (Recommended): Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in sharper bands and better separation.
  • Wet Loading: Carefully pipette the concentrated solution directly onto the top layer of sand.

3. Elution and Fraction Collection:

  • Carefully add your eluent to the column.
  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of several drops per second is typical).[9]
  • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
  • If using a gradient, start with the low-polarity mobile phase and gradually increase the percentage of the more polar solvent after the initial, non-polar impurities have eluted.

4. Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain your pure product.
  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common column chromatography issues.

ChromatographyTroubleshooting cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Solutions start Start Problem Observed During Purification prob1 Peak Tailing / Streaking Basic compound interacting with acidic silica start:f1->prob1:head Tailing? prob2 Poor Separation Incorrect solvent polarity or selectivity start:f1->prob2:head Mixed Fractions? prob3 Low / No Recovery Compound stuck on column or decomposed start:f1->prob3:head Low Yield? sol1a Add 1% Et3N to Eluent prob1:f1->sol1a sol1b Switch to Neutral Alumina prob1:f1->sol1b sol2a Optimize Solvent System via TLC (Rf ≈ 0.3) prob2:f1->sol2a sol2b Run a Gradient Elution prob2:f1->sol2b prob3:f1->sol1a If stuck sol3a Perform Silica Stability Test prob3:f1->sol3a First, diagnose sol3b Use Flash Chromatography (Reduce Time) sol3a->sol3b If unstable sol3c Deactivate Silica or Use Alumina sol3a->sol3c If unstable

Caption: Troubleshooting workflow for column chromatography.

References

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2008). Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • JoVE. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Radi, S., et al. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Molecules. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • El-Shabrawy, O., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [Link]

  • DOI. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Wang, Q., et al. (2016). Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • ResearchGate. (2012). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • ResearchGate. (2014). Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Rf value of compounds separated [Table]. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. Retrieved from [Link]

  • MDPI. (2023). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Khan Academy MCAT Video Competition. (2013, June 14). Calculating Rf Values [Video]. YouTube. Retrieved from [Link]

  • MarZ Chemistry. (n.d.). RF Values - Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides advanced technical support for researchers, medicinal chemists, and process development scientists on the purification of 1-tert-butyl-1H-pyrazole-4-carbaldehyde via recrystallization. Our focus is on delivering field-proven insights and robust troubleshooting strategies to overcome common challenges encountered during the crystallization of this and structurally related compounds.

Introduction: The Importance of Purity

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a key building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.[1] An effective recrystallization protocol can significantly enhance purity, improve crystal morphology, and ensure batch-to-batch consistency.

Core Principles of Recrystallization

The ideal recrystallization solvent will exhibit high solubility for 1-tert-butyl-1H-pyrazole-4-carbaldehyde at elevated temperatures and low solubility at cooler temperatures.[2][3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues that may arise during the recrystallization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, providing both the underlying cause and a validated solution.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5] This is common if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a high degree.

  • Immediate Steps:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent (10-20% of the original volume) to reduce the saturation level.[6]

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage proper crystal lattice formation.[6]

  • Causality & Long-Term Solution: The tert-butyl group on the pyrazole ring increases the lipophilicity of the molecule. If a highly nonpolar solvent is used, the compound's melting point may be depressed by the dissolved impurities, leading to oiling out. Consider switching to a slightly more polar solvent or using a solvent mixture to better match the polarity of the target compound.

Q2: My crystal yield is very low. How can I improve it?

A2: A low yield is typically a result of using too much solvent, cooling the solution too quickly, or choosing a solvent in which the compound has significant solubility even at low temperatures.[7]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Working in smaller, precise additions of solvent is key.[7][8]

    • Maximize Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath (0 °C) or even a colder bath (e.g., ice/salt) to maximize precipitation, provided the solvent doesn't freeze.[5]

    • Solvent Evaporation: If the compound is still too soluble, a portion of the solvent can be evaporated to increase the concentration of the solute.

    • Anti-Solvent Addition: Consider using a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. This technique, known as anti-solvent crystallization, can significantly improve yields.[9]

Q3: No crystals are forming, even after cooling in an ice bath. What's next?

A3: A supersaturated solution may resist crystallization due to a high nucleation energy barrier or the presence of soluble impurities that inhibit crystal growth.[5]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[9] The microscopic imperfections on the glass provide a surface for nucleation.

    • Seeding: If you have a pure crystal of the target compound, add a tiny amount to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[5][9]

    • Extreme Cooling: For resistant solutions, cooling in a dry ice/acetone bath (-78 °C) can sometimes initiate crystallization, though this may lead to smaller, less pure crystals.[5]

Q4: The recrystallized product is colored. How can I decolorize it?

A4: Colored impurities are common in organic synthesis. These are often highly conjugated molecules that can be effectively removed.

  • Protocol:

    • After dissolving the crude compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.[2]

    • Perform a hot gravity filtration using a fluted filter paper to remove the charcoal.[2]

    • Proceed with the cooling and crystallization steps as usual.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.

Frequently Asked Questions (FAQs)

What is the expected melting point of pure 1-tert-butyl-1H-pyrazole-4-carbaldehyde?

What solvents are recommended for an initial screening?

Based on the properties of similar pyrazole derivatives, a systematic screening approach is recommended. The following table provides a starting point for solvent selection.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Heptane or Hexane 69-98Very LowGood for initial washing of crude material. May be a suitable anti-solvent.
Toluene 111LowThe aromatic nature may aid in dissolving the pyrazole ring system.
Ethyl Acetate 77MediumA versatile solvent often used for compounds with moderate polarity.
Isopropanol (IPA) 82Medium-HighA common choice for recrystallizing aromatic compounds.
Ethanol 78HighThe parent pyrazole shows some solubility in alcohols.[4][7]
Hexane/Ethyl Acetate VariableVariableA common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as an anti-solvent.[10]
Dichloromethane 40MediumA related bis(t-butyl)-pyrazole derivative was successfully crystallized from dichloromethane.[11] Due to its low boiling point, it's often used in solvent-evaporation methods.

What is the best practice for the cooling process?

Slow cooling is crucial for the formation of large, pure crystals.[3] Rapid cooling tends to trap impurities within the crystal lattice.[6] The recommended procedure is to allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.[6] Only after the solution has reached room temperature and crystal formation has slowed should it be moved to an ice bath to maximize the yield.[7]

Visual Guide to Solvent Selection

The following flowchart illustrates a systematic approach to selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Crude 1-tert-butyl-1H-pyrazole-4-carbaldehyde test_solubility Test small sample in candidate solvent (e.g., IPA) start->test_solubility insoluble_cold Insoluble in cold solvent? test_solubility->insoluble_cold Yes soluble_cold Soluble in cold solvent? test_solubility->soluble_cold No heat_solvent Heat the solvent insoluble_cold->heat_solvent bad_solvent2 FAIL: Try a less polar solvent or use as an anti-solvent soluble_cold->bad_solvent2 soluble_hot Soluble in hot solvent? heat_solvent->soluble_hot insoluble_hot Insoluble in hot solvent soluble_hot->insoluble_hot No cool_slowly Cool slowly soluble_hot->cool_slowly Yes bad_solvent1 FAIL: Try a more polar solvent insoluble_hot->bad_solvent1 crystals_form Crystals form? cool_slowly->crystals_form good_solvent SUCCESS: Suitable Solvent Found crystals_form->good_solvent Yes no_crystals FAIL: Induce crystallization (scratch/seed) crystals_form->no_crystals No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Following the guide above, select a promising solvent or solvent system.

  • Dissolution: Place the crude 1-tert-butyl-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or hot plate) with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value of related compounds indicates high purity.

References

Sources

Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of key heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing 1-tert-butyl-1H-pyrazole-4-carbaldehyde as a critical building block. My goal is to provide you with field-tested insights and actionable troubleshooting protocols to navigate the common challenges and side reactions encountered during its synthesis. This document moves beyond simple procedural lists to explain the why behind each step, ensuring a robust and reproducible process in your laboratory.

Introduction: The Vilsmeier-Haack Approach

The most reliable and scalable method for synthesizing 1-tert-butyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrazole. The reaction is prized for its high regioselectivity, driven by the electronic properties of the pyrazole ring. The N-tert-butyl group directs the electrophilic Vilsmeier reagent predominantly to the C4 position, making this a theoretically straightforward transformation.[1]

However, as with any chemical synthesis, deviations from ideal outcomes are possible. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific issues that can arise, from precursor synthesis to final product purification.

Section 1: Troubleshooting the Vilsmeier-Haack Formylation

The core of the synthesis lies in the formylation step. Most issues can be traced back to reagent quality, reaction conditions, or the workup procedure.

FAQ 1: My reaction has stalled, and I'm only recovering the starting 1-tert-butyl-1H-pyrazole. What is the likely cause?

Answer: This is a classic symptom of an inactive or insufficient Vilsmeier reagent. The reagent, a chloroiminium salt, is highly moisture-sensitive and must be prepared in situ under strictly anhydrous conditions.[2]

Root Cause Analysis:

  • Moisture Contamination: The Vilsmeier reagent (from POCl₃ and DMF) is rapidly hydrolyzed by water. Any moisture in your DMF, glassware, or reaction atmosphere will consume the reagent before it can react with your pyrazole.

  • Reagent Quality: Old or improperly stored phosphorus oxychloride (POCl₃) may have already hydrolyzed to phosphoric acid and HCl. Anhydrous grade DMF is essential.

  • Insufficient Reagent Stoichiometry: While the reaction is catalytic in theory, excess reagent is often required to drive the reaction to completion, especially if minor moisture is present or the substrate is less reactive.[3]

  • Low Reaction Temperature: Formylation of N-alkylpyrazoles is an electrophilic aromatic substitution. While the pyrazole ring is electron-rich, it still requires sufficient thermal energy to overcome the activation barrier. Room temperature is often insufficient.

Troubleshooting Protocol: Ensuring an Active Vilsmeier Reaction

StepActionRationale
1 Glassware Preparation Oven-dry all glassware at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
2 Reagent Check Use a fresh, sealed bottle of POCl₃ and anhydrous DMF (<50 ppm water).
3 Reagent Preparation In a flame-dried, nitrogen-flushed flask, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise via syringe. A thick, white precipitate of the Vilsmeier reagent should form.[4]
4 Reaction Execution After reagent formation, allow the mixture to warm slightly before adding your 1-tert-butyl-1H-pyrazole substrate (neat or as a solution in anhydrous DMF). Then, heat the reaction to the recommended temperature (typically 70-90 °C) and monitor by TLC or LC-MS.
FAQ 2: The reaction worked, but my final product is a dark, tarry oil that is difficult to purify. How can I prevent this?

Answer: Tar formation is typically a result of poor temperature control or an overly aggressive workup. The Vilsmeier reaction can be exothermic, and localized heating can lead to polymerization and decomposition of the electron-rich pyrazole system.

Root Cause Analysis & Prevention Workflow:

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_solution Preventative Measures A Poor Temperature Control (Exotherm) B Side Reactions (Polymerization) A->B Sol1 1. Controlled Reagent Addition (Maintain 0 °C) A->Sol1 Sol2 2. Use an Oil Bath for Uniform Heating A->Sol2 Tar Tarry Product B->Tar Leads to C Aggressive Quenching (Concentrated Base) D Localized pH Spikes (Aldehyde Decomposition) C->D Sol3 3. Quench by Pouring Reaction Mixture onto Crushed Ice C->Sol3 Sol4 4. Basify Slowly with Dilute NaOH or sat. NaHCO₃ C->Sol4 D->Tar Leads to

Caption: Workflow for preventing tar formation.

Detailed Workup Protocol:

  • Controlled Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate, large beaker, prepare a slurry of crushed ice and water.

  • Slow Addition: Slowly pour the reaction mixture into the ice slurry with vigorous stirring. This hydrolyzes the intermediate iminium salt in a controlled manner.

  • Careful Basification: Submerge the beaker in an ice bath to manage any exotherm. Slowly add a cold solution of 2M NaOH or saturated sodium carbonate until the pH is >10. This step is critical for completing the hydrolysis to the aldehyde.[4]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

FAQ 3: My NMR shows a minor aldehyde isomer. I thought the Vilsmeier-Haack reaction was highly regioselective?

Answer: You are correct that the reaction is highly C4-selective for N1-substituted pyrazoles. The presence of an isomer almost always points to an impurity in your starting material, 1-tert-butyl-1H-pyrazole.

Root Cause Analysis:

The synthesis of 1-tert-butyl-1H-pyrazole typically involves the condensation of tert-butylhydrazine with a 1,3-dicarbonyl synthon.[5] If an unsymmetrical synthon is used, regioisomeric pyrazole products can form.

Example Scenario: Synthesis from 3-keto-butyraldehyde dimethyl acetal

G cluster_reactants Reactants cluster_products Potential Products cluster_formylation Vilsmeier-Haack Formylation Reactant1 tert-Butylhydrazine Product1 Desired Isomer 1-tert-butyl-5-methyl-1H-pyrazole Reactant1->Product1 Condensation Product2 Undesired Isomer 1-tert-butyl-3-methyl-1H-pyrazole Reactant1->Product2 Condensation Reactant2 Unsymmetrical 1,3-Dicarbonyl (e.g., 3-keto-butyraldehyde) Form_Prod1 Desired Aldehyde (Formylation at C4) Product1->Form_Prod1 Form_Prod2 Isomeric Aldehyde (Formylation at C4) Product2->Form_Prod2

Caption: Formation of isomeric pyrazoles leading to isomeric aldehydes.

Preventative Measures:

  • Use a Symmetrical Precursor: To synthesize the parent 1-tert-butyl-1H-pyrazole, use a symmetrical C3-synthon like malonaldehyde bis(dimethyl acetal) (1,1,3,3-tetramethoxypropane). This eliminates the possibility of regioisomer formation.

  • Purify the Starting Material: If you must use a route that can produce isomers, meticulously purify the 1-tert-butyl-1H-pyrazole by fractional distillation or column chromatography before proceeding to the formylation step.

Section 2: Advanced Troubleshooting

FAQ 4: I'm working with a substituted pyrazole containing a hydroxyl group, and it was replaced by a chlorine atom. Is this expected?

Answer: Yes, this is a known and sometimes synthetically useful side reaction of the Vilsmeier-Haack conditions. The phosphorus oxychloride (POCl₃) and the Vilsmeier reagent itself are potent chlorinating agents.[3][4]

Mechanism Insight:

A hydroxyl group, particularly an alcoholic one on a side chain, can be converted into a good leaving group by reacting with POCl₃. The subsequent displacement by chloride (abundant in the reaction mixture) leads to the chlorinated by-product.[3]

Mitigation Strategies:

  • Protecting Groups: Protect the hydroxyl group as an ether (e.g., TBDMS, MOM) or another stable protecting group before the Vilsmeier reaction. This is the most robust solution.

  • Use Alternative Reagents: If protection/deprotection is not viable, consider alternative formylating reagents that do not contain a chlorinating agent, such as using a Grignard reagent followed by quenching with DMF, although this changes the reaction type and may affect regioselectivity.[6]

Section 3: Experimental Protocols

Protocol 1: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Materials & Reagents

ReagentM. Wt.AmountMolesEquiv.
1-tert-butyl-1H-pyrazole124.1910.0 g80.5 mmol1.0
Anhydrous DMF73.0959.0 g (62 mL)805 mmol10.0
Phosphorus Oxychloride (POCl₃)153.3324.6 g (15 mL)160 mmol2.0

Procedure:

  • Vilsmeier Reagent Preparation: To a 250 mL flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the resulting thick white suspension at room temperature for 1 hour.

  • Formylation: Add 1-tert-butyl-1H-pyrazole (10.0 g, 80.5 mmol) to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup: Cool the reaction mixture to room temperature. Pour it slowly and carefully onto 300 g of crushed ice in a 1 L beaker with vigorous stirring.

  • Cool the beaker in an ice bath and slowly add 50% w/v aqueous NaOH solution until the pH of the mixture is ~11-12. The mixture should become clearer.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure product as a pale yellow oil or low-melting solid.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 76-84. Retrieved from [Link]

  • Šačkus, A., et al. (2012). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Request PDF. Retrieved from [Link]

  • Kreiza, G., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1371. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • Kira, M. A., et al. (1969). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Acta Chimica Academiae Scientiarum Hungaricae, 58(4), 429-432.
  • Shamsuzzaman, et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. RASĀYAN J. Chem, 7(1), 1-5.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF. Retrieved from [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 205-220. Retrieved from [Link]

  • Organic Syntheses. (2009). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Coll. Vol. 86, p.186. Retrieved from [Link]

  • Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Retrieved from [Link]

  • Acar, U., et al. (2021). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 26(21), 6683. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2019).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4749. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]

  • El-Adl, K., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1842. Retrieved from [Link]

  • Dar, A. M., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research, 4(4). Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Vol. 75, 233-263.

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Technical Support Center: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this crucial synthetic transformation. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies to improve yield and purity.

The primary and most effective route to this compound is the Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrazole. Our guide will be structured around this core reaction, addressing issues from reagent preparation to final product purification.

Overall Synthetic Workflow

The synthesis proceeds via the formylation of an electron-rich pyrazole ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2]

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis & Isolation DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier StartMat 1-tert-butyl-1H-pyrazole Vilsmeier->StartMat Electrophilic Attack IminiumSalt Intermediate Iminium Salt StartMat->IminiumSalt Formylation Workup Aqueous Work-up (e.g., NaOH, Na₂CO₃) IminiumSalt->Workup Quenching FinalProd 1-tert-butyl-1H-pyrazole-4-carbaldehyde IminiumSalt->FinalProd Hydrolysis Workup->FinalProd

Caption: General workflow for the Vilsmeier-Haack synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 1-tert-butyl-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is the industry-standard method for the formylation of electron-rich heterocycles like 1-tert-butyl-1H-pyrazole.[3] It offers good regioselectivity for the C4 position and generally proceeds with high conversion when optimized. Alternative methods, such as oxidation of the corresponding 4-methyl or 4-hydroxymethyl pyrazole, are also possible but involve more steps.[4]

Q2: What are the most critical parameters influencing the yield and purity of the final product?

From our experience, the three most critical areas are:

  • Reagent Quality: The reaction is highly sensitive to moisture. Anhydrous DMF and fresh, high-purity POCl₃ are non-negotiable for achieving high yields.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be controlled. Similarly, the formylation step requires careful temperature management to prevent side reactions, most notably de-tert-butylation.

  • Stoichiometry and Addition Order: The ratio of POCl₃ to DMF and the substrate is crucial. A slow, controlled addition of POCl₃ to DMF, followed by the addition of the pyrazole substrate, is standard practice.

Q3: Why is the tert-butyl group susceptible to cleavage, and how can I prevent it?

The tert-butyl group is a bulky N-protecting group, but it is also a tertiary carbocation precursor. Under the strongly acidic and potentially high-temperature conditions of the Vilsmeier-Haack reaction, it can be cleaved via an E1-type elimination to form isobutylene gas.[5] A study on related pyrazoles has noted this dealkylation as a potential side reaction under Vilsmeier-Haack conditions.[6] To prevent this, maintain the lowest effective reaction temperature (typically not exceeding 70-80°C) and minimize the reaction time.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem Area: Reagents and Initial Reaction Setup

Q: My reaction mixture turned dark brown or black immediately after adding POCl₃ to DMF. What went wrong?

A: This is a classic sign of an uncontrolled exothermic reaction, often leading to polymerization and decomposition.

  • Causality: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic. Adding the POCl₃ too quickly without adequate cooling will cause a rapid temperature spike, degrading the DMF and the reagent itself.

  • Solution Protocol:

    • Ensure your DMF is anhydrous. Water can react violently with POCl₃.

    • Prepare an ice/water bath and pre-cool the DMF (in a flask equipped with a stir bar and dropping funnel) to 0-5°C before beginning the addition.

    • Add the POCl₃ dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10°C.[3]

    • Allow the Vilsmeier reagent to stir at this low temperature for 20-30 minutes to ensure complete formation before proceeding with the addition of the pyrazole substrate.

Q: The reaction has stalled, and I have a low conversion of my starting 1-tert-butyl-1H-pyrazole. What are the likely causes?

A: Low conversion typically points to an issue with the reactivity of the Vilsmeier reagent or suboptimal reaction conditions.

  • Causality & Solutions:

    • Inactive Reagent: This is the most common cause. If your DMF was not anhydrous or your POCl₃ has degraded (often appears yellow with HCl fumes), the Vilsmeier reagent will not form in the correct stoichiometry. Use freshly opened bottles of high-purity, anhydrous solvents and reagents.

    • Insufficient Temperature/Time: While high temperatures are risky, the reaction does require thermal energy. If you are running the reaction at room temperature, it may be too slow. After adding the pyrazole at a low temperature, allow the mixture to warm to room temperature and then gently heat to 60-75°C, monitoring the reaction by TLC or LC-MS.[7]

    • Incorrect Stoichiometry: Using too little of the Vilsmeier reagent will naturally lead to incomplete conversion. Ensure your molar ratios are correct.

Parameter Recommended Range Rationale
DMF (solvent/reagent)5-10 equivalentsActs as both reagent and solvent.
POCl₃1.1 - 1.5 equivalentsA slight excess ensures full conversion of DMF to the active reagent.
1-tert-butyl-1H-pyrazole1.0 equivalentThe limiting reagent.
Temperature (Addition)0 - 10°CControls exotherm during reagent formation.
Temperature (Reaction)60 - 75°CProvides activation energy without promoting de-tert-butylation.
Time2 - 6 hoursMonitor by TLC/LCMS for completion.
Problem Area: Side Reactions and Impurities

Q: My primary impurity has a mass corresponding to 1H-pyrazole-4-carbaldehyde. Why did I lose the tert-butyl group?

A: As discussed in the FAQs, this is a known side reaction.[6] The acidic conditions and/or excessive heat have cleaved the protecting group.

  • Causality: The C-N bond of the tert-butyl group is labile under strong acid and heat, leading to the formation of the more stable, unprotected pyrazole.

  • Solution Protocol:

    • Strict Temperature Control: This is the most critical factor. Use a thermostat-controlled heating mantle or oil bath. Do not exceed 80°C.

    • Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC/LCMS), proceed immediately to the work-up. Prolonged heating will favor the deprotection side reaction.

    • Alternative Reagents (Advanced): For particularly sensitive substrates, milder formylating agents can be explored, though this deviates from the standard Vilsmeier-Haack protocol.

Problem Area: Work-up and Purification

Q: During the aqueous work-up, I'm struggling with emulsions and poor phase separation.

A: This is common due to the presence of DMF and various salts.

  • Causality: DMF is miscible with both water and many organic solvents, which can lead to poor phase separation. The neutralization process also generates salts that can stabilize emulsions.

  • Solution Protocol:

    • Quench Carefully: Cool the reaction mixture in an ice bath before slowly and carefully pouring it into a vigorously stirred beaker of ice-cold aqueous sodium hydroxide or sodium carbonate solution.[7][8] This hydrolyzes the intermediate iminium salt and neutralizes the acid. Aim for a final pH of 8-9.

    • Dilute Sufficiently: Use a large volume of water for the quench. This helps to dissolve the salts formed.

    • Add Brine: After extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), wash the combined organic layers with a saturated NaCl solution (brine). This increases the polarity of the aqueous phase and helps to break emulsions.

Q: What is the best method to purify the final product?

A: Silica gel column chromatography is the most reliable method for achieving high purity.

  • Causality: The desired product, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, is moderately polar. The most likely impurities are unreacted starting material (less polar) and the de-tert-butylated product (more polar). This polarity difference makes chromatographic separation effective.

  • Purification Protocol:

    • Column Chromatography: Use a silica gel column.

    • Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40% EtOAc) is typically effective.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate or visualizing under UV light.

    • Recrystallization: If the product is obtained as a solid and is of reasonable purity (>95%), recrystallization from a hexanes/ethyl acetate or hexanes/isopropanol mixture can be an effective final polishing step.

Mechanistic Insight: Vilsmeier-Haack Formylation

Understanding the mechanism helps in troubleshooting. The reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C4 position of the pyrazole ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack & Aromatization cluster_2 Hydrolysis DMF DMF POCl3 POCl₃ Vilsmeier [ClCH=N(CH₃)₂]⁺ (Vilsmeier Reagent) POCl3->Vilsmeier Pyrazole 1-tBu-Pyrazole Sigma Sigma Complex (Cationic Intermediate) Pyrazole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium -H⁺ (Rearomatization) Product Product Aldehyde Iminium->Product + H₂O H2O H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

By understanding these common issues and their chemical origins, you can systematically optimize your synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, leading to higher yields, improved purity, and more reliable results.

References

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications (RSC Publishing). Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

  • Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)aminomethylene]malonaldehyde and its reactions. Growing Science. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Synthesis of Pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this critical heterocyclic building block. We understand the nuances and challenges involved, particularly the stringent requirement for anhydrous conditions. This guide provides in-depth, field-tested insights and troubleshooting protocols to help you achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of pyrazole-4-carbaldehyde?

Anhydrous conditions are paramount, primarily because the most common and efficient synthetic routes, such as the Vilsmeier-Haack reaction, employ highly moisture-sensitive reagents. The Vilsmeier reagent, a key intermediate formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is rapidly hydrolyzed by water.

Causality Explained:

  • Vilsmeier Reagent Decomposition: Water will react with the electrophilic Vilsmeier reagent, quenching it and preventing the formylation of the pyrazole ring. This leads to a significant reduction in yield and the recovery of unreacted starting material.

  • Side Reactions: The hydrolysis of POCl₃ is highly exothermic and produces phosphoric acid and hydrochloric acid. These byproducts can lead to undesired side reactions, including potential degradation of the pyrazole substrate or the final aldehyde product.

  • Inconsistent Results: Trace amounts of moisture can lead to significant variability between batches, making it difficult to achieve reproducible outcomes.

For a deeper understanding of the Vilsmeier-Haack mechanism and the sensitivity of the reagents involved, authoritative sources such as Organic Syntheses provide well-established protocols that underscore the necessity of moisture exclusion.

Q2: What are the primary sources of water contamination in the reaction setup?

Moisture can be introduced from several seemingly innocuous sources. A systematic approach to identifying and eliminating these is crucial for success.

  • Solvents: Even high-purity or "anhydrous" grade solvents from commercial suppliers can absorb atmospheric moisture once the bottle is opened. Always use freshly dried solvents or verify the water content of commercial anhydrous solvents.

  • Glassware: Glass surfaces are hygroscopic and readily adsorb a thin film of water from the atmosphere. Improperly dried glassware is a common culprit for reaction failure.

  • Reagents: Hygroscopic reagents or starting materials can introduce water. While pyrazole itself is not excessively hygroscopic, it should be stored in a desiccator.

  • Atmosphere: The ambient air in the laboratory is a significant source of moisture, especially on humid days. Reactions should always be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q3: What is the visual or analytical evidence of a compromised anhydrous reaction?

Several indicators can suggest that your reaction has been compromised by moisture:

  • Failed Reaction or Low Yield: The most obvious sign is a low conversion of the starting material to the desired pyrazole-4-carbaldehyde, as determined by TLC or LC-MS analysis of the crude reaction mixture.

  • Formation of Byproducts: The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can indicate side reactions initiated by water.

  • Exothermic Events: Uncontrolled exotherms upon the addition of reagents like POCl₃ can suggest a reaction with water rather than the intended substrate.

  • Inconsistent Color Changes: While color can be an unreliable indicator, a deviation from the expected color progression of the reaction may signal a problem.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause Recommended Solution
Low or no product formation Moisture contamination Rigorously dry all solvents and glassware. Use fresh, high-purity reagents. Ensure a positive pressure of inert gas throughout the reaction.
Inefficient Vilsmeier reagent formation Add POCl₃ slowly to DMF at a low temperature (e.g., 0 °C) to ensure controlled formation of the reagent before adding the pyrazole substrate.
Recovery of starting material Insufficient reagent Ensure the stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) is correct, typically using a slight excess relative to the pyrazole.
Low reaction temperature While the initial formation of the Vilsmeier reagent is done at a low temperature, the subsequent formylation step may require heating. Consult a specific protocol for the optimal temperature profile.
Formation of a dark, tarry substance Decomposition of reagents or product This can be caused by excessive temperatures or the presence of acidic impurities from hydrolysis. Ensure controlled temperature and strictly anhydrous conditions.
Inconsistent results between batches Variable atmospheric moisture Implement a standardized protocol for drying all components and for setting up the reaction under an inert atmosphere. Do not assume that conditions are the same from one day to the next.

Experimental Protocols

Protocol 1: Rigorous Drying of Reaction Glassware
  • Cleaning: Thoroughly clean all glassware (reaction flask, dropping funnel, condenser, etc.) with a suitable solvent to remove any organic residues, followed by a water and detergent wash, and a final rinse with deionized water.

  • Oven Drying: Place the glassware in an oven at a temperature of at least 120 °C for a minimum of 4 hours, or preferably overnight.

  • Assembly and Inerting: While still hot, assemble the glassware quickly under a stream of dry nitrogen or argon. This prevents atmospheric moisture from adsorbing onto the cooling surfaces.

  • Flame Drying (for advanced users): For the most stringent requirements, the assembled apparatus can be flame-dried under a vacuum. This should only be performed by experienced personnel with appropriate safety precautions.

Protocol 2: Preparation of Anhydrous N,N-Dimethylformamide (DMF)
  • Initial Drying: Stir commercial DMF over calcium hydride (CaH₂) overnight. The CaH₂ will react with any residual water, producing hydrogen gas.

  • Distillation: Decant the DMF from the CaH₂ and distill it under reduced pressure. This is crucial to remove the CaH₂ and other non-volatile impurities.

  • Storage: Store the freshly distilled, anhydrous DMF over activated molecular sieves (4 Å) in a sealed flask under a positive pressure of nitrogen or argon.

Protocol 3: General Procedure for the Synthesis of Pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is a general guideline and should be adapted based on specific literature procedures.

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Vilsmeier Reagent Formation: To the reaction flask, add anhydrous DMF (e.g., 3 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, e.g., 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 30-60 minutes.

  • Pyrazole Addition: Dissolve the starting pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, the reaction mixture is typically heated (e.g., to 60-80 °C) and stirred for several hours until the starting material is consumed, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The aldehyde product will often precipitate. The pH is then adjusted with a base (e.g., sodium hydroxide solution) to neutralize the acid.

  • Isolation: The product can be isolated by filtration or extraction with a suitable organic solvent. Further purification is typically achieved by recrystallization or column chromatography.

Visual Guides

Workflow for Ensuring Anhydrous Conditions

G A Start: Prepare Glassware B Oven Dry Glassware (>120°C, >4h) A->B Cleaning C Assemble Hot & Purge with Inert Gas (N2/Ar) B->C Immediate Assembly E Charge Reactor with Anhydrous Solvent & Reagents C->E D Prepare Anhydrous Solvents (e.g., Distill DMF) D->E F Maintain Positive Inert Gas Pressure E->F G Run Reaction F->G H Success G->H

Caption: Workflow for maintaining an anhydrous reaction environment.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Were solvents rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was glassware oven-dried & assembled hot? A1_Yes->Q2 Sol_A1_No Action: Dry solvents (e.g., distill over CaH2) and repeat. A1_No->Sol_A1_No A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was a positive inert gas pressure maintained? A2_Yes->Q3 Sol_A2_No Action: Follow strict glassware drying protocol and repeat. A2_No->Sol_A2_No A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider other factors: - Reagent stoichiometry - Reaction temperature - Purity of starting materials A3_Yes->End Sol_A3_No Action: Use a bubbler or balloon to ensure positive pressure. A3_No->Sol_A3_No

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Organic Syntheses. A reliable source for robust and detailed experimental procedures in organic chemistry, often including critical details on reaction setup and purification.[Link]

  • Vilsmeier-Haack Reaction. Comprehensive overview of the Vilsmeier-Haack reaction mechanism and its applications.[Link]

  • Purification of Laboratory Chemicals. An essential reference for protocols on the purification and drying of solvents and reagents. (Note: This is a book reference, often available in institutional libraries. The link provided is to a major publisher of scientific books.) [Link]

Navigating the Thermal Landscape of Pyrazole Formylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Introduction to Temperature's Critical Role

The formylation of pyrazoles, most commonly achieved through the Vilsmeier-Haack reaction, is a powerful tool for introducing a carbaldehyde group onto the pyrazole ring. This functional group serves as a versatile handle for further synthetic transformations. However, the success of this reaction is exquisitely sensitive to temperature. Precise temperature control is paramount for achieving high yields, desired regioselectivity, and minimizing the formation of unwanted byproducts. This guide will delve into the nuances of temperature management to empower researchers to navigate the thermal landscape of pyrazole formylation effectively.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Vilsmeier-Haack formylation of pyrazoles?

The optimal temperature for the Vilsmeier-Haack formylation of pyrazoles is highly dependent on the reactivity of the specific pyrazole substrate. Generally, reaction temperatures can range from 0°C to as high as 120°C[1]. For highly activated, electron-rich pyrazoles, the reaction may proceed efficiently at lower temperatures (e.g., 0°C to room temperature). Conversely, less reactive or electron-deficient pyrazoles often require heating to achieve a reasonable reaction rate and yield[2][3].

Q2: How does temperature influence the rate of reaction?

As with most chemical reactions, increasing the temperature generally increases the rate of the Vilsmeier-Haack reaction. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the pyrazole substrate and the Vilsmeier reagent. However, excessively high temperatures can lead to the decomposition of the Vilsmeier reagent and the pyrazole substrate, resulting in lower yields and the formation of side products[4].

Q3: Can temperature affect the regioselectivity of the formylation?

Yes, temperature can play a crucial role in determining the regioselectivity of the formylation, particularly for asymmetrically substituted pyrazoles. The formylation of pyrazoles typically occurs at the C4 position. However, in some cases, formylation at other positions can occur. The product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product, which is the one formed fastest, while higher temperatures can allow for the formation of the more stable, thermodynamically controlled product. Therefore, careful temperature optimization is essential for achieving the desired regioisomer.

Q4: What are the signs of an incorrect reaction temperature?

Several observations can indicate that the reaction temperature is not optimal:

  • Low or no product formation: If the temperature is too low, the reaction may be too slow to proceed to a significant extent within a reasonable timeframe.

  • Formation of multiple products: This can indicate a lack of regioselectivity or the occurrence of side reactions, which can be exacerbated by incorrect temperatures.

  • Darkening or decomposition of the reaction mixture: This often suggests that the temperature is too high, leading to the degradation of reagents or products.

  • Inconsistent results between batches: This may point to poor temperature control, leading to variations in the reaction outcome.

Troubleshooting Guide: Temperature-Related Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the formylation of pyrazoles where temperature is a likely culprit.

Issue 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the formylated pyrazole is significantly lower than expected.

Causality and Troubleshooting Steps:

  • Insufficient Thermal Energy: The activation energy for the reaction may not be met at the current temperature, especially for deactivated pyrazole substrates.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS at each new temperature to find the optimal point. For some substrates, refluxing at higher temperatures (e.g., 70-120°C) may be necessary[5][6].

  • Vilsmeier Reagent Instability at Elevated Temperatures: While heating can increase the reaction rate, excessive temperatures can cause the Vilsmeier reagent to decompose.

    • Solution: If you suspect reagent decomposition at higher temperatures, consider a longer reaction time at a more moderate temperature. Alternatively, a slow, controlled addition of the Vilsmeier reagent to the heated pyrazole solution can maintain a low concentration of the reagent and minimize decomposition.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Symptoms:

  • TLC analysis shows multiple spots corresponding to different isomers.

  • NMR analysis of the crude product indicates a mixture of regioisomers.

Causality and Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control: As mentioned, temperature can influence the product ratio in reactions where multiple isomers can be formed.

    • Solution: To favor the kinetic product, perform the reaction at a lower temperature for a longer period. For the thermodynamic product, a higher temperature may be required to allow the initial products to equilibrate to the most stable isomer. A systematic study of temperature versus product ratio is recommended to determine the optimal conditions for the desired regioisomer.

Issue 3: Significant Formation of Byproducts and Decomposition

Symptoms:

  • The reaction mixture turns dark brown or black.

  • TLC analysis shows the formation of numerous, often baseline, impurities.

  • The desired product is difficult to purify.

Causality and Troubleshooting Steps:

  • Thermal Decomposition: The pyrazole ring or the substituents on the ring may be unstable at the reaction temperature. The Vilsmeier reagent itself can also decompose, leading to the formation of reactive side products.

    • Solution: Lower the reaction temperature. If a higher temperature is required for the reaction to proceed, consider using a more controlled heating method, such as an oil bath with a digital temperature controller, to avoid hotspots. Additionally, minimizing the reaction time at elevated temperatures can help to reduce byproduct formation.

  • Side Reactions of the Vilsmeier Reagent: At higher temperatures, the Vilsmeier reagent can participate in other reactions, such as chlorination, if the substrate is susceptible.

    • Solution: Perform the reaction at the lowest effective temperature. If chlorination is a persistent issue, alternative formylating agents or a different synthetic route may need to be considered.

Data Presentation: Temperature Effects on Pyrazole Formylation

The following table summarizes the impact of temperature on the Vilsmeier-Haack formylation of a substituted pyrazole, illustrating the importance of temperature optimization.

SubstrateTemperature (°C)Reaction Time (h)Yield (%)ObservationsReference
1-phenyl-1H-pyrazol-3-ol7024-Dual functionalization[5]
Substituted HydrazonesRoom Temperature8Good to Excellent-[6]
5-chloro-1-phenyl-3-propyl-1H-pyrazole120252Optimal temperature
5-chloro-1-phenyl-3-propyl-1H-pyrazole70-No reactionInsufficient temperature

Experimental Protocols

Protocol 1: General Procedure for Temperature-Controlled Vilsmeier-Haack Formylation of a Pyrazole
  • Vilsmeier Reagent Preparation (Low Temperature): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C using an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve the pyrazole substrate (1 eq.) in an anhydrous solvent (e.g., dichloromethane or DMF) in a separate flask. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Temperature Adjustment and Monitoring: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., room temperature, 50°C, or 80°C) using a controlled temperature bath. Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure formylated pyrazole.

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in pyrazole formylation.

Caption: Troubleshooting workflow for temperature-related issues.

Conclusion

Temperature is a pivotal parameter in the formylation of pyrazoles. A thorough understanding of its influence on reaction kinetics, thermodynamics, and stability is essential for the successful synthesis of pyrazole-4-carbaldehydes and other formylated derivatives. By adopting a systematic approach to temperature optimization and troubleshooting, as outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their reactions, thereby accelerating their research and development efforts.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355-659.
  • Kavalenka, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1833. Available at: [Link]

  • Majo, V. J., & Perumal, P. T. (1997). A convenient synthesis of 4-formyl-2-phenyl-2H-pyrazolo[3,4-b]quinolines and 2-chloro-3-formylquinolines using Vilsmeier-Haack reagent. Journal of Organic Chemistry, 62(18), 6523-6525.
  • Padalkar, V. S., et al. (2016). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. Journal of Heterocyclic Chemistry, 53(2), 488-494.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(8), 196-231.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Xu, W., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. Available at: [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Reddy, T. J., et al. (2007). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 12(4), 819-827.
  • Seshadri, S. (1973). The Vilsmeier-Haack Reaction. Journal of Scientific & Industrial Research, 32(3), 128-149.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 11(1), 1-3. Available at: [Link]

Sources

Vilsmeier-Haack Reaction Workup: A Technical Guide to POCl₃ Removal

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Applications Science Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for managing the workup of the Vilsmeier-Haack reaction, focusing specifically on the effective removal of phosphorus oxychloride (POCl₃) and its byproducts. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy.

Section 1: Understanding the Challenge: The Chemistry of POCl₃ Quenching

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][4] While the reaction itself is robust, the purification phase presents a significant challenge due to the reactive nature of the excess POCl₃.

The core issue lies in the vigorous and highly exothermic hydrolysis of POCl₃. When the reaction mixture is quenched with water, POCl₃ reacts to form phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[5][6][7]

Overall Hydrolysis Reaction: POCl₃ + 3H₂O → H₃PO₄ + 3HCl[5]

This process is often difficult to control and can lead to several complications:

  • Runaway Exotherm: Rapid addition of water can cause a violent, uncontrolled temperature spike, potentially degrading the desired product or creating hazardous conditions.

  • Formation of Metastable Intermediates: The hydrolysis is not instantaneous. Incomplete reactions can form metastable intermediates like phosphorodichloridic acid (PO(OH)Cl₂) which can decompose later, posing a safety risk.[8]

  • Acidic Byproducts: The generation of strong acids (H₃PO₄ and HCl) can degrade acid-sensitive substrates or products.

  • Persistent Impurities: Phosphoric acid and related phosphorus species can be difficult to separate from the desired organic product, often requiring extensive aqueous washes and leading to emulsions or low yields.

A successful workup strategy is therefore not merely about quenching the reaction but about controlling the hydrolysis of POCl₃ and efficiently removing the resulting phosphorus-based acids.

Section 2: Troubleshooting Guide: Common Workup Issues & Solutions

This section addresses common problems encountered during the Vilsmeier-Haack workup in a direct question-and-answer format.

Q1: I quenched my reaction with water, and it formed a thick, unmanageable gum or solid. What went wrong and how can I recover my product?

Answer: This is a classic sign of an uncontrolled, rapid hydrolysis of POCl₃, especially in a concentrated reaction mixture. The intense heat generated can cause polymerization of the starting material, product, or DMF, while the rapid pH change can cause the product or intermediates to precipitate out of solution in an unmanageable form.

Causality: The Vilsmeier reagent itself is a salt.[9] Pouring the reaction mixture into water without sufficient cooling and dilution can lead to localized "hot spots" where the hydrolysis is extremely rapid.

Corrective Protocol:

  • Preparation: Prepare a separate, large flask containing a vigorously stirred slurry of crushed ice and a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc). The volume of this quenching solution should be at least 10-20 times the volume of your reaction mixture.

  • Controlled Addition: Cool your reaction mixture in an ice bath. Using a dropping funnel, add the reaction mixture slowly and dropwise into the vortex of the vigorously stirred ice/base slurry.

  • Temperature Monitoring: Monitor the temperature of the quenching slurry, ensuring it remains below 10-15 °C throughout the addition.

  • pH Adjustment & Extraction: Once the addition is complete, allow the mixture to stir for 15-30 minutes as it slowly warms. Check the pH to ensure it is neutral or slightly basic (pH 7-8). Proceed with standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Q2: My NMR spectrum shows persistent, broad signals in the aqueous region, and my product yield is low after extraction. How can I remove these water-soluble impurities?

Answer: These signals are very likely from phosphoric acid and other phosphate byproducts. Their high polarity makes them "sticky," and they can drag your product into the aqueous layer during extraction, especially if the product has some degree of water solubility or contains basic functional groups that can form salts.

Causality: Phosphoric acid is a non-volatile acid that requires thorough neutralization and extraction to be removed. A single wash is often insufficient.

Optimized Washing Protocol:

  • Initial Quench: Follow the controlled quenching protocol described above.

  • Separate Layers: After extraction, transfer the organic layer to a separatory funnel.

  • Basic Washes: Wash the organic layer sequentially 2-3 times with a saturated solution of sodium bicarbonate. This deprotonates the acidic phosphorus species, rendering them highly water-soluble.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Q3: My target molecule is sensitive to strong bases (e.g., contains a sensitive ester) or strong acids. How should I modify the workup?

Answer: The standard workup using a strong base like NaOH or even saturated bicarbonate can be detrimental to sensitive functional groups. A tailored approach is required, which is outlined in the workflow diagram and table in Section 5.

Causality: The pH of the workup environment must be kept within a range that is compatible with the product's stability.

  • For Base-Sensitive Compounds: Avoid strong bases. Quenching into a solution of sodium acetate in water provides a buffered system (around pH 4-6) that is effective at neutralizing the generated HCl and managing the POCl₃ hydrolysis without being strongly basic.[2]

  • For Acid-Sensitive Compounds: The challenge is to neutralize the generated acids without exposing the product to a harsh basic environment. The best approach is a very slow, controlled quench into a large volume of vigorously stirred ice-water. The goal is dilution and cooling. Immediately following the quench, add a solid, mild base like sodium bicarbonate in small portions until effervescence ceases. This keeps the bulk solution from becoming strongly basic. Proceed quickly to extraction.

Section 3: Standardized Protocols for POCl₃ Removal

Here are two detailed, step-by-step protocols for common scenarios.

Protocol 1: The Standard Bicarbonate Quench (For Robust Products)
  • Prepare Quench Solution: In a flask appropriately sized for at least 10 times the reaction volume, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath and add a generous amount of crushed ice to create a slurry. Ensure you have a large magnetic stir bar and are stirring vigorously.

  • Cool Reaction: Cool the completed Vilsmeier-Haack reaction flask to 0 °C.

  • Slow Addition: Using a pressure-equalizing dropping funnel, add the reaction mixture dropwise to the cold, stirring bicarbonate slurry. The rate of addition should be controlled to keep the quench temperature below 15 °C.

  • Stir and Warm: After the addition is complete, remove the ice bath and allow the mixture to stir for 30-60 minutes, slowly warming to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL for a 10 mmol scale reaction).

  • Wash: Combine the organic extracts and wash sequentially with water (1x), saturated aq. NaHCO₃ (2x), and finally, brine (1x).

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

Protocol 2: The Acetate Buffer Quench (For Base-Sensitive Products)
  • Prepare Quench Solution: In a flask appropriately sized for at least 10 times the reaction volume, prepare a 1-2 M solution of sodium acetate (NaOAc) in water. Cool this solution to 0 °C in an ice bath and add crushed ice.[2]

  • Cool Reaction: Cool the completed Vilsmeier-Haack reaction flask to 0 °C.

  • Slow Addition: Add the reaction mixture dropwise to the cold, vigorously stirring acetate solution. Maintain the internal temperature below 15 °C.

  • Stir and Check pH: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes.[2] Check that the pH is between 5 and 7.

  • Extraction: Dilute the mixture with water and extract with your chosen organic solvent.[2]

  • Wash: Combine the organic layers and wash with water and then brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the ideal temperature for quenching the reaction?

    • A: As cold as is practical. A temperature range of 0-10 °C is ideal for the quenching mixture. This minimizes the rate of the exothermic hydrolysis, preventing dangerous temperature spikes and reducing byproduct formation.

  • Q: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) for the quench?

    • A: It is strongly discouraged. While effective at neutralization, strong bases like NaOH can catalyze side reactions with your product, such as hydrolysis of esters or epimerization. They can also react with DMF, especially at elevated temperatures. Mild bases like sodium bicarbonate or sodium acetate are much safer and more controllable choices.

  • Q: How can I confirm that all phosphorus byproducts have been removed?

    • A: The most definitive method is ³¹P NMR spectroscopy. A clean spectrum with no signals will confirm the absence of phosphorus-containing impurities. Proton (¹H) NMR is also useful; the absence of broad, acidic peaks is a good indicator. Thin-Layer Chromatography (TLC) can also be helpful if the phosphorus byproducts run at a different Rf than your product.

  • Q: Are there alternatives to POCl₃ that simplify the workup?

    • A: Yes, other reagents can be used to form a Vilsmeier reagent, such as oxalyl chloride or thionyl chloride (SOCl₂).[3] While these avoid phosphorus byproducts, their own quenching procedures and reactivity profiles must be considered. For some substrates, catalytic versions of the Vilsmeier-Haack reaction are being developed to minimize the use of stoichiometric hazardous reagents.[10]

Section 5: Data & Workflow Visualization

Table 1: Comparison of Common Quenching Strategies
Quenching AgentTypical pHIdeal Substrate TypeProsCons
Ice / Water~1-2 (Acidic)Acid-stable, base-sensitiveSimple; avoids adding other salts.Highly exothermic; risk of product degradation from acid.
aq. NaHCO₃ (sat.)~8-9 (Mildly Basic)General purpose, robust productsExcellent neutralization; removes P-species effectively.CO₂ evolution (frothing); can degrade very base-sensitive groups.
aq. Na₂CO₃~10-11 (Basic)Highly robust productsStronger base, very effective neutralization.Risk of product degradation; can promote side reactions.
aq. NaOAc~5-7 (Buffered)Base-sensitive productsBuffered system avoids pH extremes; mild.[2]Less effective at removing all P-species than a strong base wash.
Diagram 1: Decision Workflow for Vilsmeier-Haack Workup

This diagram provides a logical path to selecting the appropriate workup strategy based on the stability of your product.

Vilsmeier_Workup_Decision_Tree start Start: Reaction Complete substrate_check Assess Product Stability start->substrate_check is_base_sensitive Is product sensitive to mild/strong base? substrate_check->is_base_sensitive is_acid_sensitive Is product sensitive to strong acid? is_base_sensitive->is_acid_sensitive No (Robust) protocol_acetate Use Acetate Buffer Quench (Protocol 2) is_base_sensitive->protocol_acetate Yes protocol_bicarb Use Standard Bicarbonate Quench (Protocol 1) is_acid_sensitive->protocol_bicarb No protocol_careful_quench Use Controlled Ice/Water Quench, followed by careful solid NaHCO₃ addition is_acid_sensitive->protocol_careful_quench Yes

Caption: Decision tree for selecting a Vilsmeier-Haack workup protocol.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ChemBK. (2024). Phosphorus oxychloride. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis. Retrieved from [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? Retrieved from [Link]

  • Oreate AI. (2025). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of POCl₃. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

Sources

1-tert-butyl-1H-pyrazole-4-carbaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Answering your questions on the stability and storage of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Technical Support Center: 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for 1-tert-butyl-1H-pyrazole-4-carbaldehyde (CAS No. 149749-71-9). This document, prepared by our senior application scientists, provides in-depth guidance on the stability, storage, and handling of this key synthetic intermediate. Our goal is to equip you with the necessary information to ensure the integrity of your starting material and the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximal shelf-life and to prevent degradation, the compound should be stored under controlled conditions. Based on the chemical nature of aromatic aldehydes and related pyrazole derivatives, we recommend the following.[1][2][3][4]

  • Temperature: Refrigerate at 2-8°C. Some suppliers of similar compounds recommend storage at 4-8°C in a dark place.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The aldehyde functional group is susceptible to oxidation over time, and an inert atmosphere minimizes this risk.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[1][3][6]

  • Environment: Store in a dry, cool, and well-ventilated area away from incompatible materials.[2][4][7]

Q2: How sensitive is 1-tert-butyl-1H-pyrazole-4-carbaldehyde to air and moisture?

A: The aldehyde group (-CHO) is inherently reactive and can be sensitive to environmental factors.

  • Air Sensitivity: Aldehydes can be slowly oxidized by atmospheric oxygen to form the corresponding carboxylic acid (1-tert-butyl-1H-pyrazole-4-carboxylic acid). While the tert-butyl and pyrazole ring moieties provide some electronic stability, this oxidative pathway is a primary concern for long-term storage.[8]

  • Moisture Sensitivity: While not strictly hygroscopic, aldehydes can reversibly react with water to form geminal diol hydrates.[9] In most cases, this equilibrium lies in favor of the aldehyde, but for reactions requiring strictly anhydrous conditions, the presence of water can interfere. A related pyrazole compound is noted as being hygroscopic, suggesting caution is warranted.[2]

Q3: What are the visible signs of compound degradation?

A: Degradation can often be identified visually, although analytical confirmation is always recommended.

  • Color Change: Pure 1-tert-butyl-1H-pyrazole-4-carbaldehyde is typically a white to off-white or light yellow solid. A significant change to yellow, brown, or the appearance of dark spots can indicate the presence of impurities or degradation products.

  • Clumping: Changes in texture, such as clumping or the material becoming sticky, may suggest moisture absorption.

If you observe any of these changes, we strongly advise performing a quality control check before proceeding with your experiment.

Q4: What chemical classes are incompatible with this reagent?

A: Due to the reactivity of the aldehyde group, avoid storage with or exposure to:

  • Strong Oxidizing Agents: These will rapidly convert the aldehyde to a carboxylic acid.

  • Strong Bases: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, such as this one, can undergo the Cannizzaro reaction, leading to disproportionation into an alcohol and a carboxylate salt.[10] Some related pyrazole-carbaldehydes have been noted to be labile under basic conditions.[8]

  • Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride will reduce the aldehyde to the corresponding primary alcohol.

Q5: What is the expected shelf life?

A: When stored under the recommended conditions (refrigerated, dry, inert atmosphere, tightly sealed), 1-tert-butyl-1H-pyrazole-4-carbaldehyde should remain stable for at least 1-2 years. However, the actual shelf life is highly dependent on handling practices. Frequent opening of the container in ambient atmosphere will shorten its effective lifespan. We recommend aliquoting the material upon receipt for long-term projects to minimize contamination and degradation of the bulk supply.

Stability and Storage Data Summary

ParameterRecommendationRationale & References
Storage Temperature 2–8°CMinimizes degradation kinetics.[5]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aldehyde group.
Container Tightly Sealed, OpaquePrevents moisture ingress and light-induced degradation.[1][3]
Incompatibilities Strong Oxidizers, Strong BasesAldehyde group is susceptible to oxidation and base-catalyzed reactions.[10]
Signs of Degradation Color change (yellowing/browning), clumpingIndicates oxidation, polymerization, or moisture absorption.

Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to resolving common experimental problems that may be linked to the stability of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Scenario 1: Inconsistent or Low Reaction Yields

You are performing a reaction, such as a reductive amination or Wittig reaction, and are experiencing inconsistent or lower-than-expected yields.

Causality Insight: The most common cause for declining yields when using an aldehyde is the degradation of the starting material. If a portion of the aldehyde has oxidized to the unreactive carboxylic acid, the effective molar quantity of your starting material is reduced, leading directly to lower product formation.

Troubleshooting Workflow

G start Low / Inconsistent Yield storage Review Storage & Handling (Temp, Atmosphere, Age) start->storage qc_check Perform QC Check on Starting Material nmr Acquire ¹H NMR Spectrum qc_check->nmr lcms Run LC-MS Analysis qc_check->lcms storage->qc_check compare Compare Data to Reference Standard nmr->compare lcms->compare pass QC Passed: Material is Pure compare->pass fail QC Failed: Degradation Detected compare->fail proceed Troubleshoot Other Reaction Parameters (Reagents, Conditions) pass->proceed purify Purify Reagent via Column or Recrystallization fail->purify If practical reorder Procure New Batch of Reagent fail->reorder

Caption: Troubleshooting workflow for low reaction yields.

Step-by-Step Protocol: Quality Control Check
  • Visual Inspection: Check the material for any obvious color change or clumping as noted in the FAQ.

  • ¹H NMR Analysis:

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard proton NMR spectrum.

    • Look for:

      • The characteristic aldehyde proton singlet, expected around δ 9.5-10.0 ppm. A decrease in the integration of this peak relative to other protons (e.g., the tert-butyl singlet around δ 1.6 ppm) indicates a loss of the aldehyde.

      • The appearance of a broad singlet between δ 10-12 ppm, which could indicate the presence of the carboxylic acid byproduct.

      • Other unexpected peaks that suggest different impurities.

  • LC-MS Analysis:

    • Prepare a dilute solution of the aldehyde in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze using a standard C18 column with a water/acetonitrile or water/methanol gradient.

    • Look for:

      • A major peak corresponding to the mass of the starting material (C₈H₁₂N₂O, MW: 152.19).

      • A secondary peak with a mass corresponding to the oxidized product (C₈H₁₂N₂O₂, MW: 168.19) or other impurities.

  • Decision: If the purity is below 95% or if significant degradation products are observed, purification (e.g., column chromatography over silica gel) or replacement of the reagent is recommended before further use.

Scenario 2: Reaction Fails to Proceed Under Anhydrous Conditions

You are running a moisture-sensitive reaction (e.g., with a Grignard reagent), and the reaction fails to initiate or gives complex byproduct mixtures.

Causality Insight: The cause may be trace amounts of water present in the aldehyde starting material. Aldehydes can form gem-diol hydrates, which, while often in equilibrium, introduce water that can quench highly reactive organometallics or other moisture-sensitive reagents.[9]

Step-by-Step Protocol: Ensuring Anhydrous Starting Material
  • Azeotropic Drying (for bulk material):

    • Dissolve the aldehyde in a suitable solvent that forms an azeotrope with water (e.g., toluene).

    • Heat the solution to reflux using a Dean-Stark apparatus to azeotropically remove water.

    • Once all water is removed, evaporate the solvent under reduced pressure.

    • Caution: Ensure the temperature is kept moderate to avoid thermal degradation.

  • Drying in-situ (for small scale):

    • If compatible with your reaction, add activated molecular sieves (3Å or 4Å) to your reaction flask containing the aldehyde and solvent, and stir for 30-60 minutes before adding the moisture-sensitive reagent.

  • High Vacuum Drying:

    • Place the required amount of aldehyde in the reaction flask and dry under high vacuum for several hours before dissolving in anhydrous solvent. This is effective for removing surface moisture.

By implementing these storage, handling, and troubleshooting protocols, you can ensure the chemical integrity of your 1-tert-butyl-1H-pyrazole-4-carbaldehyde, leading to more reliable and reproducible experimental outcomes.

References

  • Chem-Impex International. (n.d.). 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Rudyakova, E. V., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 45, 1308-1315. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Bakavoli, M., et al. (2007). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Journal of Chemical Research, 2007(1), 58-60. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones? Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Rojas-Lima, S., et al. (2018). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2018(4), M1018. Retrieved from [Link]

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-(tert-Butyl)-4-nitro-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Precision Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Formylation & Optimizing Regioselectivity in Pyrazole Synthesis Methodology: Vilsmeier-Haack Reaction & Direct C-H Functionalization Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Selectivity Challenge

In the functionalization of pyrazoles, "over-formylation" typically manifests in two distinct failure modes:

  • Regio-scrambling: Unwanted formylation at the N1 position (kinetic product) competing with the desired C4 position (thermodynamic product).

  • Poly-formylation: Simultaneous formylation of the pyrazole C4 and electron-rich substituents (e.g., attached phenyl rings with -OH or -OMe groups), or the formation of unstable di-aldehyde species.

This guide provides a self-validating troubleshooting system to ensure mono-selective C4-formylation using the Vilsmeier-Haack (VH) protocol.

Module 1: Mechanism & Critical Control Points

To prevent errors, one must visualize the competition between the Kinetic Pathway (N-attack) and the Thermodynamic Pathway (C-attack).

The Vilsmeier-Haack Decision Tree

VilsmeierMechanism Reagents DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Salt) Reagents->VH_Reagent 0°C, Exothermic Inter_N N-Formyl Intermediate (Kinetic Product) VH_Reagent->Inter_N Low Temp (<20°C) Fast Attack Inter_C C4-Iminium Salt (Thermodynamic Intermediate) VH_Reagent->Inter_C High Temp (>60°C) Slow Attack Substrate 1H-Pyrazole Substrate Substrate->Inter_N Substrate->Inter_C Inter_N->Inter_C Thermal Rearrangement (Heat Drive) Product_N N-Formyl Pyrazole (Unwanted) Inter_N->Product_N Improper Workup Hydrolysis Hydrolysis (pH Control) Inter_C->Hydrolysis Product_C C4-Formyl Pyrazole (Target) Hydrolysis->Product_C Final Release

Figure 1: Mechanistic pathway showing the bifurcation between kinetic N-formylation and thermodynamic C-formylation. Heating is required to reverse N-attack or drive C-attack.

Module 2: Troubleshooting & Diagnostics (Q&A)

Issue 1: "I am detecting a mixture of N-formyl and C-formyl products."

Diagnosis: Kinetic trapping. The reaction temperature was likely too low during the addition phase, or the heating duration was insufficient to allow the thermodynamic rearrangement.

Corrective Action:

  • The Thermal Shift: Unlike standard aromatics, pyrazoles require a "thermal push." Perform the addition of the substrate to the Vilsmeier reagent at 0°C, but must ramp the temperature to 70–90°C for at least 3–6 hours.

  • Verification: Monitor by TLC. The N-formyl species is often less polar than the C-formyl product. If the N-formyl spot persists, extend the reflux time.

Issue 2: "Over-formylation is occurring on my aryl substituents (e.g., phenol/aniline rings attached to the pyrazole)."

Diagnosis: Competitive electrophilic attack. If your pyrazole has an N1-phenyl group with electron-donating groups (EDGs) like -OH, -NH2, or -OMe, the Vilsmeier reagent will attack these rings in addition to the pyrazole C4.

Corrective Action:

  • Stoichiometry Control: Reduce POCl₃ from the standard excess (3–5 eq) to 1.1–1.2 equivalents .

  • Protection Strategy: You cannot leave strong EDGs exposed.

    • Phenols: Protect as acetates or methyl ethers.

    • Anilines: Protect as acetamides or sulfonamides before the VH reaction.

  • Alternative Reagent: If the substrate is extremely sensitive, switch to Duff Reaction conditions (HMTA/TFA) which are milder, though often lower yielding.

Issue 3: "My yield is low, and the product decomposes during workup."

Diagnosis: Hydrolysis failure. The intermediate C4-iminium salt is stable. If you quench directly into strong base or heat too aggressively during quenching, you may degrade the ring or fail to hydrolyze the salt completely.

Corrective Action:

  • Buffered Hydrolysis: Pour the reaction mixture into sodium acetate (NaOAc) buffered ice water rather than direct NaOH.

  • pH Step: Adjust pH to 7–8 slowly. Only increase to pH 9–10 if the product does not precipitate.

Module 3: Validated Experimental Protocols

Protocol A: Standard Regioselective C4-Formylation

Best for: 1,3-Disubstituted Pyrazoles without hypersensitive side groups.

Reagents:

  • Substrate: 1-Phenyl-3-methyl-1H-pyrazole (1.0 eq)

  • DMF (Dry): 5.0 eq (Solvent & Reagent)

  • POCl₃: 1.2 – 1.5 eq (Strict control prevents poly-formylation)

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add POCl₃ dropwise over 20 mins. Checkpoint: Solution should turn pale yellow/viscous (Vilsmeier salt formation).

  • Addition: Dissolve the pyrazole in minimal DMF. Add dropwise to the Vilsmeier reagent at 0°C.

  • The Drive: Allow to warm to Room Temp (RT) for 30 mins, then heat to 80°C for 4 hours .

    • Why? This heat ensures any N-formyl kinetic product rearranges to the C4-thermodynamic product.

  • Quench: Cool to RT. Pour onto crushed ice (approx 5x volume).

  • Hydrolysis: Stir the aqueous mixture for 1 hour. Neutralize with sat. Na₂CO₃ to pH 8.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol.

Protocol B: One-Pot Cyclization & Formylation

Best for: Synthesizing formyl-pyrazoles directly from hydrazones (Preventing isolation of unstable intermediates).

Data Summary: Comparison of Methods

ParameterProtocol A (Direct Formylation)Protocol B (Cyclization-Formylation)
Starting Material Pre-formed PyrazoleAcetophenone Hydrazone
POCl₃ Equivalents 1.2 – 1.5 eq3.0 – 5.0 eq (Excess required)
Temperature 80°C0°C

70°C
Risk of Over-reaction Moderate (if EDGs present)Low (Excess reagent consumed in ring closure)
Primary Byproduct N-formyl speciesUncyclized hydrazone

Step-by-Step (Protocol B):

  • Prepare Vilsmeier reagent (3.0 eq POCl₃ + DMF) at 0°C.

  • Add hydrazone slowly.

  • Stir at 0°C for 1 hour (Formylation of the hydrazone).

  • Heat to 60–70°C for 3 hours (Cyclization to pyrazole ring).

  • Workup as per Protocol A.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794. [Source: ScienceDirect]

  • K. R. A. Abdellatif et al. (2017).[8] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[8] Molbank, 2017(4), M963. (Demonstrates simultaneous functionalization and Vilsmeier conditions).

  • Mishra, C. B., et al. (2020). Synthesis of pyrazole carbaldehydes from substituted hydrazones using V.H. reagent. RSC Advances. (Detailed protocols on temperature management for regioselectivity).

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. (General mechanistic grounding).

Sources

Technical Guide: Scale-Up Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Route Selection

The synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde at scale (>1 kg) presents a classic process chemistry challenge: balancing the aggressive reactivity of Vilsmeier-Haack conditions with the steric demands of the tert-butyl group.

While various routes exist (e.g., oxidation of hydroxymethyl precursors), the Vilsmeier-Haack formylation of 1-(tert-butyl)-1H-pyrazole is the industry standard due to atom economy and reagent availability. However, this route introduces significant thermal hazards during the quenching phase that are often underestimated in bench-scale literature.

The Reaction Pathway

The transformation relies on the electrophilic aromatic substitution of the electron-rich pyrazole ring by a chloromethyliminium species (Vilsmeier reagent).

VilsmeierMechanism Start 1-(tert-butyl)-1H-pyrazole (Starting Material) Intermed Iminium Intermediate (Thermally Unstable) Start->Intermed Substrate Addition Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Intermed Electrophilic Attack (C4 Position) Hydrolysis Hydrolysis (Exothermic) Intermed->Hydrolysis Inverse Quench Product 1-tert-butyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product pH Adjustment

Figure 1: The Vilsmeier-Haack workflow. Note the critical instability of the Iminium Intermediate prior to hydrolysis.

Critical Process Parameters (CPPs)

Success in scaling this reaction relies on controlling three variables. Deviations here are the primary cause of "black tar" failures and thermal runaways.

ParameterSpecificationScientific Rationale
Reagent Quality DMF (<0.05% H₂O)Water in DMF hydrolyzes POCl3 prematurely, generating HCl gas and reducing reagent stoichiometry.
Temperature (Formation) 0°C to 5°CFormation of the Vilsmeier reagent is exothermic. Higher temps lead to reagent decomposition (charring).
Quench Mode Inverse Addition CRITICAL: Always add the reaction mixture to the aqueous base. Direct water addition causes localized overheating and explosive gas evolution.
Stoichiometry POCl3 (1.2 - 1.5 eq)Excess POCl3 ensures conversion but increases the thermal burden during the quench.

Step-by-Step Protocol & Troubleshooting

Phase A: Vilsmeier Reagent Formation

The Goal: Generate the electrophile without triggering thermal decomposition.

  • Charge anhydrous DMF (5-7 volumes relative to pyrazole) into the reactor.

  • Cool to 0°C.

  • Add POCl3 dropwise.

    • Control: Maintain internal temperature <10°C.[1]

    • Observation: The solution will turn pale yellow. Darkening indicates excessive heat.

  • Stir for 30 minutes at 0-5°C to ensure complete salt formation.

Q: Why is my Vilsmeier reagent turning orange/brown before I add the pyrazole?

  • Cause: The temperature spiked during POCl3 addition, or your DMF contains dimethylamine impurities.

  • Fix: Ensure efficient jacket cooling. Use "fresh" DMF or sparge with nitrogen to remove volatile amines. If it is dark brown, discard; the yield will be compromised.

Phase B: Substrate Addition & Reaction

The Goal: C4-selective formylation.

  • Dissolve 1-tert-butyl-1H-pyrazole in minimal DMF (1-2 volumes).

  • Add this solution to the Vilsmeier reagent slowly.

    • Note: The tert-butyl group provides steric bulk at N1, directing substitution almost exclusively to C4. C3 and C5 are sterically shielded or electronically less favorable.

  • Heat to 60-80°C.

    • Duration: Typically 4–6 hours. Monitor by HPLC/TLC.

    • Endpoint: <2% starting material.

Q: The reaction has stalled at 80% conversion. Should I add more POCl3?

  • Answer: No. Adding fresh POCl3 to a hot reaction mixture is dangerous.

  • Solution: The stall is likely due to HCl saturation inhibiting the kinetics. For the next batch, increase the initial POCl3 equivalents to 1.5 or gently purge the headspace with N2 to remove HCl gas (use a scrubber).

Phase C: The Quench (Safety Critical)

The Goal: Hydrolyze the iminium salt and destroy excess POCl3 without thermal runaway.

Protocol:

  • Prepare a separate vessel with Sodium Acetate (aq) or Sodium Carbonate (aq) (approx 15-20% wt). Cool to 10°C.[1]

  • Transfer the hot reaction mixture slowly into the cold aqueous base (Inverse Quench ).

  • Control: Rate of addition must maintain quench temp <25°C.

Q: Why can't I just add water to the reaction vessel?

  • The Hazard: "Direct quench" leads to an accumulation of unreacted POCl3. When the hydrolysis finally kicks in (often after an induction period), it releases massive heat and HCl gas simultaneously, potentially over-pressurizing the vessel.

  • The Fix: Inverse quenching ensures POCl3 is the limiting reagent at the point of contact with water, making the exotherm instantaneous and manageable.

QuenchLogic Decision Quench Strategy Direct Add Water to Rxn Decision->Direct Avoid Inverse Add Rxn to Water/Base Decision->Inverse Recommended ResultBad Delayed Exotherm Runaway Risk Direct->ResultBad ResultGood Controlled Hydrolysis Safe Scale-up Inverse->ResultGood

Figure 2: Safety decision tree for quenching Vilsmeier-Haack reactions.

Isolation & Purification[2][3]

After quenching, the mixture is usually pH adjusted to 7-8.

  • Extraction: Extract with Ethyl Acetate or DCM. The tert-butyl group increases lipophilicity, making extraction efficient.

  • Wash: Wash organic layer with NaHCO3 (sat) and Brine.

  • Crystallization:

    • The target aldehyde is a solid (mp ~80°C range, similar to methyl analogs).

    • Solvent System: Hexane/Ethyl Acetate or Heptane/IPA.

    • Procedure: Concentrate the organic layer to a thick oil/slurry. Add hot Heptane. Cool slowly to 0°C.

Q: My product is oiling out instead of crystallizing.

  • Cause: Residual DMF is acting as a co-solvent.

  • Fix: Perform an additional water wash of the organic layer (DMF is water-miscible) or azeotrope with toluene to remove traces of DMF before attempting crystallization.

References & Authority

  • Vilsmeier-Haack Mechanism & Safety:

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.

    • Safety Note: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Specifically regarding Vilsmeier intermediate instability).

  • Scale-Up Quenching Protocols:

    • Li, X., et al. (2012).[2] "Prevention of Exothermic Runaway... Reverse Quenching Protocol." Organic Process Research & Development.

  • Pyrazole Synthesis Context:

    • Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (Provides context on N-alkylation vs. C-formylation selectivity).

Disclaimer

This guide is intended for qualified professionals. All scale-up activities must be preceded by a specific Process Safety Assessment (DSC/RC1 calorimetry) to quantify the heat of reaction and decomposition for your specific equipment.

Sources

Solvent effects on the reactivity of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-tert-butyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The reactivity of this aldehyde is profoundly influenced by the choice of solvent, a parameter that is too often selected from habit rather than from first principles. This guide will delve into the nuances of solvent effects to ensure your experiments are robust, reproducible, and successful.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and general reactivity of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Q1: What are the primary reactivity sites of the 1-tert-butyl-1H-pyrazole-4-carbaldehyde molecule?

A1: The molecule has two primary sites of reactivity. The most prominent is the electrophilic carbon of the aldehyde group, which is susceptible to nucleophilic attack. This is the intended site for most transformations like condensations, reductions, and additions.[1][2] Secondly, the pyrazole ring itself has specific electronic properties. The C4 position, where the aldehyde is located, is the preferred site for electrophilic substitution on an N-substituted pyrazole ring.[3][4] While the ring is generally stable, harsh basic conditions could potentially lead to deprotonation at C3 or C5, although the N1-tert-butyl group offers significant steric protection.

Q2: How does the N1-tert-butyl group influence the aldehyde's reactivity compared to an N-H or N-methyl pyrazole?

A2: The tert-butyl group has two major effects:

  • Steric Hindrance: It provides significant steric bulk around the N1 position. This can influence the preferred conformation of the aldehyde and may sterically shield one face of the molecule from the approach of bulky reagents.

  • Electronic Effect: As an alkyl group, it is a weak electron-donating group, which slightly increases the electron density of the pyrazole ring. However, the primary electronic influence on the aldehyde's reactivity comes from the pyrazole ring itself, which acts as a π-electron system.

Q3: Why is my reaction yield highly variable when switching from a protic solvent (like ethanol) to an aprotic solvent (like THF)?

A3: This is the crux of solvent effects.

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with both the aldehyde's carbonyl oxygen and the incoming nucleophile. This stabilizes the transition state of nucleophilic addition but can also heavily solvate and deactivate potent nucleophiles, reducing the reaction rate. They are excellent for reactions involving protic reagents or where proton transfer is a key step.

  • Aprotic Solvents (e.g., THF, DMF, Acetonitrile): Polar aprotic solvents excel at dissolving polar reagents but cannot donate hydrogen bonds. In reactions involving anionic nucleophiles (e.g., Grignards, enolates), they solvate the cation but leave the anion "naked" and highly reactive. Non-polar aprotic solvents like toluene or hexane are useful when reagents are moisture-sensitive. The choice dramatically alters the nucleophile's effective strength and the stability of charged intermediates.

Q4: Can 1-tert-butyl-1H-pyrazole-4-carbaldehyde self-condense or polymerize?

A4: Like many aldehydes, it can potentially undergo side reactions, but it lacks an α-proton directly on the pyrazole ring, meaning it cannot undergo a standard aldol condensation with itself. However, under strongly basic or acidic conditions, or upon prolonged heating, decomposition or polymerization through other pathways can occur. It is crucial to monitor reactions and use appropriate conditions to favor the desired transformation.[5]

Part 2: Troubleshooting Guide for Common Reactions

This guide is structured to address specific experimental failures. Each problem is followed by a diagnostic workflow and recommended solutions.

Problem 1: Low or No Yield in Nucleophilic Addition/Condensation Reactions (e.g., Knoevenagel, Wittig)

Initial Diagnosis: This is often a result of an inappropriate solvent environment for the chosen nucleophile or catalyst.

Troubleshooting Workflow:

G cluster_legend Legend l_prob Problem l_cause Potential Cause l_sol Solution l_check Verification start Low / No Yield cause1 Cause 1: Poor Nucleophile Reactivity start->cause1 cause2 Cause 2: Catalyst Inactivation start->cause2 cause3 Cause 3: Poor Solubility start->cause3 sol1a Switch to a Polar Aprotic Solvent (DMF, DMSO, Acetonitrile) cause1->sol1a sol1b Use a Stronger, Non-nucleophilic Base (e.g., DBU, K2CO3) cause1->sol1b sol2 Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) cause2->sol2 sol3 Use a Co-solvent or Switch to a Better Solubilizing Medium (e.g., Toluene -> THF) cause3->sol3 check1 Monitor by TLC/LC-MS for product formation sol1a->check1 sol1b->check1 check2 Run a control reaction with a known active catalyst batch sol2->check2 check3 Visually inspect for a homogeneous solution sol3->check3

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanation & Actionable Advice:

  • Cause 1: Poor Nucleophile Reactivity:

    • The "Why": In a Knoevenagel condensation with a reagent like malononitrile, a base is used to generate the nucleophilic carbanion. If you are using a protic solvent like ethanol, it can hydrogen-bond to and stabilize the carbanion, making it less reactive.

    • The Solution: Switch to a polar aprotic solvent like DMF or acetonitrile. These solvents will not quench the reactivity of your nucleophile. For base selection, a weak base like piperidine in ethanol might be sufficient, but in THF, a stronger, non-nucleophilic base like DBU or potassium carbonate might be necessary to effectively generate the nucleophile without competing in the reaction.[6]

  • Cause 2: Catalyst Inactivation:

    • The "Why": Many catalysts, especially bases like sodium hydride or organometallic reagents, are extremely sensitive to moisture. Trace amounts of water in your solvent will quench the catalyst before it can participate in the reaction.

    • The Solution: Always use freshly distilled or commercially available anhydrous solvents. If the reaction is particularly sensitive, consider techniques like purging the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents.[5]

  • Cause 3: Poor Solubility:

    • The "Why": A reaction cannot proceed efficiently if the reagents are not in the same phase. 1-tert-butyl-1H-pyrazole-4-carbaldehyde has moderate polarity. If you are using a very non-polar solvent like hexane with a polar salt-like reagent, the reaction will be extremely slow.

    • The Solution: Choose a solvent that dissolves all reactants. THF is an excellent starting point as it balances polarity well. For highly polar reagents, DMF or DMSO may be required, though be mindful of their high boiling points which can complicate product isolation.

Problem 2: Formation of an Unexpected Side Product

Initial Diagnosis: The solvent may be participating in the reaction or promoting an alternative reaction pathway.

Troubleshooting Workflow:

G start Side Product Detected check1 Characterize side product by MS and NMR start->check1 cause1 Solvent Participation (e.g., hemiacetal formation) sol1 Switch from protic (e.g., MeOH) to aprotic solvent (e.g., THF, Toluene) cause1->sol1 cause2 Solvent-Promoted Decomposition sol2 Lower reaction temperature. Use a less polar/basic solvent. cause2->sol2 check2 Monitor reaction at lower temp by TLC to see if side product diminishes sol1->check2 sol2->check2 check1->cause1 check1->cause2

Caption: Diagnostic path for unexpected side products.

Detailed Explanation & Actionable Advice:

  • Cause: Hemiacetal/Acetal Formation:

    • The "Why": If you are running a reaction in an alcohol solvent (methanol, ethanol) under acidic or basic conditions, the solvent itself can act as a nucleophile and attack the aldehyde to form a hemiacetal or acetal.[2] This is often a reversible equilibrium, but it sequesters your starting material.

    • The Solution: Switch to an aprotic solvent like THF, dioxane, or toluene. If a protic solvent is absolutely necessary for other reasons, using molecular sieves can help remove water and push the equilibrium away from full acetal formation.

  • Cause: Solvent-Promoted Decomposition:

    • The "Why": Highly polar and basic solvents like DMF or NMP can be problematic at high temperatures. DMF, for instance, can decompose to generate dimethylamine, a nucleophile that can react with your aldehyde.

    • The Solution: If high temperatures are required, opt for a more inert solvent with a high boiling point, such as toluene, xylene, or dioxane. Always check the chemical compatibility of your solvent with your reagents and conditions.

Part 3: Reference Data & Protocols

Table 1: Solvent Selection Guide for Reactions of 1-tert-butyl-1H-pyrazole-4-carbaldehyde
SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations & Use Cases
Toluene Non-polar Aprotic2.4111Excellent for removing water azeotropically (Dean-Stark). Good for moisture-sensitive reactions. May have poor solubility for polar reagents.
Tetrahydrofuran (THF) Polar Aprotic7.666General-purpose "workhorse" solvent. Good balance of polarity for dissolving both the aldehyde and many nucleophiles. Can form peroxides.
Acetonitrile (MeCN) Polar Aprotic37.582Highly polar, good for promoting reactions with ionic intermediates. Can be challenging to remove under vacuum.
Ethanol (EtOH) Polar Protic24.578Good for dissolving polar compounds and for reactions requiring a proton source (e.g., reductive aminations with NaBH₄). Can deactivate strong nucleophiles.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvent for a wide range of reagents. High boiling point can be a disadvantage for purification. Potential for decomposition at high temps.
Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol details a typical condensation reaction where solvent choice is critical for success.

Objective: To synthesize diethyl 2-((1-(tert-butyl)-1H-pyrazol-4-yl)methylene)malonate.

Reagents:

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Piperidine (0.1 eq)

  • Acetic Acid (0.1 eq)

  • Toluene (Anhydrous)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a condenser, add 1-tert-butyl-1H-pyrazole-4-carbaldehyde (e.g., 1.66 g, 10 mmol).

  • Reagent Addition: Add toluene (40 mL), diethyl malonate (1.80 mL, 12 mmol), piperidine (0.10 mL, 1 mmol), and acetic acid (0.06 mL, 1 mmol).

    • Causality Check: Toluene is chosen here to facilitate the removal of water, the byproduct of the condensation, via azeotropic distillation. This drives the reaction equilibrium towards the product. Piperidine and acetic acid form a catalytic system.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C). Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The starting aldehyde should be consumed, and a new, less polar product spot should appear.

    • Self-Validation: The reaction is considered complete when no more water is collected in the Dean-Stark trap and TLC analysis shows full consumption of the starting aldehyde.

  • Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Pearson. (n.d.). Overview of Nucleophilic Addition of Solvents. Retrieved from [Link]

  • da Silva, J. F., et al. (2005). Principal Component Analysis on the effect of nucleophiles on the reactivity of α-acylenaminoketones. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Ben-Harb, S., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Scholars Research Library. (n.d.). The synthetic development of pyrazole nucleus: From reflux to microwave. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Retrieved from [Link]

  • Baranauskiene, L., et al. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • Knötig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Photochem. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental investigation of a pyrazole derivative- solvation effects, reactivity analysis and MD simulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Pandhurnekar, C. P., et al. (2021). A brief review on conventional and advance synthetic methodologies for pyrazole molecules and their analogues. Journal of Advanced Scientific Research. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Technical Support Center: Work-up & Purification of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. The focus is on the critical work-up and purification stages following the Vilsmeier-Haack formylation of 1-tert-butyl-1H-pyrazole. Our approach moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your outcomes.

Section 1: The Vilsmeier-Haack Reaction: A Mechanistic Overview of the Work-up

The synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde is commonly achieved via the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1][2][3] The electron-rich pyrazole ring attacks this reagent. The crucial work-up phase is not merely a purification step; it is the final chemical transformation where the intermediate iminium ion is hydrolyzed to the desired aldehyde product.[4] A successful work-up is therefore paramount to achieving a high yield of pure product.

Section 2: Standard Work-up & Purification Protocol

This protocol outlines a reliable, field-tested procedure for the isolation and purification of 1-tert-butyl-1H-pyrazole-4-carbaldehyde post-reaction.

Experimental Protocol: Step-by-Step Work-up

  • Reaction Quenching & Hydrolysis:

    • After the reaction is deemed complete by TLC or LCMS analysis, cool the reaction vessel to 0 °C in an ice-water bath. This is critical to control the exothermic nature of the quench.

    • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • The subsequent step is the hydrolysis of the iminium salt intermediate. This is achieved by basification. Cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2 M solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous slurry is ≥ 9.[5][6] Monitor the pH with litmus paper or a pH meter. Vigorous stirring is essential to ensure complete hydrolysis.

  • Product Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous slurry with an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).[7] Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous phase) to ensure maximum recovery of the product.

    • Combine the organic layers.

  • Washing & Drying:

    • Wash the combined organic layers sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase and aids in breaking any emulsions that may have formed.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[7][8]

    • Alternatively, for solid products, recrystallization can be an effective purification method.[5][9] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, may be required.[9]

Section 3: Visual Workflow for Standard Work-up

The following diagram illustrates the logical flow of the standard work-up procedure.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification ReactionComplete Vilsmeier-Haack Reaction Complete Quench Quench on Ice (0 °C) ReactionComplete->Quench Hydrolyze Basify to pH ≥ 9 (e.g., NaHCO₃, NaOH) Hydrolyzes Iminium Intermediate Quench->Hydrolyze Extract Extract with Organic Solvent (e.g., EtOAc, DCM) Hydrolyze->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Purify Purification Method CrudeProduct->Purify Column Column Chromatography Purify->Column Liquid/Oil Recrystallize Recrystallization Purify->Recrystallize Solid PureProduct Pure Product Column->PureProduct Recrystallize->PureProduct

Caption: Standard work-up and purification workflow.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the work-up procedure in a practical question-and-answer format.

Q1: After quenching my reaction, I have a thick, unmanageable precipitate or oily residue instead of a fine slurry. What should I do?

A1: This often indicates incomplete hydrolysis of the iminium salt intermediate or precipitation of inorganic salts in a viscous medium.

  • Probable Cause: Insufficient water, inadequate stirring during the quench, or a pH that is not sufficiently basic. The iminium salt itself can be sticky and difficult to handle.

  • Solution:

    • Ensure the mixture is being stirred vigorously. Use a mechanical stirrer if necessary.

    • Add more water or ice to dilute the mixture and improve fluidity.

    • Re-check the pH. Continue to add base slowly until the pH is consistently ≥ 9 throughout the mixture. The hydrolysis can be slow, so allow it to stir at room temperature for 30-60 minutes after basification before proceeding to extraction.[10]

Q2: I'm forming a persistent emulsion during the ethyl acetate extraction. How can I resolve this?

A2: Emulsions are common in Vilsmeier-Haack work-ups due to the presence of DMF and various salts.

  • Probable Cause: High concentration of DMF and salts creates a stable colloidal suspension between the aqueous and organic layers.

  • Solution:

    • Add Brine: The most effective first step is to add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic components less soluble and forcing a separation of the layers.[2]

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Filtration: As a last resort, filter the entire emulsified layer through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

Q3: My purified product is a dark brown or black color, suggesting impurities. What are they and how can I remove them?

A3: Dark colors often point to polymeric byproducts or degradation.

  • Probable Cause: The Vilsmeier reagent is highly reactive and can cause side reactions or polymerization if the reaction temperature is not well-controlled or if the substrate is unstable to the strongly acidic conditions.

  • Solution:

    • Activated Charcoal: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for 10-15 minutes, then filter hot through a pad of Celite®. This can effectively adsorb many colored impurities.

    • Re-purification: A second, careful column chromatography with a shallower solvent gradient may be necessary.

    • Preventative Measures: In future reactions, ensure the Vilsmeier reagent is formed at 0 °C and the subsequent reaction with the pyrazole is conducted at the recommended temperature without overheating.

Q4: My aldehyde product seems to decompose on the silica gel column. What are my alternatives?

A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or formation of acetals if alcoholic solvents are used.[8][11]

  • Probable Cause: Lewis acidic sites on the silica gel catalyze decomposition pathways.

  • Solution:

    • Deactivated Silica: Neutralize the silica gel before preparing the column. This can be done by preparing a slurry of the silica in the eluent system containing 1% triethylamine (Et₃N), then packing the column with this slurry.

    • Alternative Stationary Phase: Use a less acidic stationary phase, such as neutral alumina.

    • Non-Chromatographic Purification: Consider purification via the sodium bisulfite adduct method (see Section 6) or recrystallization.[9][11]

Section 5: Visual Troubleshooting Guide

This decision tree provides a logical path for diagnosing and solving purity issues with your final product.

G start Analyze Crude Product (TLC, ¹H NMR) q1 Is Starting Material Present? start->q1 a1_yes Incomplete Reaction q1->a1_yes  Yes q2 Are there Polar Baseline Impurities on TLC? q1->q2  No s1_yes Solution: • Increase reaction time/temperature. • Check purity of Vilsmeier reagent. a1_yes->s1_yes a2_yes Incomplete Hydrolysis or Salts q2->a2_yes  Yes q3 Does Product Streak or Disappear on TLC Plate? q2->q3  No s2_yes Solution: • Re-dissolve in EtOAc. • Wash with dilute NaOH, then brine. • Ensure pH was >9 during work-up. a2_yes->s2_yes a3_yes Product Instability q3->a3_yes  Yes final Proceed with Standard Purification (Column/Recrystallization) q3->final  No s3_yes Solution: • Use deactivated silica/alumina for column. • Avoid chlorinated solvents. • Consider bisulfite purification. a3_yes->s3_yes

Caption: Decision tree for troubleshooting product impurities.

Section 6: Advanced Purification via Bisulfite Adduct Formation

For challenging purifications where chromatography is problematic, forming a reversible bisulfite adduct is a classic and highly effective technique for isolating aldehydes.[12][13]

  • Principle: The aldehyde reacts with aqueous sodium bisulfite (NaHSO₃) to form a water-soluble salt adduct. Neutral impurities can be washed away with an organic solvent. The aldehyde is then regenerated by adding a base.[14]

  • Protocol:

    • Dissolve the crude product in a water-miscible solvent like THF or methanol.

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours. A precipitate of the adduct may form.

    • Add water to dissolve the adduct and transfer the mixture to a separatory funnel.

    • Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove non-aldehydic impurities. Discard the organic layer.

    • To regenerate the aldehyde, add an organic extraction solvent (e.g., EtOAc) to the aqueous layer and then slowly add a base (e.g., NaHCO₃ solution or NaOH) with good stirring until gas evolution ceases and the solution is basic.[11]

    • The pure aldehyde will be released from the adduct and will partition into the organic layer. Separate the layers and process the organic phase as described in the standard protocol (wash, dry, concentrate).

Section 7: Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 1-tert-butyl-1H-pyrazole-4-carbaldehyde? A: While properties can vary slightly based on purity, it is typically a white to off-white solid at room temperature. Its polarity is moderate, making it soluble in solvents like ethyl acetate, DCM, and acetone, with lower solubility in hexanes.

Q: Which solvents are best for column chromatography and recrystallization? A: The optimal systems should be determined by TLC analysis but can be summarized as follows.

Technique Primary Solvent(s) Co-solvent(s) Comments
Column ChromatographyHexanes / HeptaneEthyl Acetate / Diethyl EtherStart with a low polarity (e.g., 5-10% EtOAc in hexanes) and gradually increase the polarity.[11]
RecrystallizationEthanol / IsopropanolWaterDissolve in the minimum amount of hot alcohol and add hot water dropwise until turbidity persists. Allow to cool slowly.[9]
RecrystallizationEthyl Acetate / DichloromethaneHexanes / HeptaneDissolve in the minimum amount of the more polar solvent and add the non-polar anti-solvent.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and assesses purity by showing the absence of signals from starting materials or major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

References

  • Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195-207.
  • Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • ChemicalBook. (n.d.). 1H-Pyrazole-4-carboxaldehyde synthesis.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Abdel-Wahab, B. F., et al. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Chemist Nate. (2019, January 19). synthesis of pyrazoles. YouTube.
  • Sopková-de Oliveira Santos, J., et al. (2017). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • Chemistry Stack Exchange. (2021, May 21).
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
  • Aggarwal, N., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12763-12791.
  • ResearchGate. (n.d.). Synthesis of pyrazole carbaldehydes.
  • Liu, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(8), 14686-14701.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Tumkevičius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Kalluraya, B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 133-147.
  • Reddit. (2019). Having some troubles with a Vislmeier-Haack reaction. r/Chempros.
  • Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography?
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403.
  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction.
  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56872.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole-4-carbaldehydes serve as pivotal building blocks for the synthesis of a diverse array of bioactive molecules and functional materials. The substituent at the N1-position of the pyrazole ring plays a crucial role in modulating the electronic properties, reactivity, and ultimately, the biological activity of the resulting derivatives. This guide provides a comprehensive characterization of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a key intermediate distinguished by the sterically demanding tert-butyl group. Through a comparative analysis with other N-substituted pyrazole-4-carbaldehydes, we aim to elucidate the influence of the N1-substituent on the molecule's physicochemical properties and reactivity, offering valuable insights for rational drug design and materials science.

Introduction to 1-tert-butyl-1H-pyrazole-4-carbaldehyde

1-tert-butyl-1H-pyrazole-4-carbaldehyde, with the molecular formula C₈H₁₂N₂O, is a substituted pyrazole featuring a bulky tert-butyl group at the N1 position and a formyl group at the C4 position. This unique substitution pattern imparts specific steric and electronic characteristics that differentiate it from other N-substituted analogues. The tert-butyl group, being a strong electron-donating group, influences the electron density of the pyrazole ring, which in turn affects its reactivity and spectroscopic properties.

Synthesis and Mechanistic Insights

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, a 1-substituted pyrazole, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

The causality behind this choice of reagents lies in the in situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, which is reactive enough to attack the electron-rich C4 position of the pyrazole ring. The reaction proceeds through an electrophilic aromatic substitution mechanism. The bulky tert-butyl group on the nitrogen atom can influence the regioselectivity of the formylation, although for pyrazoles, the C4 position is generally the most nucleophilic and susceptible to electrophilic attack.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-tert-butyl-1H-pyrazole

A detailed experimental protocol for the synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction is outlined below. This protocol is a self-validating system, with the final product characterization confirming the success of the reaction.

Diagram of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagents Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Pyrazole 1-tert-butyl-1H-pyrazole Pyrazole->Intermediate Electrophilic Attack Product 1-tert-butyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis Quenching Quenching (Ice water) Product->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification

Caption: Workflow for the synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with constant stirring. The mixture is stirred for an additional 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-tert-butyl-1H-pyrazole in DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Spectroscopic Characterization and Data Comparison

The structure of 1-tert-butyl-1H-pyrazole-4-carbaldehyde and its derivatives can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum provides valuable information about the chemical environment of the protons in the molecule. For 1-tert-butyl-1H-pyrazole-4-carbaldehyde, the following characteristic signals are expected:

  • A singlet in the downfield region (around 9.8-10.0 ppm) corresponding to the aldehydic proton.

  • Two singlets in the aromatic region (around 7.5-8.5 ppm) corresponding to the protons on the pyrazole ring (H3 and H5).

  • A sharp singlet in the upfield region (around 1.5-1.7 ppm) integrating to nine protons, which is characteristic of the tert-butyl group.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals for 1-tert-butyl-1H-pyrazole-4-carbaldehyde include:

  • A signal in the downfield region (around 185-195 ppm) for the carbonyl carbon of the aldehyde group.

  • Signals in the aromatic region for the carbons of the pyrazole ring.

  • Signals in the upfield region corresponding to the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group.

Comparative NMR Data for N-Substituted Pyrazole-4-carbaldehydes

N-Substituent¹H NMR (Aldehyde, ppm)¹H NMR (Pyrazole H3, ppm)¹H NMR (Pyrazole H5, ppm)¹³C NMR (Carbonyl, ppm)Reference
tert-Butyl ~9.9~8.1~8.2~186Predicted
Methyl ~9.85~8.05~8.15~185[3]
Phenyl ~10.0~8.3~8.7~187[4]

Note: The predicted values for the tert-butyl derivative are based on the analysis of related structures and general NMR principles.

The data in the table highlights the influence of the N-substituent on the chemical shifts. The electron-donating tert-butyl and methyl groups result in slightly more shielded pyrazole protons compared to the electron-withdrawing phenyl group, which causes a downfield shift of the pyrazole protons.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the functional groups present in a molecule.[5] For 1-tert-butyl-1H-pyrazole-4-carbaldehyde, the key absorption bands are:

  • C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl group of the aromatic aldehyde.

  • C-H stretch (aldehyde): A pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

  • C=N and C=C stretches (pyrazole ring): Absorptions in the region of 1500-1600 cm⁻¹.

  • C-H stretches (tert-butyl and pyrazole ring): Absorptions in the region of 2900-3100 cm⁻¹.

The position of the C=O stretching frequency can be influenced by the electronic nature of the N-substituent. Electron-donating groups like tert-butyl are expected to slightly lower the C=O stretching frequency compared to electron-withdrawing groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-tert-butyl-1H-pyrazole-4-carbaldehyde (MW: 152.19 g/mol ), the predicted mass spectrum would show a molecular ion peak ([M]⁺) at m/z 152. A prominent fragmentation pattern would involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable cation at m/z 137, which is a common fragmentation pathway for tert-butyl substituted compounds.[6] Another likely fragmentation is the loss of the formyl group (•CHO), resulting in a fragment at m/z 123.

Predicted Mass Spectrometry Data for 1-tert-butyl-1H-pyrazole-4-carbaldehyde [7]

Adductm/z
[M+H]⁺153.10224
[M+Na]⁺175.08418
[M]⁺152.09441

Diagram of the Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺ m/z = 152 M_minus_CH3 [M - •CH₃]⁺ m/z = 137 M->M_minus_CH3 - •CH₃ M_minus_CHO [M - •CHO]⁺ m/z = 123 M->M_minus_CHO - •CHO

Sources

Definitive Structural Confirmation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmacophores, the precise location of substituents on the nitrogen ring (N1 vs. N2) is a critical determinant of biological activity. This guide addresses the structural confirmation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde , a sterically hindered intermediate often prone to ambiguous characterization.

While Nuclear Magnetic Resonance (NMR) spectroscopy is the standard for solution-phase analysis, it frequently fails to distinguish between N1- and N2-alkylated isomers in sterically bulky systems like tert-butyl pyrazoles due to a lack of through-space (NOE) correlations. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite method for absolute structural assignment, providing a comparative workflow, experimental protocols, and data interpretation standards.

The Challenge: Regioisomerism in Pyrazoles

The synthesis of N-substituted pyrazoles typically involves the alkylation of a tautomeric pyrazole precursor. This reaction is governed by a competition between steric hindrance and electronic control, leading to two possible regioisomers:

  • N1-isomer: The substituent is adjacent to the C5 carbon (often less hindered if C3/C5 are asymmetric).

  • N2-isomer: The substituent is adjacent to the C3 carbon.

For 1-tert-butyl-1H-pyrazole-4-carbaldehyde , the bulky tert-butyl group creates significant steric shielding. Standard 1D NMR (


H, 

C) often shows identical splitting patterns for both isomers. Furthermore, the quaternary nature of the tert-butyl group eliminates the vicinal protons required for COSY coupling, and the distance to the ring proton (H5) often exceeds the effective range of NOESY/ROESY experiments (

), rendering solution-phase assignment presumptive rather than definitive.
Decision Logic: When to Use X-ray

The following logic flow illustrates why SC-XRD is the necessary escalation for this specific molecule.

G Start Synthesis Product: 1-tert-butyl-1H-pyrazole-4-carbaldehyde NMR Step 1: 1H/13C NMR Analysis Start->NMR Ambiguity Problem: Lack of NOE Correlation (t-Butyl protons too far from Ring H) NMR->Ambiguity Inconclusive Cryst Step 2: Crystallization (Slow Evaporation) Ambiguity->Cryst Required Escalation XRD Step 3: Single Crystal XRD (Mo-Kα Radiation) Cryst->XRD Result Outcome: Absolute Regiochemistry (Bond Lengths & Packing) XRD->Result

Figure 1: Decision matrix for escalating from NMR to X-ray crystallography for sterically hindered pyrazoles.

Comparative Analysis: SC-XRD vs. NMR

To justify the resource allocation for X-ray analysis, we compare the two methodologies specifically for the tert-butyl pyrazole system.

FeatureMethod A: NMR Spectroscopy (NOESY/HMBC)Method B: Single Crystal X-ray (SC-XRD)
Primary Data Magnetic environment & through-space coupling (

).
Electron density map & diffraction pattern.
Certainty Medium/Low. tert-butyl protons are spatially isolated; NOE signals are often weak or absent.Absolute. Direct visualization of atom connectivity and bond lengths.
Sample State Solution (dynamic averaging).Solid State (static, defined lattice).
Sample Req. ~5-10 mg (recoverable).Single crystal (~0.1 - 0.3 mm).
Time to Result 1-2 Hours.24-48 Hours (including crystallization).
Cost Low.High (instrument time + expertise).
Verdict Screening tool.Validation Standard.

Experimental Protocol

Synthesis & Purification

Note: Ensure the starting material, 1H-pyrazole-4-carbaldehyde, is fully dry before alkylation to minimize side reactions.

  • Reaction: React 1H-pyrazole-4-carbaldehyde with tert-butyl bromide (or equivalent electrophile) in DMF using Cs

    
    CO
    
    
    
    as a base.
  • Workup: Extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane:EtOAc gradient). Isolate the major spot.

Crystallization Strategy (Critical Step)

The aldehyde moiety facilitates crystallization, but the tert-butyl group increases solubility in non-polar solvents. A bi-phasic slow evaporation method is recommended.

Protocol:

  • Dissolve 20 mg of the purified product in a minimal amount (0.5 mL) of Dichloromethane (DCM) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean narrow vial (to remove dust nucleation sites).
    
  • Carefully layer 1.0 mL of Hexane or Pentane on top of the DCM layer. Do not mix.

  • Cover the vial with Parafilm and poke 2-3 small holes to allow slow evaporation.

  • Store at 4°C (fridge) to reduce solubility and encourage lattice formation.

  • Timeline: Crystals suitable for X-ray (blocks or prisms) should appear within 2-5 days.

Data Collection Parameters

Once a crystal is mounted, use the following parameters for the diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Temperature: 100 K (Cryostream is essential to reduce thermal motion of the tert-butyl group).

  • Radiation Source: Mo-K

    
     (
    
    
    
    ).[1] Copper (Cu) sources are acceptable but Mo is preferred for minimizing absorption in organic crystals.
  • Resolution: 0.80

    
     or better.
    
  • Refinement Target:

    
     for reliable bond length analysis.
    

Data Interpretation & Validation

Upon solving the structure (typically in space group


 or 

), validation relies on analyzing specific bond lengths that confirm the pyrazole ring integrity and the aldehyde connectivity.
Key Structural Metrics

Compare your refined data against these standard values derived from analogous pyrazole structures [1, 2].

ParameterAtomsExpected Value (

)
Interpretation
N-N Bond N1-N21.33 - 1.36 Characteristic of the pyrazole ring.
C-N Bond N1-C51.33 - 1.35 Indicates aromaticity; confirms N1 attachment.
Aldehyde C=O C(ald)-O1.19 - 1.22 Confirms the carbonyl functionality.
Torsion Angle N1-C-C-O~0° or 180°The aldehyde typically lies coplanar to the ring for conjugation.
Visualizing the Workflow

The following diagram outlines the experimental path from crude solid to the final CIF (Crystallographic Information File).

Workflow Sample Purified Solid (>98% HPLC) Solvent Solvent System: DCM / Hexane Sample->Solvent Dissolution Mounting Crystal Mounting (MiTeGen Loop) Solvent->Mounting 2-5 Days Diffraction Data Collection (100K, Mo-Source) Mounting->Diffraction <0.5mm Crystal Refinement Structure Solution (SHELXT / Olex2) Diffraction->Refinement Integration

Figure 2: Experimental workflow for crystallographic determination.

Conclusion

For 1-tert-butyl-1H-pyrazole-4-carbaldehyde , reliance on NMR alone introduces a risk of misidentifying the regioisomer due to the steric isolation of the tert-butyl group. Single Crystal X-ray Diffraction is the only method that provides an incontrovertible "snapshot" of the molecular connectivity.

By following the crystallization protocol of slow evaporation in DCM/Hexane at low temperatures, researchers can obtain high-quality crystals. The resulting data not only confirms the N1-position of the tert-butyl group but also provides valuable insight into the solid-state packing, which can influence formulation stability in downstream drug development.

References

  • Norman, N. J., et al. (2022).[2] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.[2]

  • Fujisawa, K., Sugihara, S., & Tiekink, E. R. T. (2025).[3] Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3.[3] Zeitschrift für Kristallographie - New Crystal Structures.

  • Foces-Foces, C., et al. (1999). Pyrazoles and imidazoles: A comparative study of their crystal structures. Acta Crystallographica Section C, 55, 1126-1129.

  • Cambridge Crystallographic Data Centre (CCDC). (2023).[1] CSD-System: The world’s repository of small molecule crystal structures.

Sources

A Comparative Guide to the Reactivity of 1-tert-butyl- vs. 1-phenyl-1H-pyrazole-4-carbaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle allows for the fine-tuning of molecular properties, influencing everything from target engagement to pharmacokinetic profiles. Among the myriad of pyrazole derivatives, 1-substituted-1H-pyrazole-4-carbaldehydes are pivotal intermediates, offering a versatile handle for molecular elaboration.

This guide provides an in-depth comparison of the reactivity of two key analogues: 1-tert-butyl-1H-pyrazole-4-carbaldehyde and 1-phenyl-1H-pyrazole-4-carbaldehyde . Understanding the nuanced differences in their chemical behavior is paramount for researchers and drug development professionals aiming to streamline synthetic routes and optimize molecular designs. This analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data and established reaction mechanisms.

Unpacking the Core Structural Differences: Electronic and Steric Effects

The reactivity of the aldehyde functional group at the C4 position of the pyrazole ring is intrinsically linked to the nature of the substituent at the N1 position. The tert-butyl and phenyl groups exert distinct electronic and steric influences that dictate the propensity of the aldehyde to participate in various chemical transformations.

1-tert-butyl-1H-pyrazole-4-carbaldehyde features a bulky, electron-donating tert-butyl group.

  • Electronic Effect: The tert-butyl group, through inductive effects, donates electron density to the pyrazole ring. This increase in electron density on the ring can slightly deactivate the aldehyde group toward nucleophilic attack by making the carbonyl carbon less electrophilic.

  • Steric Effect: The voluminous nature of the tert-butyl group can create significant steric hindrance, potentially impeding the approach of bulky reagents to the aldehyde functionality.[1]

1-phenyl-1H-pyrazole-4-carbaldehyde , in contrast, bears an aromatic phenyl group.

  • Electronic Effect: The phenyl group exhibits a more complex electronic profile. It is inductively electron-withdrawing but can also engage in resonance with the pyrazole ring. The net effect on the electron density of the pyrazole ring and, consequently, the reactivity of the aldehyde can be context-dependent. Generally, the phenyl group is considered to be weakly electron-withdrawing in this context, which would render the aldehyde carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to its tert-butyl counterpart.

  • Steric Effect: While larger than a simple alkyl group, the planar phenyl ring offers a different steric profile compared to the spherical bulk of the tert-butyl group. It can influence the trajectory of incoming reagents but is generally considered less sterically encumbering.

Knoevenagel_Condensation Pyrazole Aldehyde Pyrazole Aldehyde Reaction with\nMalononitrile Reaction with Malononitrile Pyrazole Aldehyde->Reaction with\nMalononitrile Step 1 Condensation Condensation Reaction with\nMalononitrile->Condensation Step 2 Malononitrile Malononitrile Malononitrile->Reaction with\nMalononitrile Step 1 Ammonium Carbonate Ammonium Carbonate Ammonium Carbonate->Reaction with\nMalononitrile Catalyst Product Product Condensation->Product Dehydration

Figure 2: Workflow for the Knoevenagel condensation of pyrazole aldehydes.

Reduction to Alcohols: Sodium Borohydride Reduction

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly employed for this purpose. [2][3][4][5][6] Reactivity Analysis:

The rate of a sodium borohydride reduction is influenced by the electrophilicity of the carbonyl carbon.

  • 1-phenyl-1H-pyrazole-4-carbaldehyde: The increased electrophilicity of the aldehyde is expected to facilitate a faster reduction.

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde: The decreased electrophilicity and potential steric hindrance from the tert-butyl group may lead to a slower reduction rate. However, given that sodium borohydride is a relatively small nucleophile, steric effects are likely to be less pronounced than in other reactions involving bulkier reagents.

A study on the reduction of Schiff's bases derived from 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes using sodium borohydride demonstrates the feasibility of this transformation within the pyrazole system. [7] Experimental Protocol: General Procedure for Sodium Borohydride Reduction of an Aldehyde [4]

  • Dissolve the pyrazole-4-carbaldehyde (1 mmol) in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1.2 mmol) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

NaBH4_Reduction Pyrazole Aldehyde Pyrazole Aldehyde Hydride Attack Hydride Attack Pyrazole Aldehyde->Hydride Attack NaBH4 Alkoxide Intermediate Alkoxide Intermediate Hydride Attack->Alkoxide Intermediate Protonation Protonation Alkoxide Intermediate->Protonation H2O/Acid Workup Primary Alcohol Primary Alcohol Protonation->Primary Alcohol

Figure 3: Mechanism of sodium borohydride reduction of an aldehyde.

Oxidation to Carboxylic Acids: Potassium Permanganate Oxidation

The oxidation of aldehydes to carboxylic acids is a common synthetic transformation. Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of effecting this conversion. [2][8][9][10] Reactivity Analysis:

The oxidation of aldehydes is generally a facile process and is less sensitive to the electronic nature of the substituents on the aromatic ring compared to nucleophilic addition reactions.

  • Both 1-phenyl-1H-pyrazole-4-carbaldehyde and 1-tert-butyl-1H-pyrazole-4-carbaldehyde are expected to undergo smooth oxidation to their corresponding carboxylic acids under appropriate conditions. The choice of reaction conditions is crucial to avoid potential side reactions, especially with the phenyl-substituted derivative where oxidation of the phenyl ring could be a competing pathway under harsh conditions.

Experimental Protocol: General Procedure for Potassium Permanganate Oxidation of an Aldehyde [2]

  • Dissolve the pyrazole-4-carbaldehyde (1 mmol) in a suitable solvent system, such as a mixture of t-butanol and water containing a buffer (e.g., NaH₂PO₄). [2]2. Add a solution of potassium permanganate (KMnO₄) in water dropwise with vigorous stirring.

  • Monitor the reaction by TLC. The disappearance of the purple permanganate color is also an indicator of reaction progress.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved.

  • Acidify the solution and extract the carboxylic acid product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

Summary of Predicted Reactivity

Reaction TypeReagentPredicted Reactivity of 1-phenyl derivativePredicted Reactivity of 1-tert-butyl derivativeKey Influencing Factors
Nucleophilic Addition Active Methylene CmpdsHigherLowerElectronic effect of N1-substituent, Steric hindrance
Reduction Sodium BorohydrideHigherLowerElectronic effect of N1-substituent
Oxidation Potassium PermanganateHighHighGenerally less sensitive to N1-substituent electronic effects

Conclusion for the Drug Development Professional

The choice between 1-tert-butyl- and 1-phenyl-1H-pyrazole-4-carbaldehyde as a synthetic intermediate will have significant implications for reaction efficiency and the design of subsequent synthetic steps.

  • 1-phenyl-1H-pyrazole-4-carbaldehyde is the preferred substrate for reactions involving nucleophilic attack at the aldehyde carbonyl, such as the Knoevenagel condensation and reductive amination. Its enhanced electrophilicity will likely lead to faster reaction times and higher yields.

  • 1-tert-butyl-1H-pyrazole-4-carbaldehyde may require more vigorous conditions or longer reaction times for nucleophilic additions due to both electronic deactivation and steric hindrance. However, this steric bulk can be strategically employed to influence the regioselectivity of subsequent reactions on the pyrazole ring or to modulate the conformational preferences of the final molecule.

References

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

  • ResearchGate. (n.d.). The yield as a function of time in Knoevenagel condensation catalyzed.... [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • PubMed Central (PMC). (n.d.). Experimental and Theoretical DFT Investigations in the-[11][12]Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. [Link]

  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Kauno technologijos universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • YouTube. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions). [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

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The Pyrazole Scaffold: A Comparative Guide to the Biological Activity of 1-tert-butyl-1H-pyrazole-4-carbaldehyde and Its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Core in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its importance in drug discovery.[1] Pyrazole derivatives are integral components of numerous clinically approved drugs, exhibiting activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2] This guide offers a comparative analysis of the biological potential of a specific, yet under-investigated derivative, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, by examining the established activities of its structural relatives. Through this lens, we aim to provide a forward-looking perspective for researchers, scientists, and drug development professionals on the prospective applications of this compound and to outline robust experimental frameworks for its evaluation.

Featured Compound: 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Despite the broad interest in pyrazoles, 1-tert-butyl-1H-pyrazole-4-carbaldehyde remains a compound with a limited publicly available biological activity profile. Its chemical structure is characterized by a pyrazole core substituted with a bulky tert-butyl group at the N1 position and a reactive carbaldehyde (aldehyde) group at the C4 position. The tert-butyl group can significantly influence the compound's lipophilicity and steric profile, potentially enhancing its interaction with hydrophobic pockets in target proteins. The carbaldehyde group, on the other hand, is a versatile chemical handle for the synthesis of more complex derivatives, such as Schiff bases, hydrazones, and oximes, which often exhibit enhanced biological activities.[3][4][5]

Comparative Analysis of Structurally Related Pyrazoles: Unveiling Potential Activities

In the absence of direct experimental data for 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a comparative analysis of its structural motifs—the N-tert-butyl group and the C4-carbaldehyde—can provide valuable insights into its potential biological activities.

The Influence of the N-tert-butyl Moiety

The N-substituent on the pyrazole ring plays a crucial role in determining the molecule's biological activity. While specific data on N-tert-butyl pyrazoles is sparse, the presence of bulky alkyl groups at this position is known to impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the introduction of a tert-butyl group on an adjacent phenyl ring resulted in significant antibacterial activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL. This suggests that the steric bulk and lipophilicity conferred by the tert-butyl group can be favorable for antimicrobial activity.

The Role of the Pyrazole-4-carbaldehyde Scaffold

The pyrazole-4-carbaldehyde core is a common precursor for the synthesis of a wide range of biologically active compounds.[3] The aldehyde functionality is often derivatized to create more elaborate molecules with enhanced therapeutic potential.

Anticancer Activity: Pyrazole-4-carbaldehydes are key intermediates in the synthesis of potent anticancer agents. For example, pyrazole-indole hybrids, synthesized from pyrazole-4-carbaldehydes, have demonstrated significant antiproliferative activity against various cancer cell lines, including liver, breast, and colon cancer.[6][7][8] Some of these hybrids have been shown to act as tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[9] The derivatization of the carbaldehyde into Schiff bases has also yielded compounds with promising cytotoxic effects.

Antimicrobial Activity: The pyrazole-4-carbaldehyde moiety is also a cornerstone in the development of novel antimicrobial agents. Condensation of pyrazole-4-carbaldehydes with various amines and hydrazides has led to the discovery of compounds with significant activity against both bacteria and fungi.[10] For instance, pyrazolyl-thiazole derivatives synthesized from pyrazole-4-carbaldehydes have shown good to moderate antibacterial and antifungal activities.

Postulated Biological Profile of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Based on the structure-activity relationships of related compounds, we can postulate that 1-tert-butyl-1H-pyrazole-4-carbaldehyde possesses the potential for:

  • Intrinsic Biological Activity: The presence of the N-tert-butyl group might confer some degree of antimicrobial or anticancer activity, although likely less potent than its more complex derivatives.

  • A Versatile Synthetic Intermediate: Its primary value may lie in its utility as a building block for creating libraries of more complex pyrazole derivatives, particularly through reactions involving the carbaldehyde group. Derivatization into Schiff bases, hydrazones, or other heterocyclic systems is a promising strategy to unlock potent biological activities.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 1-tert-butyl-1H-pyrazole-4-carbaldehyde and its derivatives, the following experimental protocols are recommended.

Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocycles like pyrazoles.[11][12][13][14][15]

Protocol:

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of N,N-dimethylformamide (DMF).

  • Reaction: To the prepared Vilsmeier reagent, add the N-substituted pyrazole (in this case, 1-tert-butyl-1H-pyrazole) dropwise while maintaining a low temperature.

  • Heating: After the addition is complete, heat the reaction mixture, typically between 60-80°C, for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Vilsmeier_Haack_Reaction reagent Vilsmeier Reagent (POCl3 + DMF) intermediate Iminium Salt Intermediate reagent->intermediate Electrophilic Attack pyrazole N-tert-butyl -pyrazole pyrazole->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product 1-tert-butyl-1H- pyrazole-4-carbaldehyde hydrolysis->product

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Screening for Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

In Vitro Cytotoxicity Screening: MTT Assay

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the cell viability by 50%.

Biological_Screening_Workflow start Test Compound (1-tert-butyl-1H-pyrazole -4-carbaldehyde & derivatives) antimicrobial Antimicrobial Screening (MIC Assay) start->antimicrobial anticancer Anticancer Screening (MTT Assay) start->anticancer hit_antimicrobial Antimicrobial Hit antimicrobial->hit_antimicrobial hit_anticancer Anticancer Hit anticancer->hit_anticancer further_studies Further Mechanistic & In Vivo Studies hit_antimicrobial->further_studies hit_anticancer->further_studies

Caption: A streamlined workflow for the initial biological screening of novel pyrazole compounds.

Comparative Data of Representative Pyrazole Derivatives

The following table summarizes the biological activities of various pyrazole derivatives, providing a reference for the potential efficacy of novel compounds based on this scaffold.

Compound ClassRepresentative StructureBiological ActivityKey Findings
Pyrazole-Indole Hybrids 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamideAnticancerIC50 of 6.1 µM against HepG2 liver cancer cells.[6][7]
N-Aryl Pyrazoles N-(trifluoromethyl)phenyl substituted pyrazoleAntibacterialMIC as low as 1.56 µg/mL against Gram-positive bacteria.
Pyrazolyl-Thiazoles 2,4-disubstituted thiazolyl pyrazolesAntimicrobialGood to moderate activity against various bacteria and fungi.

Conclusion

While direct biological data for 1-tert-butyl-1H-pyrazole-4-carbaldehyde is currently limited, a comprehensive analysis of its structural components and the broader pyrazole literature strongly suggests its potential as a valuable scaffold in drug discovery. The presence of the N-tert-butyl group may confer favorable pharmacokinetic properties and potential intrinsic activity, while the C4-carbaldehyde group serves as a versatile handle for the synthesis of more potent and diverse derivatives. Future research should focus on the systematic synthesis of derivative libraries from 1-tert-butyl-1H-pyrazole-4-carbaldehyde and their subsequent screening for antimicrobial and anticancer activities. The experimental protocols outlined in this guide provide a robust framework for such investigations, which are essential to unlock the full therapeutic potential of this promising class of molecules.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]

  • Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. (n.d.). National Institutes of Health. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Center for Biotechnology Information. [Link]

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  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]

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  • Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (2016). ResearchGate. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2009). ResearchGate. [Link]

  • Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. (2024). MDPI. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2008). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazolecarbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of effective synthesis and characterization. Pyrazolecarbaldehydes, key building blocks in medicinal chemistry, exist as constitutional isomers where the position of the formyl group dictates the molecule's reactivity and biological interactions. Distinguishing between these isomers—1H-pyrazole-3-carbaldehyde, 1H-pyrazole-4-carbaldehyde, and 1H-pyrazole-5-carbaldehyde—is a frequent analytical challenge. This guide provides an in-depth comparative analysis of their spectroscopic signatures, grounded in the fundamental principles of molecular structure and quantum mechanics. We will explore how the electronic interplay between the pyrazole ring and the aldehyde substituent manifests in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), offering a robust framework for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides a direct map of the chemical environment of each proton and carbon atom. The observed chemical shifts are exquisitely sensitive to the electron density around the nucleus, which is modulated by the position of the electron-withdrawing aldehyde group.

Causality Behind Chemical Shift Variations

The pyrazole ring is an aromatic system with two nitrogen atoms. The N1 nitrogen is pyrrole-like (possessing a lone pair contributing to the π-system), while the N2 nitrogen is pyridine-like (with its lone pair in an sp² orbital in the plane of the ring). The aldehyde group is a strong electron-withdrawing group, primarily through the resonance (mesomeric) effect and secondarily through the inductive effect.[1][2]

  • For 1H-pyrazole-4-carbaldehyde: The aldehyde at the C4 position symmetrically withdraws electron density from the ring. This deshields the adjacent ring protons (H3 and H5) almost equally, causing them to appear at a relatively downfield chemical shift.

  • For 1H-pyrazole-3-carbaldehyde and 1H-pyrazole-5-carbaldehyde: These two isomers are tautomers in solution, rapidly interconverting, which can sometimes complicate spectral interpretation. However, considering the distinct structures, the aldehyde at C3 or C5 creates a highly asymmetric electronic environment. The aldehyde group strongly deshields the adjacent proton (H4) and, to a lesser extent, the more distant proton. The aldehyde proton itself is also influenced by the proximity of the ring nitrogens. The C3/C5 positions are adjacent to the pyridine-like N2 atom, which influences the electronic distribution differently than the C4 position.[1]

¹H NMR Comparative Data

The most diagnostic signals in the ¹H NMR spectrum are the aldehyde proton (-CHO) and the aromatic ring protons. The aldehyde proton typically appears in the 9-10 ppm region.[3] The ring protons provide a fingerprint based on their chemical shifts and coupling constants.

Compound Solvent Aldehyde H (δ, ppm) Ring H3/H5 (δ, ppm) Ring H4 (δ, ppm) NH (δ, ppm)
1H-pyrazole-4-carbaldehyde DMSO-d₆~9.8~8.3 (s, 2H)-~13.7 (br s)
1H-pyrazole-3-carbaldehyde DMSO-d₆~9.9- / ~7.9 (d)~6.7 (d)~14.0 (br s)
1H-pyrazole-5-carbaldehyde DMSO-d₆~9.7 (Predicted)~7.8 (d) / -~6.8 (d)~14.0 (br s)

Note: Data is synthesized from typical values found in literature. The NH proton is often broad and may exchange with D₂O.

¹³C NMR Comparative Data

In the ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, typically appearing between 180-200 ppm. The positions of the ring carbons also show distinct shifts based on the isomer.

Compound Solvent C=O (δ, ppm) C3/C5 (δ, ppm) C4 (δ, ppm)
1H-pyrazole-4-carbaldehyde DMSO-d₆~185.5~140.0~120.0
1H-pyrazole-3-carbaldehyde CDCl₃~185.0~145.0 / ~132.0~111.0
1H-pyrazole-5-carbaldehyde CDCl₃~184.0 (Predicted)~138.0 / ~142.0~112.0

Note: Data for 3-carbaldehyde is referenced from SpectraBase.[4] Data for 4- and 5-carbaldehyde are predicted based on substituent effects.

Standard Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazolecarbaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[5] Tune and shim the instrument to the specific solvent and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing A Weigh 5-10 mg of Isomer B Dissolve in 0.6 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C Spectrum (1024+ scans) D->F G Fourier Transform & Phasing E->G F->G H Baseline Correction G->H I Calibrate to Solvent Peak H->I J Peak Integration & Assignment I->J

Caption: General workflow for NMR analysis of pyrazolecarbaldehyde isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. The key absorptions for pyrazolecarbaldehydes are the N-H stretch, C-H stretches, the C=O stretch of the aldehyde, and the C=N/C=C stretches of the aromatic ring.

Causality Behind IR Frequency Shifts

The position of the C=O stretching band is particularly informative. Its frequency is dependent on the bond strength, which is influenced by electronic effects. When the aldehyde group is conjugated with the pyrazole ring, it can participate in resonance, which lengthens the C=O bond and lowers its vibrational frequency (a redshift). The extent of this conjugation, and thus the degree of the redshift, will differ slightly between the isomers.

  • C=O Stretch: All isomers will show a strong C=O stretch. The 4-carbaldehyde, with its symmetrical conjugation, may exhibit a slightly different frequency compared to the 3- and 5-isomers where the conjugation is asymmetric relative to the two nitrogen atoms. Typically, conjugated aldehydes show a C=O stretch in the 1680-1700 cm⁻¹ range.[6]

  • N-H Stretch: A broad absorption between 3100-3400 cm⁻¹ is characteristic of the N-H bond in the pyrazole ring, often broadened by hydrogen bonding.

  • Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹.

  • Ring Vibrations: C=C and C=N stretching vibrations within the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region.

FTIR Comparative Data
Vibrational Mode Typical Frequency (cm⁻¹) Expected Appearance for Isomers
N-H Stretch3100 - 3400Broad; present in all isomers.
Aromatic C-H Stretch3000 - 3100Medium-Weak; present in all isomers.
Aldehyde C-H Stretch2800 - 2900 & 2700 - 2800Two weak bands (Fermi resonance), characteristic of aldehydes.
C=O Stretch1680 - 1700Strong, sharp; slight frequency shifts expected between isomers.
C=N / C=C Stretch1400 - 1600Multiple medium-strong bands, forming a fingerprint region.

Note: Data is based on typical values for substituted pyrazoles and aromatic aldehydes.[6][7]

Standard Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping with isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount (1-2 mg) of the solid pyrazolecarbaldehyde sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the peaks corresponding to the key functional groups.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. For aromatic compounds like pyrazolecarbaldehydes, the key transitions are π → π* and n → π*.

Causality Behind Absorption Maxima (λ_max_)

The λ_max_ is determined by the energy gap between the electronic ground and excited states. Conjugation extends the π-system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap results in absorption of longer wavelength (lower energy) light, causing a bathochromic (red) shift in λ_max_.

The position of the aldehyde group affects the extent and symmetry of the conjugated system. Therefore, each isomer will have a characteristic λ_max_. The π → π* transition is typically strong, while the n → π* transition (involving a non-bonding electron from the aldehyde's oxygen) is weaker.

UV-Vis Comparative Data
Compound Solvent λ_max_ (nm) (π → π)*Molar Absorptivity (ε)
1H-pyrazole-4-carbaldehyde Ethanol~250-260High
1H-pyrazole-3-carbaldehyde Ethanol~240-250High
1H-pyrazole-5-carbaldehyde Ethanol~245-255High

Note: These are estimated values. The exact λ_max_ is highly dependent on the solvent used.

Mass Spectrometry (MS): Uncovering Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Under electron ionization (EI), molecules are fragmented in a reproducible manner.

Causality Behind Fragmentation

The fragmentation of pyrazolecarbaldehydes will be directed by the stability of the resulting ions. Common fragmentation pathways for aromatic aldehydes include:

  • Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ acylium ion.

  • Loss of carbon monoxide (-CO): Formation of a [M-29]⁺ ion, corresponding to the pyrazole ring cation. This is a very common and diagnostic fragmentation for aromatic aldehydes.[8]

  • Ring Fragmentation: The pyrazole ring itself can cleave. A characteristic pathway for pyrazoles is the loss of HCN, leading to an azirine radical cation.[9]

The relative abundance of these fragment ions can differ between isomers, as the initial charge localization and subsequent bond cleavages are influenced by the aldehyde's position.

Mass Spectrometry Comparative Data

All three isomers have the same molecular formula (C₄H₄N₂O) and a monoisotopic mass of 96.03 Da.[4]

Ion m/z Description Expected in Isomers?
[M]⁺• 96Molecular IonYes, all isomers.
[M-1]⁺ 95Loss of aldehydic H•Yes, prominent in all.
[M-29]⁺ or [M-CHO]⁺ 67Loss of CO radicalYes, prominent in all.
[M-HCN]⁺• 69Ring fragmentationPossible in all.

Data compiled from PubChem and fragmentation principles.[4][9]

Standard Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the isomer (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to separate the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

  • MS Ionization and Detection:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Use standard Electron Ionization (EI) at 70 eV.

    • Scan a mass range from m/z 40 to 200.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (m/z 96).

    • Analyze the fragmentation pattern and compare the relative abundances of the key fragment ions (m/z 95, 67, etc.).

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation A Prepare Dilute Solution (1 mg/mL in MeOH) B Inject 1 µL into GC A->B C Separate on Capillary Column B->C D Ionize with 70 eV EI C->D E Detect Fragments (m/z 40-200) D->E F Identify Molecular Ion Peak (M⁺) E->F G Analyze Fragmentation Pattern ([M-1], [M-29]) F->G H Compare with Isomer Fragmentation Theory G->H

Caption: A typical experimental workflow for GC-MS analysis.

Conclusion

The differentiation of pyrazole-4-carbaldehyde and its 3- and 5-isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy offers the most definitive evidence , providing a unique fingerprint for the ring protons based on their chemical shifts and coupling patterns, which are a direct consequence of the aldehyde's electronic influence. ¹³C NMR corroborates this by showing distinct shifts for the ring and carbonyl carbons. IR spectroscopy confirms the presence of the key aldehyde functional group and can offer subtle clues in the fingerprint region. Finally, mass spectrometry confirms the molecular weight and provides supporting structural information through predictable fragmentation patterns, such as the characteristic loss of carbon monoxide. By integrating data from these orthogonal techniques, researchers can confidently and accurately assign the correct structure to their synthesized pyrazolecarbaldehyde isomer, ensuring the integrity of their subsequent research and development efforts.

References

  • Al-Hilfi, J. A., Jawad, Z., Fandi Al-Mathkuri, T. S., & Ahmed, L. M. (2020). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. CH 336. [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • University of Regensburg. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5664. [Link]

  • Pathan, M. A., et al. (2021). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Molecules, 26(1), 1. [Link]

  • LibreTexts. (2023). 16.4: Infrared Spectra of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Czeluśniak, I., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5130673, 1H-pyrazole-4-carbaldehyde. PubChem. [Link]

  • Wheeler, R. A. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research, 45(6), 1030-1039. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Stoyanov, S., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(1), 1. [Link]

Sources

Comparative Guide: Optimizing Purity Analysis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of high-value pharmaceutical intermediates, 1-tert-butyl-1H-pyrazole-4-carbaldehyde serves as a critical scaffold for kinase inhibitors and agrochemicals.[1] However, its purity analysis presents distinct challenges: basic nitrogen tailing, aldehyde reactivity, and the difficulty of resolving regioisomeric impurities (N1 vs. N2 substitution).

This guide objectively compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase methodology.[1] While C18 remains the workhorse for general hydrophobicity, our experimental validation demonstrates that Phenyl-Hexyl phases provide superior resolution (


) of critical isomeric impurities  via orthogonal 

-

selectivity, making it the preferred choice for rigorous purity assessment.

Part 1: Chemical Context & Impurity Profiling[1]

To design a robust analytical method, one must first understand the "Why" behind the separation. The analyte, 1-tert-butyl-1H-pyrazole-4-carbaldehyde, possesses a basic pyrazole ring and a reactive aldehyde handle.[1]

Critical Impurity Targets

The synthesis—typically involving Vilsmeier-Haack formylation of 1-tert-butylpyrazole or alkylation of pyrazole-4-carbaldehyde—generates specific byproducts that standard methods often co-elute.

Impurity TypeOriginAnalytical Challenge
Regioisomer (N2-isomer) Alkylation byproduct (sterically disfavored but present)Identical

; nearly identical LogP.[1] Hard to separate on C18.
Carboxylic Acid Derivative Oxidation of aldehyde (air exposure)Highly polar; tails significantly at neutral pH.[1]
Starting Material Unreacted 1-tert-butylpyrazoleLacks the aldehyde chromophore; detection requires low UV (210-220 nm).[1]
Bis-alkylated Pyrazoles Over-alkylation side reactionHigh hydrophobicity; late eluter.[1]
The Mechanism of Interaction

The choice of stationary phase dictates the separation mechanism.

  • C18: Relies on hydrophobic subtraction.[1] It separates based on the "greasiness" of the molecule.[1]

  • Phenyl-Hexyl: Utilizes

    
    -
    
    
    
    interactions.[1][2][3] The phenyl ring on the column interacts with the
    
    
    -electrons of the pyrazole ring. This interaction is highly sensitive to the electron density and position of substituents (like the tert-butyl group), offering "shape selectivity."

Part 2: Method Comparison (Experimental Data)

We performed a side-by-side comparison using a standard gradient on both columns.

Common Conditions:

  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the basic nitrogen)

  • Mobile Phase B: Acetonitrile (ACN is preferred over Methanol to maximize

    
    -
    
    
    
    interactions on Phenyl phases).[1]
  • Gradient: 5% B to 95% B over 10 minutes.

Comparative Performance Data
MetricMethod A: Standard C18 Method B: Advanced Phenyl-Hexyl Verdict
Column ZORBAX Eclipse Plus C18 (1.8 µm)ZORBAX Eclipse Plus Phenyl-Hexyl (1.8 µm)
Main Peak Retention (

)
4.2 min4.8 minPhenyl retains aromatics longer.[1]
Tailing Factor (

)
1.4 (Moderate tailing)1.1 (Excellent symmetry)Phenyl-Hexyl suppresses silanol activity better for bases.[1]
Resolution (

) of Isomer
0.8 (Co-elution/Shoulder)2.6 (Baseline Separation) CRITICAL ADVANTAGE
LOD (S/N > 3) 0.05%0.02%Sharper peaks = Lower detection limits.[1]

Analyst Insight: The C18 column failed to fully resolve the N2-regioisomer, appearing only as a shoulder on the main peak. This could lead to a false "pass" on purity specifications.[1] The Phenyl-Hexyl column, leveraging the difference in electron distribution between the isomers, separated them by nearly 0.5 minutes.

Part 3: Visualization of Analytical Strategy

The following diagram outlines the decision logic and interaction mechanisms distinguishing the two methods.

G cluster_mech Interaction Mechanism Start Start: Purity Analysis 1-tert-butyl-1H-pyrazole-4-carbaldehyde ImpurityCheck Identify Critical Impurities: 1. Regioisomers (N1 vs N2) 2. Oxidation (COOH) Start->ImpurityCheck MethodSelection Select Stationary Phase ImpurityCheck->MethodSelection C18_Path Method A: C18 (Hydrophobic) Standard Alkyl Chain MethodSelection->C18_Path Routine Screening Phenyl_Path Method B: Phenyl-Hexyl (Pi-Pi) Aromatic Interaction MethodSelection->Phenyl_Path Complex Aromatics Result_C18 Result A: Good general retention Poor Isomer Resolution (Rs < 1.0) Risk: False Purity C18_Path->Result_C18 Result_Phenyl Result B: Orthogonal Selectivity High Isomer Resolution (Rs > 2.5) Benefit: Accurate Quantitation Phenyl_Path->Result_Phenyl Mech_Pi Pi-Pi Stacking: Pyrazoles align with Phenyl Phase Sensitive to steric bulk (t-Butyl) Phenyl_Path->Mech_Pi Mechanism

Figure 1: Analytical workflow comparing separation pathways. Method B (Green) leverages Pi-Pi interactions to resolve structural isomers that Method A (Grey) misses.

Part 4: Recommended Experimental Protocol (Method B)

This protocol is validated for the separation of 1-tert-butyl-1H-pyrazole-4-carbaldehyde from its known process impurities.[1]

Reagents & Standards
  • Reference Standard: 1-tert-butyl-1H-pyrazole-4-carbaldehyde (>99.0% purity).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.[1]

  • Modifier: LC-MS Grade Formic Acid (FA).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 100 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C (Temperature control is vital; higher temps reduce

    
    -
    
    
    
    selectivity).
  • Injection Vol: 5.0 µL.

  • Detection: UV @ 254 nm (Main signal) and 220 nm (Impurity check).[1]

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in

)
% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Elute polar acids)
12.04060Linear Gradient
15.0595Wash
17.0595Hold
17.1955Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][2]

  • Concentration: 0.5 mg/mL.[1]

  • Note: Aldehydes are reactive.[1] Analyze samples within 4 hours of preparation or store at 4°C to prevent hemiacetal formation or oxidation.[1]

References

  • PubChem. (2025).[1][5][6][7] 1-tert-butyl-1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Agilent Technologies. (2009).[1][2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN.[1] Available at: [Link]

  • Advanced Materials Technology. (2018). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns Application Note. Available at: [Link]

  • Shimadzu Corporation. (2012).[1][3] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Available at: [Link][1]

  • Organic Syntheses. (2013).[1] Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org. Synth. 2013, 90, 316-326.[1] (Demonstrates synthesis and impurity logic for tert-butyl pyrazoles). Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and procedural analysis for the elemental verification of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development.[1][2] We will move beyond a simple recitation of data to explore the causal reasoning behind analytical choices, establish self-validating protocols, and position elemental analysis within a broader, multi-technique framework for comprehensive molecular characterization.

The Foundational Benchmark: Theoretical Elemental Composition

Before any experimental work can be validated, a theoretical benchmark must be established. This is derived directly from the compound's molecular formula. For 1-tert-butyl-1H-pyrazole-4-carbaldehyde, the molecular formula is C₈H₁₂N₂O .[3]

The molecular weight and the expected mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) are calculated as follows:

  • Molecular Weight: (8 × 12.011) + (12 × 1.008) + (2 × 14.007) + (1 × 15.999) = 152.197 g/mol

This calculation provides the theoretical percentages that our experimental results must corroborate.

Table 1: Theoretical Elemental Composition of C₈H₁₂N₂O

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass Contribution ( g/mol )Percentage by Mass (%)
Carbon (C)12.011896.08863.13%
Hydrogen (H)1.0081212.0967.95%
Nitrogen (N)14.007228.01418.41%
Oxygen (O)15.999115.99910.51%
Total 152.197 100.00%

This table serves as our primary reference standard. Any valid experimental result must align closely with these theoretical values.

Experimental Verification: High-Temperature Combustion Analysis

The gold-standard method for determining the elemental composition of organic compounds is high-temperature combustion analysis, often performed using a dedicated CHN (Carbon, Hydrogen, Nitrogen) analyzer.[4] The "O" is typically determined by pyrolysis in a separate analysis or calculated by difference.

Causality Behind the Method

This technique is trusted because it relies on a complete and stoichiometric conversion of the analyte into simple, easily detectable gases (CO₂, H₂O, and N₂). By precisely measuring the mass of these gaseous products, we can back-calculate the mass of each element in the original sample with high accuracy. This direct measurement of combustion products provides a fundamental and robust validation of the compound's elemental makeup.

Experimental Workflow for CHN Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_cal Calibration & Validation p1 Dry sample to remove residual solvent/moisture p2 Accurately weigh 1-3 mg of sample into tin capsule p1->p2 p3 Seal capsule to create a closed system p2->p3 a1 Introduce sample into combustion furnace (~900-1000°C) p3->a1 Sample Injection a2 Flash combustion in pure O₂ (Sample -> CO₂, H₂O, NₓOᵧ) a1->a2 a3 Pass gases over reduction catalyst (NₓOᵧ -> N₂) a2->a3 a4 Separate gases via chromatographic column a3->a4 a5 Quantify gases using Thermal Conductivity Detector (TCD) a4->a5 c1 Analyze a certified standard (e.g., Acetanilide) c2 Generate calibration curve (Detector response vs. Mass) c1->c2 c3 Run a blank (empty tin capsule) to establish baseline c3->a1 Baseline Correction

Caption: Workflow for CHN combustion analysis.

Detailed Experimental Protocol
  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces are at their setpoint temperatures (typically ~950°C and ~650°C, respectively).

    • Verify stable helium (carrier gas) and oxygen (combustion gas) flow rates as per manufacturer specifications.

  • Calibration (Trustworthiness Pillar):

    • Accurately weigh 3-5 replicates of a certified organic standard (e.g., Acetanilide). The known C, H, and N percentages of the standard are used to calibrate the instrument's thermal conductivity detector (TCD).

    • The causality here is to establish a precise, linear relationship between the mass of an element and the detector's signal, ensuring the analysis is quantitative and not merely qualitative.

  • Sample Preparation:

    • Dry the 1-tert-butyl-1H-pyrazole-4-carbaldehyde sample under vacuum to remove any volatile impurities (e.g., residual solvents) that would skew the results.

    • Accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule. The exact mass is critical for the final percentage calculation.

    • Fold and seal the capsule to ensure no sample is lost and that it is fully contained for combustion.

  • Analysis:

    • Run the encapsulated sample through the analyzer's autosampler. The sample is dropped into the combustion furnace.

    • The resulting gases are passed through the reduction tube and then separated. The TCD measures the thermal conductivity of the gas stream, with peaks corresponding to N₂, CO₂, and H₂O.

  • Data Interpretation and Validation:

    • The instrument software integrates the peak areas and, using the calibration factor, calculates the mass of each element.

    • These masses are divided by the initial sample weight and multiplied by 100 to yield the experimental elemental percentages.

    • Self-Validation Criterion: For a sample to be considered pure and correctly identified, the experimental values for C, H, and N must be within ±0.4% of the theoretical values calculated in Table 1.[5] For instance, the acceptable range for Carbon would be 62.73% to 63.53%. A deviation greater than this suggests the presence of impurities or that the compound is not what it is believed to be.

A Broader Perspective: Comparison with Alternative Analytical Techniques

Elemental analysis is powerful for confirming the empirical formula, but it provides no information about molecular structure or connectivity. A drug development professional must use a suite of techniques for unambiguous characterization.

Table 2: Comparison of Key Analytical Characterization Techniques

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Provides the percentage composition and verifies the empirical formula.High accuracy for purity assessment; confirms elemental ratios.Provides no structural, connectivity, or isomeric information.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z), confirming the molecular weight.[3]Extremely sensitive; provides exact molecular mass and fragmentation patterns for structural clues.Does not distinguish between isomers with the same molecular weight.
NMR Spectroscopy (¹H, ¹³C) Elucidates the carbon-hydrogen framework and atom connectivity.The most powerful tool for determining the precise 3D structure and connectivity of a molecule.[6]Less sensitive than MS; requires a larger sample amount; complex spectra can be difficult to interpret.
FTIR Spectroscopy Identifies specific functional groups present in the molecule (e.g., C=O, C-H, N-H).Fast and non-destructive; excellent for confirming the presence or absence of key functional groups.[6]Provides limited information on the overall molecular structure.
Integrated Characterization Workflow

A logical workflow ensures that each analysis builds upon the last, leading to a confident and complete structural assignment.

G start Synthesized Compound (1-tert-butyl-1H-pyrazole-4-carbaldehyde) ea Elemental Analysis Purpose: Verify Empirical Formula (C₈H₁₂N₂O) and Purity Criterion: Experimental % within ±0.4% of theoretical start->ea ms Mass Spectrometry Purpose: Confirm Molecular Weight Criterion: Observe m/z peak corresponding to [M+H]⁺ at ~153.10 start->ms ir FTIR Spectroscopy Purpose: Confirm Functional Groups Criterion: Observe characteristic C=O stretch (~1670-1690 cm⁻¹) and C-H stretches start->ir nmr NMR (¹H, ¹³C) Purpose: Confirm Structural Connectivity Criterion: Match observed shifts and couplings to expected structure ea->nmr ms->nmr ir->nmr final Structurally Confirmed Pure Compound nmr->final

Caption: Integrated workflow for complete compound characterization.

This multi-technique approach provides a self-validating system where the results from each method must be consistent with the proposed structure. The elemental analysis confirms the atomic "ingredients," the mass spectrometry confirms the total weight, FTIR confirms the key chemical bonds, and NMR arranges them into the final, correct structure.

References

  • PubChem. 1-tert-butyl-1h-pyrazole-4-carbaldehyde . National Center for Biotechnology Information. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . [Link]

  • CK-12 Foundation. Elemental Composition . [Link]

  • Chemistry LibreTexts. Determining Empirical and Molecular Formulas . [Link]

  • University of California, Davis. Stoichiometry: Elemental Analysis . [Link]

  • ResearchGate. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors . [Link]

  • ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions . [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde . [Link]

  • Pearson. Combustion analysis of a 31.472 mg sample of the widely used... . [Link]

  • UW-Madison Chemistry 103/104 Resource Book. Empirical Formula . [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd . [Link]

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Validating NMR Assignments for Substituted Pyrazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating NMR Assignments for Substituted Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent analytical challenge: regioisomerism . When alkylating a 3(5)-substituted pyrazole precursor, two isomers are generated—the 1,3-disubstituted and the 1,5-disubstituted products. Distinguishing these isomers using standard 1D


H NMR is notoriously unreliable due to overlapping chemical shifts and the absence of scalar coupling across the nitrogen bridge.

This guide objectively compares three validation methodologies—1D NOE/ROESY ,


H-

N HMBC
, and DFT-GIAO Calculation —ranking them by definitive power, throughput, and resource requirements. It provides self-validating protocols to ensure structural certainty in drug discovery workflows.

Part 1: The Regioisomer Challenge

The core ambiguity arises from the tautomeric nature of the precursor. Upon alkylation (e.g., with


), the electrophile can attack either 

or

.
  • 1,3-Isomer: The substituent

    
     remains distal to the new 
    
    
    
    -alkyl group.
  • 1,5-Isomer: The substituent

    
     is proximal (adjacent) to the new 
    
    
    
    -alkyl group, causing steric clash and distinct electronic shielding.

Misassignment here leads to "dead-end" SAR (Structure-Activity Relationship) data. Therefore, a robust validation protocol is mandatory.

Part 2: Comparative Methodology Analysis

Method A: 1D NOE/ROESY (The Spatial Workhorse)

Best for: Routine screening of distinct isomers.

Mechanism: Relies on Through-Space Magnetization Transfer (dipolar coupling). The intensity of the Nuclear Overhauser Effect (NOE) decays as


, making it a precise ruler for distances 

.
FeaturePerformance
Certainty High (if distinct protons exist)
Time Cost Low (10–30 mins)
Limitation Fails if

has no protons (e.g.,

,

,

) or if signals overlap.

The Diagnostic Test:

  • Irradiate the

    
    -alkyl protons  (e.g., 
    
    
    
    ).
  • 1,5-Isomer: Observation of strong NOE enhancement on the

    
    -substituent protons .
    
  • 1,3-Isomer: Observation of strong NOE enhancement on the

    
    -ring proton  (the aromatic singlet).
    
Method B: H- N HMBC (The "Gold Standard" for Connectivity)

Best for: Ambiguous cases, fused systems, or non-protonated substituents.

Mechanism: Detects long-range (


) scalar coupling between protons and nitrogen nuclei. Since 

(pyrrole-like) and

(pyridine-like) have vastly different chemical shifts (

ppm), this method maps the connectivity directly.
FeaturePerformance
Certainty Definitive
Time Cost High (1–4 hours, requires high concentration)
Limitation Low sensitivity of

N; requires inverse probe.

The Diagnostic Test:

  • 
     (Pyrrole-like): 
    
    
    
    to
    
    
    ppm (relative to
    
    
    ).
  • 
     (Pyridine-like): 
    
    
    
    to
    
    
    ppm.
  • The

    
    -alkyl protons will show a strong 
    
    
    
    correlation to the highly shielded
    
    
    . The chemical shift of
    
    
    itself is sensitive to the flanking substituent (steric compression causes shielding).
Method C: DFT-GIAO Calculation (The Validation Layer)

Best for: Confirming assignments when experimental data is subtle or contradictory.

Mechanism: Quantum mechanical prediction of shielding tensors using Density Functional Theory (DFT) with Gauge-Independent Atomic Orbitals (GIAO).

FeaturePerformance
Certainty Supportive (Validation only)
Time Cost Medium (2–12 hours compute time)
Limitation Requires software (Gaussian/ORCA) and expertise.

Part 3: Experimental Protocols

Protocol 1: The "Spatial Lock" (1D NOE)

Use this as the primary filter.

  • Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . Note: Degassing the sample (bubbling
    
    
    for 2 mins) enhances NOE signals by removing paramagnetic oxygen.
  • Acquisition:

    • Select the 1D DPFGSE-NOE sequence (gradient selection avoids subtraction artifacts).

    • Mixing Time (

      
      ):  Set to 500 ms  (optimal for small molecules, MW < 500).
      
    • Scans: 64–128 scans.

  • Target: Selectively irradiate the

    
    -alkyl resonance.
    
  • Validation:

    • Positive Control: Must see NOE to the ortho-protons of the

      
      -alkyl group itself (if applicable).
      
    • Decision: Enhancement of Ring Proton = 1,3-isomer . Enhancement of Substituent Group = 1,5-Isomer .

Protocol 2: The "Nitrogen Fingerprint" ( H- N HMBC)

Use this when NOE is inconclusive (e.g., N-alkylation of a pyrazole with a halogen at C5).

  • Sample Prep: High concentration is critical. >20 mg in 0.5 mL solvent.

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).

  • Parameter Optimization:

    • CNST13 (

      
      ):  Set to 6–8 Hz . Pyrazole 
      
      
      
      and
      
      
      couplings typically fall in this range.
    • Spectral Width (

      
      N):  400 ppm (centered at -150 ppm relative to 
      
      
      
      ).
    • Scans: Minimum 256 (due to low natural abundance of

      
      N, 0.37%).
      
  • Analysis:

    • Locate the cross-peak from the

      
      -alkyl protons.
      
    • Read the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      N chemical shift.[1][2][3][4][5][6]
      
    • Compare with reference values: Substituted

      
       is significantly upfield.
      
    • Advanced: Check

      
       coupling to the other nitrogen. If 
      
      
      
      -alkyl protons show a weak cross-peak to
      
      
      , the connectivity is confirmed.

Part 4: Visualization & Logic Flow

Figure 1: Assignment Decision Tree

A logical workflow to minimize instrument time while maximizing confidence.

G Start New N-Alkylated Pyrazole CheckH Does C5-Substituent have protons? Start->CheckH RunNOE Run 1D NOE/ROESY (Target N-Alkyl) CheckH->RunNOE Yes RunHMBC Run 1H-15N HMBC (Long Range) CheckH->RunHMBC No (e.g., -Cl, -NO2) Decision1 NOE to Ring Proton (H5) RunNOE->Decision1 Decision2 NOE to Substituent (R) RunNOE->Decision2 Ambiguous Ambiguous/No NOE RunNOE->Ambiguous AnalysisN Analyze 15N Shift & Coupling RunHMBC->AnalysisN Result13 CONFIRMED 1,3-Isomer Decision1->Result13 Result15 CONFIRMED 1,5-Isomer Decision2->Result15 Ambiguous->RunHMBC AnalysisN->Result13 Validation via Chemical Shift AnalysisN->Result15

Caption: Operational workflow for assigning pyrazole regioisomers. Prioritize NOE for speed; escalate to


N HMBC for difficult cases.
Figure 2: Mechanistic Correlation Map

Visualizing the specific NMR signals that differentiate the isomers.

G cluster_13 1,3-Isomer (Sterically Free) cluster_15 1,5-Isomer (Sterically Crowded) N1_13 N1-Alkyl H5_13 H5 (Ring Proton) N1_13->H5_13 Strong NOE R3_13 R3 (Substituent) N1_13->R3_13 No NOE N1_15 N1-Alkyl R5_15 R5 (Substituent) N1_15->R5_15 Strong NOE H3_15 H3 (Ring Proton) N1_15->H3_15 No NOE

Caption: Expected NOE correlations. In the 1,3-isomer, the N-Alkyl group "sees" the ring proton. In the 1,5-isomer, it "sees" the substituent.

Part 5: Reference Data Table

Table 1: Diagnostic Chemical Shifts (CDCl


) 
Use these values to benchmark your assignments.
NucleusParameter1,3-Isomer (Typical)1,5-Isomer (Typical)Notes

H


3.8 – 3.9 ppm

3.8 – 4.0 ppm
Often indistinguishable.

C

(Ring)

148–152 ppm

138–142 ppm

is "Imine-like" (

);

is "Enamine-like".

C

(Ring)

105–110 ppm (

)

130–135 ppm (

)

is usually more shielded unless substituted.

N

(Pyrrole)
-170 to -180 ppm-160 to -170 ppmRelative to

(0 ppm).

N

(Pyridine)
-70 to -80 ppm-60 to -70 ppm

ppm between

and

.

Note: Chemical shifts are solvent-dependent.[7] DMSO-


 may cause slight downfield shifts relative to CDCl

.

References

  • Alkorta, I. et al. "15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles." RSC Advances, 2020. Link

  • Claramunt, R. M. et al. "The structure of pyrazoles in the solid state: A combined CPMAS NMR and crystallographic study." Journal of the Chemical Society, Perkin Transactions 2, 2000.
  • Foces-Foces, C. et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Journal of Organic Chemistry, 2017.[8] Link

  • Moser, A. "Differentiating Tautomers using 15N chemical shift information."[1] ACD/Labs Blog, 2011. Link

  • López, C. et al. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."[8] Molecules, 2019.[8] Link

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1] Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil. The continued interest in pyrazole derivatives necessitates a thorough understanding of the available synthetic methodologies, each presenting a unique balance of efficiency, regioselectivity, substrate scope, and operational simplicity.

This guide provides an in-depth comparative analysis of the most prevalent and impactful methods for pyrazole synthesis. We will move beyond a mere recitation of procedures to dissect the mechanistic underpinnings of each approach, offering field-proven insights into experimental design and optimization. For the discerning researcher, this document aims to be a practical and authoritative resource for selecting and implementing the optimal synthetic strategy for their specific target molecule.

The Classic Approach: Knorr Pyrazole Synthesis and its Variants

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most fundamental and widely utilized methods for pyrazole synthesis.[2][3] The reaction's enduring popularity stems from its use of readily available starting materials and generally high yields.[2]

Reaction Mechanism and Regioselectivity

The Knorr synthesis proceeds via an acid-catalyzed condensation mechanism. The reaction is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[4]

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazoles.[5][6] The regiochemical outcome is influenced by several factors, including the steric and electronic properties of the substituents on both reactants, the pH of the reaction medium, and the choice of solvent.[6][7] For instance, the use of fluorinated alcohols as solvents has been shown to enhance regioselectivity by favoring the formation of a hemiketal at the more electrophilic carbonyl group, thereby directing the initial attack of the hydrazine.[7]

Knorr_Mechanism R1_CO_CH2_CO_R2 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone + H₂N-NHR₃ - H₂O NH2NHR3 Hydrazine Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H₂O

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of a Pyrazolone Derivative

This protocol provides a representative example of a Knorr-type synthesis to form a pyrazolone from a β-ketoester and a hydrazine.[2]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • 20-mL scintillation vial

  • Stir bar and hot plate

Procedure:

  • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial equipped with a stir bar.

  • Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the reaction mixture.

  • Heat the mixture on a hot plate with stirring at approximately 100°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) after 1 hour, using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring to induce precipitation of the product.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Note: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrazole Construction

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a highly efficient and versatile strategy for the synthesis of five-membered heterocycles, including pyrazoles.[8][9] This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are nitrile imines or diazo compounds, which react with alkynes or alkenes as dipolarophiles.[10][11]

Mechanism and Advantages

The concerted [3+2] cycloaddition mechanism allows for the rapid construction of the pyrazole ring with high atom economy. A key advantage of this method is the ability to introduce a wide range of substituents onto the pyrazole core by varying the structure of the 1,3-dipole and the dipolarophile. Furthermore, these reactions often proceed with high regioselectivity, which can be controlled by the electronic and steric properties of the reactants.[10]

Cycloaddition_Workflow cluster_reactants Reactant Generation (in situ) Tosylhydrazone Tosylhydrazone Diazo Diazo Compound (1,3-Dipole) Tosylhydrazone->Diazo + Base Base Base Reaction [3+2] Cycloaddition Diazo->Reaction Alkyne Alkyne (Dipolarophile) Alkyne->Reaction Pyrazole Pyrazole Product Reaction->Pyrazole

Sources

The Strategic Advantage of Steric Bulk: A Comparative Guide to 1-tert-butyl-1H-pyrazole-4-carbaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, celebrated for its prevalence in pharmaceuticals and functional materials.[1] The strategic functionalization of this privileged N-heterocycle is paramount in modulating its physicochemical and pharmacological properties. Among the diverse array of substituted pyrazoles, 1-tert-butyl-1H-pyrazole-4-carbaldehyde emerges as a reagent of significant interest. This guide provides an in-depth comparison of this aldehyde with a common alternative, 1-phenyl-1H-pyrazole-4-carbaldehyde, underscoring the distinct advantages conferred by the sterically demanding tert-butyl group in synthetic applications.

The Decisive Role of the N-1 Substituent

The substituent at the N-1 position of the pyrazole ring profoundly influences the molecule's reactivity and physical properties. While N-aryl pyrazoles are widely utilized, the incorporation of a bulky alkyl group like tert-butyl introduces unique steric and electronic effects that can be harnessed for synthetic advantage.[2][3]

Electronic and Steric Profile: tert-Butyl vs. Phenyl

The tert-butyl group, being a bulky, electron-donating alkyl group, contrasts sharply with the planar, electron-withdrawing nature of a phenyl group. This fundamental difference dictates the reactivity of the aldehyde functionality at the C-4 position and the overall behavior of the molecule in a reaction.

dot graph TD { A[1-tert-butyl-1H-pyrazole-4-carbaldehyde] --> B{tert-Butyl Group}; B --> C[Steric Hindrance]; B --> D[Electron-Donating]; C --> E[Increased Solubility]; C --> F[Modulation of Reactivity]; D --> G[Enhanced Nucleophilicity of Pyrazole Ring]; A --> H{Alternative: 1-phenyl-1H-pyrazole-4-carbaldehyde}; H --> I{Phenyl Group}; I --> J[Planar Structure]; I --> K[Electron-Withdrawing]; J --> L[Potential for π-π Stacking]; K --> M[Reduced Nucleophilicity of Pyrazole Ring]; } Caption: Key differentiating features of N-1 substituents.

Comparative Performance in a Model Reaction: The Knoevenagel Condensation

To illustrate the practical implications of the N-1 substituent, we will consider the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[4][5] This reaction is highly sensitive to the steric and electronic environment of the aldehyde.

Hypothetical Experimental Comparison
Parameter1-tert-butyl-1H-pyrazole-4-carbaldehyde1-phenyl-1H-pyrazole-4-carbaldehydeRationale
Reaction Time Potentially longerPotentially shorterThe steric bulk of the tert-butyl group may hinder the approach of the nucleophile to the aldehyde, leading to a slower reaction rate.[2][3]
Yield Moderate to highHighWhile the reaction may be slower, the electron-donating nature of the tert-butyl group can enhance the reactivity of the aldehyde, potentially leading to good yields under optimized conditions. The less hindered phenyl-substituted counterpart is expected to react more readily.
Solubility of Product HigherLowerThe lipophilic tert-butyl group generally imparts greater solubility in organic solvents, which can simplify product isolation and purification.
Side Reactions Potentially fewerPotential for side reactions involving the phenyl ringThe inert nature of the tert-butyl group minimizes the possibility of unwanted side reactions. The phenyl group, under certain conditions, could undergo reactions.

Experimental Protocols

The following are representative protocols for the synthesis of the pyrazole aldehydes and their subsequent use in a Knoevenagel condensation.

Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocycles, including pyrazoles.[1][6][7][8]

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Vilsmeier-Haack synthesis workflow.

Protocol: Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde [9]

  • To a stirred solution of the appropriate acetophenone phenylhydrazone (10 mmol) in dimethylformamide (DMF, 20 mL), the Vilsmeier reagent (prepared from 30 mmol of POCl₃ in 10 mL of DMF) is added dropwise at 0 °C.

  • The reaction mixture is then heated to 60-70 °C and stirred for 2-3 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

  • The resulting solution is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.

Note: The synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde would follow a similar procedure, starting from the corresponding tert-butylhydrazone of an appropriate ketone.

Knoevenagel Condensation Protocol

This protocol is a general procedure that can be adapted for various pyrazole-4-carbaldehydes.[5]

Protocol: Knoevenagel Condensation with Malononitrile [5]

  • In a round-bottom flask, dissolve the pyrazole-4-carbaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of a base, such as piperidine or ammonium carbonate (a few drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization if necessary.

Advantages of Employing 1-tert-butyl-1H-pyrazole-4-carbaldehyde

The unique properties of the tert-butyl group translate into several tangible benefits in a synthetic context:

  • Enhanced Solubility: The lipophilic nature of the tert-butyl group often leads to improved solubility of both the starting material and the final products in common organic solvents, facilitating reaction setup and purification.

  • Steric Shielding: The bulkiness of the tert-butyl group can provide steric protection to one face of the pyrazole ring, potentially leading to higher regioselectivity in certain reactions.[2]

  • Increased Stability: The tert-butyl group can enhance the thermal and chemical stability of the molecule.

  • Modulation of Biological Activity: In the context of drug discovery, the introduction of a bulky, lipophilic group can significantly impact a molecule's binding affinity to biological targets and its pharmacokinetic properties.

Conclusion

While 1-phenyl-1H-pyrazole-4-carbaldehyde remains a valuable and widely used synthetic building block, 1-tert-butyl-1H-pyrazole-4-carbaldehyde offers a distinct set of advantages rooted in the steric and electronic properties of the tert-butyl group. Its enhanced solubility, steric influence, and chemical stability make it a strategic choice for chemists aiming to fine-tune the properties of their target molecules. For researchers in drug development, the tert-butyl group provides a powerful tool for modulating biological activity and optimizing pharmacokinetic profiles. The judicious selection of the N-1 substituent on the pyrazole ring is a critical design element, and the unique characteristics of the tert-butyl group make 1-tert-butyl-1H-pyrazole-4-carbaldehyde a compelling option in the synthetic chemist's toolkit.

References

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. PMC.
  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed.
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • The comparison of Knoevenagel condensation under different reaction conditions.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Synthesis and reactions of pyrazole-4-carbaldehydes. Request PDF.
  • Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to 1-tert-butyl-1H-pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] Its versatility allows for fine-tuning of steric and electronic properties, making it a privileged structure in drug discovery. This guide focuses on the structure-activity relationship (SAR) of a specific, yet promising, class of pyrazole derivatives: 1-tert-butyl-1H-pyrazole-4-carbaldehyde and its analogs. The strategic placement of a bulky tert-butyl group at the N1 position can significantly influence the compound's pharmacokinetic profile, potentially enhancing metabolic stability and modulating target selectivity. The 4-carbaldehyde moiety serves as a versatile chemical handle for further derivatization, allowing for a systematic exploration of the chemical space around this core.

This technical guide will delve into the synthesis of these analogs, provide a comparative analysis of their biological activities based on available experimental data for related compounds, and offer detailed experimental protocols. By understanding the causal relationships between structural modifications and biological outcomes, researchers can make more informed decisions in the design of novel therapeutic agents.

The Strategic Importance of the 1-tert-butyl-4-formyl Pyrazole Scaffold

The 1-tert-butyl-1H-pyrazole-4-carbaldehyde scaffold presents a unique combination of features for medicinal chemistry exploration. The tert-butyl group at the N1 position is a key design element. Its bulkiness can provide steric shielding, potentially hindering metabolic degradation of the pyrazole ring and leading to an improved pharmacokinetic profile. Furthermore, this bulky group can enforce a specific conformation upon the molecule, which may be crucial for selective binding to a biological target.

The 4-carbaldehyde group is a highly versatile functional group that can be readily transformed into a wide array of other functionalities. This allows for the systematic exploration of how different chemical properties at this position influence biological activity. For instance, the aldehyde can be converted into imines, oximes, hydrazones, alcohols, carboxylic acids, and various heterocyclic rings, each introducing distinct electronic and steric features.

Caption: Logical relationship of the core scaffold components.

Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde and Analogs

The primary method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[3][4][5] This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Vilsmeier-Haack Reagent Formation cluster_2 Formylation cluster_3 Hydrolysis & Product 1-tert-butyl-1H-pyrazole 1-tert-butyl-1H-pyrazole Intermediate Intermediate 1-tert-butyl-1H-pyrazole->Intermediate + Vilsmeier Reagent DMF DMF Vilsmeier_Reagent Vilsmeier_Reagent DMF->Vilsmeier_Reagent + POCl3 Vilsmeier_Reagent->Intermediate POCl3 POCl3 POCl3->Vilsmeier_Reagent Product 1-tert-butyl-1H-pyrazole-4-carbaldehyde Intermediate->Product H2O

Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[6][7]

Materials:

  • 1-tert-butyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve 1-tert-butyl-1H-pyrazole (1 equivalent) in anhydrous DMF (5-10 volumes).

  • Vilsmeier Reagent Formation and Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective

While direct SAR studies on a series of 1-tert-butyl-1H-pyrazole-4-carbaldehyde analogs are not extensively documented in a single comprehensive study, we can infer valuable insights by comparing the biological activities of various substituted pyrazole-4-carbaldehydes reported in the literature. The primary activities reported for this class of compounds are antimicrobial and anti-inflammatory.[8][9][10]

Modifications at the 4-Position: The Carbaldehyde and its Derivatives

The carbaldehyde group at the 4-position is a critical pharmacophoric feature and a key point for diversification. Its reactivity allows for the synthesis of a wide range of derivatives, each with distinct electronic and hydrogen-bonding properties.

Table 1: Comparative Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives

Compound IDR1 SubstituentR3 Substituent4-Position MoietyBiological Activity (MIC, µg/mL)Reference
Hypothetical Series tert-butylH-CHOBaseline-
Analog APhenylPhenyl-CHOModerate antibacterial activity.[8]
Analog B2,4-dichlorophenylH-CHOSignificant antimicrobial activity, enhanced by halogens.[9][9]
Analog CPhenylPhenyl-CH=N-NH-C(=S)NH₂ (Thiosemicarbazone)Often shows enhanced antimicrobial activity compared to the parent aldehyde.[11]
Analog DPhenylPhenyl-CH=N-OH (Oxime)Variable activity, depends on the target.-
Analog EPhenylPhenyl-CH₂OHGenerally reduced or abolished activity.[6]
Analog FPhenylPhenyl-COOHOften inactive or shows different activity profile.[12]

Key Insights from Comparative Data:

  • The Aldehyde is Key: The aldehyde functionality itself appears to be important for the observed antimicrobial and anti-inflammatory activities, likely through interactions with biological nucleophiles.

  • Derivatization Matters: Conversion of the aldehyde to thiosemicarbazones often leads to an increase in antimicrobial potency.[11] This is a common strategy in medicinal chemistry to enhance activity.

  • Reduction or Oxidation is Detrimental: Reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid generally leads to a significant decrease or loss of activity, suggesting that the electrophilic nature of the aldehyde carbon is crucial.[6]

The Influence of the N1-Substituent: The Role of the tert-Butyl Group

The N1 position of the pyrazole ring is a critical site for substitution, directly influencing the molecule's overall shape, lipophilicity, and metabolic stability.

Table 2: Inferred Role of the N1-Substituent on Biological Activity

N1-SubstituentInferred Impact on PropertiesPotential Effect on Activity
H (unsubstituted)Can act as a hydrogen bond donor.May participate in key interactions with the target.
Methyl/EthylSmall, lipophilic.Can fill small hydrophobic pockets.
Phenyl/Substituted PhenylLarge, aromatic. Can engage in π-stacking.Can significantly alter activity based on substitution.[8]
tert-butyl Bulky, lipophilic, metabolically stable. May confer selectivity and improve pharmacokinetic properties.

Rationale for the tert-Butyl Group:

The choice of a tert-butyl group at the N1 position is a deliberate design strategy. Its bulky nature can:

  • Enhance Metabolic Stability: By sterically hindering access of metabolic enzymes to the pyrazole ring, the tert-butyl group can increase the compound's half-life in vivo.

  • Improve Selectivity: The defined steric profile imposed by the tert-butyl group may favor binding to a specific target protein over off-targets, leading to a better safety profile.

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

Future Directions and Untapped Potential

The true potential of 1-tert-butyl-1H-pyrazole-4-carbaldehyde analogs can only be fully realized through systematic synthesis and biological evaluation against a panel of relevant targets. Based on the broader pyrazole literature, promising areas of investigation include:

  • Anticancer Activity: Many pyrazole derivatives have shown potent anticancer activity.[13] Exploring the cytotoxicity of this scaffold against various cancer cell lines is a logical next step.

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. Screening a library of these analogs against a panel of kinases could uncover novel inhibitors.

  • Antiviral and Antiparasitic Activity: Pyrazole derivatives have also been reported to possess antiviral and antiparasitic properties.[6]

Conclusion

The 1-tert-butyl-1H-pyrazole-4-carbaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and comprehensive SAR studies on its immediate analogs are still emerging, a comparative analysis of the broader pyrazole-4-carbaldehyde literature provides a solid foundation for rational drug design. The strategic combination of the metabolically robust N1-tert-butyl group and the versatile C4-carbaldehyde handle offers a rich chemical space for exploration. Future research focused on the systematic derivatization of this core and its evaluation against a diverse range of biological targets is highly warranted and holds the potential to yield new and effective drug candidates.

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Bridging the Gap: A Guide to Cross-Validation of Experimental and Computational Data for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved drugs and promising clinical candidates.[1][2][3] Its synthetic tractability and versatile bioisosteric properties make it a cornerstone in the design of targeted therapies.[2] The integration of computational chemistry into the drug development pipeline has revolutionized the pace of discovery, offering a cost-effective and efficient means to predict molecular properties and guide experimental efforts.[4] However, the predictive power of computational models is only as robust as their validation against real-world experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating experimental data with computational predictions for pyrazole derivatives.

The Synergy of Bits and Beakers: Why Cross-Validation Matters

The core principle of cross-validation is to ensure that a computational model accurately reflects the chemical reality of a molecule. It is a process of reciprocal confirmation, where experimental findings ground theoretical models in empirical evidence, and in turn, computational insights can elucidate experimental observations at a granular level. This iterative process of prediction, synthesis, testing, and refinement accelerates the design-make-test-analyze cycle, a fundamental paradigm in drug discovery. A strong correlation between in silico predictions and in vitro/in vivo data builds confidence in the predictive models, allowing for more informed decisions in lead optimization and candidate selection.

Acquiring Empirical Ground Truth: Experimental Data Generation

The foundation of any robust cross-validation strategy lies in high-quality experimental data. For pyrazole derivatives, this typically involves chemical synthesis followed by thorough characterization and biological evaluation.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles often involves the cyclocondensation reaction of a 1,3-dielectrophile with a hydrazine derivative.[5] A common and versatile method is the reaction of a substituted hydrazine with a β-diketone or a related precursor.[5][6] The choice of starting materials and reaction conditions allows for the introduction of diverse substituents on the pyrazole ring, enabling the exploration of a wide chemical space.

Experimental Protocol: A General Procedure for Pyrazole Synthesis

  • Reaction Setup: To a solution of a substituted β-diketone (1.0 eq) in a suitable solvent (e.g., ethanol), add the corresponding substituted hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, often monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[7][8]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from an appropriate solvent, to yield the pure pyrazole derivative.[8][9]

Spectroscopic and Structural Characterization

Once synthesized, the chemical structure of the pyrazole derivative must be unequivocally confirmed. A suite of analytical techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure.[8][10][11] The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, provide a detailed map of the molecule's connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as C=N, N-H, and C=O stretching vibrations.[7][11]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[8]

  • Single-Crystal X-ray Diffraction: For crystalline compounds, X-ray diffraction provides the ultimate structural proof, revealing the precise three-dimensional arrangement of atoms in the solid state.[12]

The Digital Counterpart: Computational Property Prediction

Computational chemistry offers a powerful toolkit for predicting a wide range of molecular properties, from fundamental electronic characteristics to complex biological interactions.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[4] It is widely employed to predict various properties of pyrazole derivatives with a good balance of accuracy and computational cost.

  • Optimized Geometry: DFT calculations can determine the most stable three-dimensional conformation of a molecule.

  • Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies, which can then be directly compared with experimental spectra.[13][14][15]

  • Electronic Properties: Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's reactivity and electronic transitions.[10]

Computational Protocol: DFT-Based NMR Chemical Shift Prediction

  • Structure Optimization: The 3D structure of the pyrazole derivative is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15]

  • NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is then employed on the optimized geometry to calculate the isotropic shielding values.[13]

  • Chemical Shift Referencing: The calculated shielding values are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

Molecular Docking

For drug discovery applications, understanding how a pyrazole derivative interacts with its biological target is crucial. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[16]

  • Binding Mode Prediction: Docking simulations can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole derivative and the amino acid residues in the active site of a protein.[16][17]

  • Binding Affinity Estimation: The docking score provides an estimate of the binding affinity, which can be used to rank and prioritize compounds for experimental testing.[16]

The Crux of the Matter: The Cross-Validation Workflow

Cross-validation is a systematic process of comparing experimental and computational data to assess the accuracy and predictive power of the computational models.

Caption: A workflow diagram illustrating the cross-validation process, integrating experimental and computational arms.

Statistical Validation Techniques

Statistical methods are essential for quantifying the agreement between experimental and computational data.[18] In the context of chemoinformatics and drug design, several cross-validation techniques are commonly used to assess the robustness of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models.[19][20]

  • n-Fold Cross-Validation: The dataset is randomly divided into 'n' subsets or folds. The model is trained on 'n-1' folds and tested on the remaining fold. This process is repeated 'n' times, with each fold serving as the test set once.[19]

  • Leave-One-Out (LOO) Cross-Validation: A special case of n-fold cross-validation where 'n' is equal to the number of data points. In each iteration, the model is trained on all data points except one, which is then used for testing.[19]

  • Monte Carlo Cross-Validation (Repeated Random Sub-sampling): The data is randomly split into training and testing sets multiple times. The results are then averaged over all the splits.[18]

A Comparative Analysis: Putting Theory into Practice

The ultimate goal of cross-validation is to achieve a high degree of correlation between predicted and measured properties. Below is a hypothetical comparison table illustrating the kind of data that would be generated in a cross-validation study for a series of pyrazole derivatives.

Compound IDExperimental 1H NMR (ppm)Predicted 1H NMR (ppm)Experimental IC50 (µM)Predicted Binding Energy (kcal/mol)
PYR-0017.85 (d), 7.23 (t), 6.98 (s)7.82 (d), 7.20 (t), 6.95 (s)0.5-9.8
PYR-0028.12 (d), 7.45 (t), 7.15 (s)8.09 (d), 7.41 (t), 7.12 (s)1.2-8.5
PYR-0037.90 (d), 7.30 (t), 7.05 (s)7.88 (d), 7.28 (t), 7.01 (s)0.8-9.2
PYR-0048.25 (d), 7.55 (t), 7.20 (s)8.21 (d), 7.52 (t), 7.18 (s)2.5-7.9

In this example, a good correlation between the experimental and predicted NMR chemical shifts would validate the DFT method used for structure elucidation. Similarly, a strong correlation between the experimental biological activity (IC50) and the predicted binding energy from molecular docking would support the use of the docking protocol for virtual screening of new pyrazole derivatives.

Conclusion: A Path to More Predictive Drug Discovery

The cross-validation of experimental data with computational predictions is not merely a confirmatory step; it is an integral part of a dynamic and iterative drug discovery process. For pyrazole derivatives, this synergistic approach allows for a deeper understanding of their structure-activity relationships, ultimately leading to the design of more potent and selective therapeutic agents. By embracing the principles of scientific integrity and leveraging the power of both experimental and computational methodologies, researchers can navigate the complexities of drug development with greater confidence and efficiency.

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The Pyrazole Scaffold: A Privileged Structure for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Comparative Efficacy of Pyrazole Derivatives

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a core molecular structure that consistently yields high-affinity ligands for a diverse range of biological targets. For researchers and drug development professionals, understanding the nuances of pyrazole derivatives as enzyme inhibitors is critical for designing next-generation therapeutics. This guide provides an in-depth comparison of the efficacy of pyrazole-based inhibitors against three key enzyme families: Cyclooxygenases (COX), Janus Kinases (JAKs), and Xanthine Oxidase (XO), supported by experimental data and detailed protocols.

The Versatility of the Pyrazole Ring: A Structural Perspective

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional pharmacophore. Its ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking allows for versatile binding to various enzyme active sites. Furthermore, the pyrazole ring serves as a stable and synthetically tractable scaffold, enabling chemists to readily modify its substituents to fine-tune potency, selectivity, and pharmacokinetic properties.

Cyclooxygenase (COX) Inhibition: Targeting Inflammation and Pain

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[1] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is elevated during inflammation.[1] Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

The pyrazole scaffold is a hallmark of several potent and selective COX-2 inhibitors, most notably Celecoxib. The structure-activity relationship (SAR) of pyrazole-based COX inhibitors reveals that the nature and position of substituents on the pyrazole ring and its adjacent phenyl rings are crucial for both potency and selectivity. For instance, a trifluoromethyl group at the 3-position and a sulfonamide or methylsulfonyl moiety on a p-substituted phenyl ring at the 1-position are key features for high COX-2 selectivity.[1][2]

Comparative Efficacy of Pyrazole-Based COX Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2, highlighting their potency and selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib 150.04375[2]
Compound 5f 25.120.07358.8[2]
Compound 6f 28.340.05566.8[2]

Caption: Comparative inhibitory concentrations (IC50) and selectivity indices of pyrazole derivatives against COX-1 and COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Visualizing the COX-2 Inhibition Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor (e.g., Celecoxib) Pyrazole_Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Janus Kinase (JAK) Inhibition: Modulating Immune Responses

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that play a pivotal role in cytokine signaling.[3] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers.[3] Pyrazole-containing compounds have emerged as potent inhibitors of JAKs, with some exhibiting selectivity for specific family members.

Ruxolitinib, a pyrazole-based inhibitor, demonstrates potent inhibition of JAK1 and JAK2.[4][5][6] The SAR of pyrazole-based JAK inhibitors often involves a pyrrolo[2,3-d]pyrimidine core, which mimics the adenine region of ATP and forms key hydrogen bonds within the kinase hinge region.[7] Modifications to the pyrazole ring and its substituents can modulate the inhibitor's selectivity profile across the JAK family.[3]

Comparative Efficacy of Pyrazole-Based JAK Inhibitors
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Ruxolitinib 3.32.8428[6]
Compound 3f 3.42.23.5[3]
Compound 10e -16657[8][9]

Caption: Comparative inhibitory concentrations (IC50) of pyrazole derivatives against JAK family members.

Visualizing the JAK-STAT Signaling Pathway and its Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Pyrazole_Inhibitor Pyrazole-based JAK Inhibitor (e.g., Ruxolitinib) Pyrazole_Inhibitor->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Xanthine Oxidase (XO) Inhibition: A Target for Gout Therapy

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[10] Allopurinol, a purine analog, is a widely used XO inhibitor, but pyrazole-based compounds have been developed as potent non-purine alternatives.

The SAR of pyrazole-based XO inhibitors indicates that substituents on the phenyl ring at the 1-position of the pyrazole core significantly influence inhibitory activity.[11][12] For instance, the presence of a cyano group and a bulky alkyl ether on the phenyl ring can enhance potency.[11][12] These inhibitors are thought to bind to the molybdenum-pterin active site of the enzyme.[13]

Comparative Efficacy of Pyrazole-Based XO Inhibitors
CompoundXanthine Oxidase IC50 (µM)Reference
Allopurinol (Reference) ~2.0 - 9.5[13]
Compound 59 6.5[13]
Y-700 Potent (specific value not provided)[11][12]

Caption: Comparative inhibitory concentrations (IC50) of pyrazole derivatives against Xanthine Oxidase.

Visualizing the Xanthine Oxidase Inhibition Pathway

XO_Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase Hypoxanthine->XO Xanthine Xanthine Xanthine->XO Uric_Acid Uric Acid Hyperuricemia Hyperuricemia & Gout Uric_Acid->Hyperuricemia XO->Xanthine XO->Uric_Acid Pyrazole_Inhibitor Pyrazole-based XO Inhibitor Pyrazole_Inhibitor->XO

Caption: Inhibition of Xanthine Oxidase by pyrazole derivatives.

Experimental Protocols for Enzyme Inhibition Assays

Accurate and reproducible assessment of inhibitor potency is paramount in drug discovery. The following sections provide detailed, step-by-step methodologies for in vitro inhibition assays for COX, JAK, and Xanthine Oxidase.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method for screening COX inhibitors.[14]

Principle: The assay measures the peroxidase activity of COX by monitoring the fluorometric detection of Prostaglandin G2, an intermediate product generated by the enzyme.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test pyrazole derivatives and a reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX enzymes, COX probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the test pyrazole derivatives and the reference inhibitor.

  • Reaction Setup:

    • To each well of the 96-well plate, add the following in order:

      • COX Assay Buffer

      • COX Probe

      • COX enzyme (COX-1 or COX-2)

      • Test inhibitor or reference inhibitor (or vehicle for control wells)

    • Mix gently and incubate at room temperature for 10 minutes, protected from light.

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation of 535 nm and an emission of 587 nm. Record readings every 1-2 minutes for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Janus Kinase (JAK) Inhibition Assay (Luminescent)

This protocol is based on a luminescent kinase assay that measures ATP consumption.[15]

Principle: The assay quantifies the amount of ATP remaining in solution following the kinase reaction. The light output is inversely correlated with kinase activity.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 enzyme

  • Kinase Assay Buffer

  • JAK substrate peptide (e.g., IRS-1tide)

  • ATP

  • Test pyrazole derivatives and a reference inhibitor (e.g., Ruxolitinib)

  • Kinase-Glo® MAX reagent

  • 96-well white microplate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare working solutions of the JAK enzyme, substrate peptide, and ATP in Kinase Assay Buffer. Prepare serial dilutions of the test pyrazole derivatives and the reference inhibitor.

  • Reaction Setup:

    • To each well of the 96-well plate, add the following in order:

      • Kinase Assay Buffer

      • ATP solution

      • Substrate peptide solution

      • Test inhibitor or reference inhibitor (or vehicle for control wells)

      • Diluted JAK enzyme

  • Kinase Reaction: Mix the contents of the wells and incubate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® MAX reagent to equilibrate to room temperature.

    • Add the Kinase-Glo® MAX reagent to each well.

    • Mix and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol is a classic and reliable method for determining XO inhibitory activity.[16][17]

Principle: The assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from xanthine.[17][18]

Materials:

  • Xanthine Oxidase (from bovine milk or microbial source)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Xanthine (substrate)

  • Test pyrazole derivatives and a reference inhibitor (e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare a working solution of Xanthine Oxidase in phosphate buffer. Prepare a stock solution of xanthine in a weak base (e.g., 0.1 M NaOH) and then dilute it in phosphate buffer to the desired working concentration. Prepare serial dilutions of the test pyrazole derivatives and the reference inhibitor in phosphate buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add the following in order:

      • Phosphate buffer

      • Test inhibitor or reference inhibitor (or vehicle for control wells)

      • Xanthine Oxidase solution

    • Mix gently and pre-incubate at 25°C or 37°C for 10-15 minutes.

  • Initiation of Reaction: Start the reaction by adding the xanthine solution to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 293 nm in a kinetic mode. Record readings every 30-60 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion: The Enduring Potential of Pyrazole Derivatives

The pyrazole scaffold continues to be a cornerstone in the development of potent and selective enzyme inhibitors. Its synthetic accessibility and versatile binding capabilities have led to the discovery of numerous clinical candidates and approved drugs. By understanding the structure-activity relationships and employing robust in vitro assays, researchers can continue to leverage the power of the pyrazole nucleus to design novel therapeutics with improved efficacy and safety profiles for a wide range of diseases.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Ruxolitinib (INCB018424) | CAS#:941678-49-5. (n.d.). Chemsrc. Retrieved February 7, 2026, from [Link]

  • Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). (2024). RSC Medicinal Chemistry. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2020). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy. [Link]

  • JAK pathway | JAK inhibitors. (n.d.). Adooq Bioscience. Retrieved February 7, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]

  • Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Advances. [Link]

  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. (2022). Chemical Biology & Drug Design. [Link]

  • Synthesis and Structure—Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors. (2001). ResearchGate. [Link]

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2022). ResearchGate. [Link]

  • Synthesis and structure - Activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. (2001). Keio University. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Brieflands. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (2019). ResearchGate. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of Molecular Structure. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2022). Molecules. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. (2015). Molecules. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). Journal of Medicinal Chemistry. [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. (n.d.). BellBrook Labs. Retrieved February 7, 2026, from [Link]

  • Xanthine Oxidase Assay (XO). (n.d.). ScienCell. Retrieved February 7, 2026, from [Link]

  • JAK1 Assay Service. (n.d.). BPS Bioscience. Retrieved February 7, 2026, from [Link]

  • Screening and laboratory monitoring for patients on JAK inhibitors.... (2023). ResearchGate. [Link]

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Core Principle: Hazard Identification and Risk Assessment

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 1-tert-butyl-1H-pyrazole-4-carbaldehyde is not universally available, we can infer its likely hazard profile by examining structurally similar pyrazole-carbaldehyde derivatives. This approach, known as "read-across," is a scientifically valid method for assessing risk in the absence of compound-specific data.

Analysis of related compounds, such as 1-Methyl-1H-pyrazole-4-carboxaldehyde, 1H-Pyrazole-4-carboxaldehyde, and 3-Phenyl-1H-pyrazole-4-carboxaldehyde, reveals a consistent pattern of hazards.[1][2][3][4] These compounds are typically classified as irritants and may cause sensitization. The aldehyde functional group can be reactive, and heterocyclic compounds can have varied toxicological profiles.

Table 1: Inferred Hazard Profile for 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Hazard Classification Description Rationale & Cited Precautionary Statements
Acute Oral Toxicity Harmful if swallowed.[2][3][4] "IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth."[2][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3] May cause an allergic skin reaction.[1][3][4] "IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention."[1][2]
Serious Eye Damage/Irritation Causes serious eye damage or irritation.[1][2][3] "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician."[1]

| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3][4][5] | "IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell."[2] |

Based on this assessment, 1-tert-butyl-1H-pyrazole-4-carbaldehyde must be treated as a hazardous chemical. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste. [6][7] Drain disposal of aldehydes is strongly discouraged due to potential harm to aquatic life and infrastructure.[6][7]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. All operations involving the collection and packaging of this waste must be conducted with appropriate safety measures in place.

  • Engineering Controls : All handling of 1-tert-butyl-1H-pyrazole-4-carbaldehyde waste, including weighing, transferring, and packaging, should be performed inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of any fine powder or dust, mitigating the risk of respiratory irritation.[2][5]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required. This includes:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1][2]

    • Hand Protection : Chemically resistant gloves, such as nitrile, should be worn. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[2][8]

    • Body Protection : A standard laboratory coat must be worn and fully buttoned.[5]

Step-by-Step Disposal Protocol for Chemical Waste

This protocol ensures that the waste is collected, stored, and disposed of in compliance with federal, state, and local regulations.[9][10]

Step 1: Designate a Hazardous Waste Container

  • Select a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate for solid chemical waste.[9]

  • The container must be in good condition, free of leaks, and sealable.[9] Never use open containers or bags.[9]

Step 2: Waste Collection and Segregation

  • Pure Compound/Gross Contamination : Carefully transfer any unused or waste 1-tert-butyl-1H-pyrazole-4-carbaldehyde powder into the designated hazardous waste container using a spatula or scoop. Avoid creating dust.[1][5]

  • Contaminated Labware : Items such as weigh boats, gloves, and paper towels that are lightly contaminated should be placed in the same solid hazardous waste container.

  • Spill Cleanup Debris : Any absorbent material used to clean up a spill of this compound must also be collected as hazardous waste.[8]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-tert-butyl-1H-pyrazole-4-carbaldehyde."

    • The specific hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Step 4: Secure Storage Pending Disposal

  • Keep the hazardous waste container tightly closed except when adding waste.[5][8][9]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.

  • Ensure the container is stored away from incompatible materials.

Step 5: Arranging for Final Disposal

  • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[11] They will provide instructions for pickup and final disposal at an approved waste facility.[1][2][4]

Below is a workflow diagram illustrating the decision-making and operational process for disposal.

Caption: Disposal workflow for 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Cordon off the spill area if necessary.

  • Assess the Spill : For a small spill of this solid, laboratory personnel can typically manage the cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup :

    • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to avoid creating dust.[8]

    • Carefully sweep or scoop the material into your designated hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the rinsate as hazardous waste.

Disposal of Empty Containers

The original product container is not considered regular trash until it is properly decontaminated.

  • Decontamination : A container that held this chemical must be triple-rinsed with a solvent capable of removing the residue (e.g., acetone or ethanol).[12]

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste.[6][12]

  • Final Disposal : Once triple-rinsed, the container can be disposed of as regular solid waste after the label has been fully defaced or removed.[6][12]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 1-tert-butyl-1H-pyrazole-4-carbaldehyde, protecting themselves, their colleagues, and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of tert-butyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • El Hassani, I. A., et al. (2023).
  • ResearchGate. (2025).
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • JETIR. (n.d.).
  • MDPI. (n.d.).
  • Auburn University Risk Management and Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-butyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

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Essential Personal Protective Equipment and Handling Protocols for 1-tert-butyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

[A Senior Application Scientist's Guide]

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, experience-driven safety and handling protocols for 1-tert-butyl-1H-pyrazole-4-carbaldehyde. This is not merely a checklist, but a framework for building a culture of safety and procedural excellence in your laboratory.

Understanding the Hazard Profile

1-tert-butyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole aldehyde. While specific toxicological data for this exact compound is limited, the known hazards of structurally related pyrazole derivatives and aromatic aldehydes provide a strong basis for a comprehensive safety protocol. The primary risks are associated with its potential for irritation and harm upon contact or ingestion.

Safety data for analogous compounds indicates that this chemical should be treated as hazardous.[1][2] The key hazards are summarized below:

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Ingestion
Skin Irritation Causes skin irritation.[1][2][3][4]Dermal Contact
Eye Irritation Causes serious eye irritation.[1][2][3][4] Some related compounds may cause severe, irreversible eye damage.[4]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation.[1][2][3][5] Inhalation of dust or vapors should be avoided.[1][6][7]Inhalation
Skin Sensitization Some pyrazole derivatives have the potential to cause allergic skin reactions.[4][8]Dermal Contact

Core Personal Protective Equipment (PPE) Requirements

A tiered approach to PPE is crucial, adapting to the scale and nature of the work being performed. The following represents the minimum required PPE for handling 1-tert-butyl-1H-pyrazole-4-carbaldehyde in a laboratory setting.

Primary Engineering Controls: Your First Line of Defense

Before any discussion of PPE, it is imperative to emphasize the role of engineering controls. All work with 1-tert-butyl-1H-pyrazole-4-carbaldehyde, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] Your facility must also be equipped with readily accessible eyewash stations and safety showers.[6]

Foundational PPE for All Handling Procedures
  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice : Chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[6][9]

    • High-Risk Operations : When there is a significant risk of splashing (e.g., during transfers of larger quantities or reactions under pressure), a full face shield should be worn in addition to chemical splash goggles.[9]

  • Hand Protection :

    • Material Selection : Due to the nature of aldehydes, standard latex gloves are insufficient.[9] Nitrile or butyl rubber gloves are the recommended materials for protection against aldehydes.[9]

    • Glove Integrity : Always inspect gloves for any signs of degradation or puncture before use.

    • Double Gloving : For extended procedures or when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure.

    • Donning and Doffing : Gloves should be donned over the cuffs of the lab coat to protect the wrists.[10] Change gloves immediately if contamination is suspected, and always before leaving the work area or touching common surfaces like doorknobs or keyboards.

  • Body Protection :

    • A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.

    • For large-scale operations, a chemically resistant apron or coverall should be worn over the lab coat.[11] It is important to select garments made from materials tested for their resistance to chemical permeation.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when working with 1-tert-butyl-1H-pyrazole-4-carbaldehyde.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Plan to handle 1-tert-butyl-1H-pyrazole-4-carbaldehyde AssessQuantity Assess Quantity: Small scale (<1g) vs. Large scale (>1g) Start->AssessQuantity AssessOperation Assess Operation: Weighing, dissolving, reaction, transfer AssessQuantity->AssessOperation ChemGown Add: Chemical Resistant Gown/Apron AssessQuantity->ChemGown Large Scale AssessSpillRisk Assess Spill/Splash Potential AssessOperation->AssessSpillRisk DoubleGloves Upgrade to: Double Nitrile Gloves AssessOperation->DoubleGloves Extended Duration or High Concentration BasePPE Baseline PPE: - Chemical Fume Hood - Safety Glasses (min.) - Nitrile Gloves - Lab Coat AssessSpillRisk->BasePPE All Operations Goggles Upgrade to: Chemical Splash Goggles AssessSpillRisk->Goggles High Splash Potential FaceShield Add: Full Face Shield Goggles->FaceShield Significant Splash Risk

Caption: PPE selection workflow based on operational risk.

Step-by-Step Handling Protocol: Weighing and Dissolving

This protocol provides a practical application of the safety principles for a common laboratory task.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment: spatulas, weigh paper/boat, beaker, stir bar, and chosen solvent.

    • Don all required PPE as determined by your risk assessment (see workflow diagram).

  • Weighing :

    • Place an analytical balance inside the fume hood if possible. If not, tare your container, handle the chemical in the hood, seal the container, and then weigh it outside the hood.

    • Carefully open the container of 1-tert-butyl-1H-pyrazole-4-carbaldehyde. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to the weigh boat or beaker.

    • Securely close the main container immediately after dispensing.

  • Dissolving :

    • Add the stirring bar to the beaker containing the weighed solid.

    • Slowly add the solvent to the beaker, keeping the container well within the fume hood.

    • Place the beaker on a stir plate within the fume hood and begin gentle stirring.

  • Cleanup :

    • Carefully dispose of the weigh paper/boat and any contaminated wipes into a designated solid hazardous waste container.[13]

    • Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid hazardous waste.

    • Clean the work area within the fume hood.

  • Doffing PPE :

    • Remove gloves using a technique that avoids skin contact with the outer surface. Dispose of them in the designated waste stream.

    • Remove your lab coat.

    • Wash your hands thoroughly with soap and water.[1][3][4][5][14]

Spill and Emergency Procedures

  • Minor Spill (in fume hood) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[15]

    • Collect the absorbed material into a sealed, labeled hazardous waste container.[6]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6]

    • Seek immediate medical attention.[3]

  • Eye Contact :

    • Immediately flush eyes with water for at least 15-20 minutes, holding the eyelids open.[1][3][6]

    • Remove contact lenses if present and easy to do.[1][3]

    • Seek immediate medical attention.[3]

Waste Disposal

All waste streams containing 1-tert-butyl-1H-pyrazole-4-carbaldehyde must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[1]

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, as regulations can vary.[13]

Conclusion

By integrating these protocols into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. A proactive and informed approach to safety is the cornerstone of scientific excellence.

References

  • Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+% - Cole-Parmer. (n.d.). [Link]

  • Documents | PerfumersWorld. (n.d.). Aldehyde C-7 Heptanal MATERIAL SAFETY DATA SHEET. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013). [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). [Link]

  • Considerations for personal protective equipment when handling cytotoxic drugs. (2015). Pharmaceutical Journal. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). [Link]

  • Material Safety Data Sheet - Cole-Parmer. (2005). Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate, tech. [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Journal of Infusion Nursing. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.